Boc-NH-PEG4
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c1-13(2,3)20-12(16)14-4-6-17-8-10-19-11-9-18-7-5-15/h15H,4-11H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKDQIAPTPFIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450208 | |
| Record name | 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106984-09-2 | |
| Record name | 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-NH-PEG4-Acid: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-NH-PEG4-acid, a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug development. We will delve into its core structure, physicochemical properties, and its pivotal role in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use are also provided to facilitate its practical application in a research setting.
Core Structure and Properties of this compound-Acid
This compound-acid is a versatile chemical tool characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique arrangement allows for a controlled and sequential conjugation strategy, making it a valuable asset in multi-step organic synthesis.[1][2]
The Boc-protected amine offers a stable, temporary shield for the amine group.[1] This protecting group is robust under various reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation.[1][3] This orthogonality is a cornerstone of its utility in complex bioconjugate synthesis.
The PEG4 spacer is a hydrophilic chain of four repeating ethylene (B1197577) glycol units. This component enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is particularly beneficial for poorly soluble drugs.[4][5] The PEG linker can also reduce steric hindrance and potentially lower the immunogenicity of the final bioconjugate.[1][6]
The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies. This reaction is typically facilitated by carbodiimide (B86325) chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[1][7]
Physicochemical and Quantitative Data
The key properties of a common variant of this compound-acid are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₁NO₈ | [5][8] |
| Molecular Weight | 365.42 g/mol | [5][8] |
| CAS Number | 756525-91-4 | [5][8] |
| Appearance | Colorless to light yellow liquid or waxy solid | [1][2] |
| Purity | Typically ≥95% | [2][9] |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO) and has some aqueous solubility. | [1] |
| Storage Conditions | -20°C for long-term storage. | [2] |
Applications in Drug Development
The unique trifunctional structure of this compound-acid makes it a highly sought-after linker in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.[6] The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[6] this compound-acid serves as an effective linker in ADC construction.[10][11] The carboxylic acid can be used to attach the linker to the antibody, and after deprotection of the Boc group, the newly exposed amine can be conjugated to the cytotoxic payload.[1][6]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins.[12] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[12] The linker's length and composition are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12] this compound-acid is a valuable building block for PROTAC synthesis due to its defined length, flexibility, and the synthetic handles it provides for the sequential attachment of the two ligands.[10][12]
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving this compound-acid. These should be considered as general guidelines and may require optimization for specific applications.
Activation of Carboxylic Acid with EDC/NHS
This protocol describes the formation of an amine-reactive NHS ester from the terminal carboxylic acid of this compound-acid.
Materials:
-
This compound-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
For aqueous reactions: Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of this compound-acid, EDC, and NHS in anhydrous DMF or DMSO. For aqueous reactions, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[7]
-
Activation Reaction:
-
In an organic solvent: Dissolve this compound-acid (1 equivalent) in anhydrous DMF or DMSO. Add EDC (1.5 equivalents) and NHS (1.2 equivalents).[7] Stir the mixture at room temperature for 15-30 minutes.[7]
-
In an aqueous buffer: In a microcentrifuge tube, combine the this compound-acid solution with EDC and Sulfo-NHS in Activation Buffer. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:Sulfo-NHS).[7] Incubate at room temperature for 15 minutes.[7]
-
-
Usage: The resulting activated this compound-NHS ester solution should be used immediately for the subsequent amine coupling reaction.[6]
N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1-0.5 M) in a round-bottom flask.[3]
-
Addition of TFA: Cool the solution to 0°C using an ice bath. Slowly add TFA to the stirred solution. A common final concentration of TFA is 20-50% (v/v) in DCM.[3][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[3][13]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][14]
-
Work-up: Once the reaction is complete, the solvent and excess TFA can be removed in vacuo. The resulting amine is typically obtained as a trifluoroacetate (B77799) salt.[3][15]
Two-Step Antibody-Drug Conjugation Workflow
This protocol provides a general workflow for conjugating a small molecule drug to an antibody using this compound-acid.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Activated this compound-NHS ester (from protocol 3.1)
-
Small molecule drug with a reactive group for the deprotected amine
-
Deprotection solution (e.g., 20-50% TFA in DCM)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., size-exclusion chromatography columns)
Procedure:
-
Linker Conjugation to Antibody:
-
Purification: Purify the Boc-protected linker-antibody conjugate using size-exclusion chromatography to remove excess linker and byproducts.[1]
-
Boc Deprotection:
-
Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc group and expose the terminal amine.[4]
-
Monitor the reaction to ensure complete deprotection without damaging the antibody.[4]
-
Remove the deprotection reagent, for example, by evaporation under a stream of nitrogen followed by purification.[1]
-
-
Drug Conjugation:
-
Conjugate the small molecule drug to the deprotected amine on the linker-antibody conjugate. The specific chemistry will depend on the reactive group on the drug.
-
-
Final Purification: Purify the final ADC using size-exclusion chromatography to remove any unconjugated drug and other impurities.[1]
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Visualizations
Chemical Structure of this compound-Acid
Caption: Chemical structure of this compound-acid.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: A generalized workflow for ADC synthesis using this compound-acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. This compound-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
An In-depth Technical Guide to the Chemical Properties and Stability of Boc-NH-PEG4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Boc-NH-PEG4, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the core characteristics of this reagent is paramount for its effective application in research and development.
Core Chemical Properties
This compound is an amphiphilic molecule characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal functional group. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions.[1][2][3] The hydrophilic PEG4 spacer enhances aqueous solubility, a critical feature for biological applications.[4] The terminal functional group can vary, providing versatile conjugation chemistries. This guide will focus on derivatives with terminal carboxylic acid, amine, and hydroxyl moieties.
Quantitative Data Summary
The following table summarizes the key quantitative data for common this compound derivatives for easy comparison.
| Property | This compound-COOH | This compound-NH2 | This compound-OH | NH-bis(PEG4-C2-NH-Boc) |
| CAS Number | 756525-91-4[1] | 811442-84-9[2] | 106984-09-2[3] | 2182601-75-6[5] |
| Molecular Formula | C16H31NO8[1] | C15H32N2O5[2] | C13H27NO6[3] | C30H61N3O12[5] |
| Molecular Weight | 365.4 g/mol [1] | 336.4 g/mol [2] | 293.4 g/mol [3] | 655.82 g/mol [5] |
| Purity | ≥95%[1] | ≥95%[2] | ≥95%[3] | ≥97%[5] |
| Appearance | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |
| Solubility | Good solubility in aqueous media and organic solvents like DMSO and DMF.[4][6] | Data not consistently available | Data not consistently available | Data not consistently available |
| Storage Temperature | -20°C to -5°C[1][7] | -5°C[2] | -5°C[3] | 4°C[5] |
Chemical Stability and Degradation Pathways
The stability of this compound is primarily dictated by the lability of the Boc protecting group and the integrity of the PEG chain. The Boc group is notoriously sensitive to acidic conditions, which leads to its removal and the formation of a free amine.[7] The polyethylene (B3416737) glycol chain itself is generally stable under physiological conditions.[8] However, like other polyethers, it can be susceptible to oxidative degradation.
This compound Degradation Pathway
Caption: Primary degradation pathway of this compound under acidic conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound Derivatives
This protocol outlines a forced degradation study to identify potential degradation products and pathways under various stress conditions.
1. Materials and Reagents:
-
This compound derivative of interest
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier for mass spectrometry)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp (e.g., 254 nm)
-
RP-HPLC-MS system
2. Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile/water).
-
For each stress condition, dilute the stock solution to a final concentration of approximately 1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the solvent mixture and storing it under recommended conditions (e.g., -20°C, protected from light).
3. Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at room temperature for 24 hours.[9]
-
Basic Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at room temperature for 24 hours.[9]
-
Oxidative Degradation: Add 3% H2O2 to the sample solution. Incubate at room temperature for 24 hours.[9]
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours.[9]
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.[9]
4. Analysis:
-
Following the incubation period, neutralize the acidic and basic samples.
-
Analyze all stressed samples and the control sample by RP-HPLC-MS.
-
Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile using a UV detector and identify the masses of the parent compound and any degradation products by mass spectrometry.
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound derivatives.
Conclusion
This compound is a versatile linker with a well-defined set of chemical properties. Its stability is primarily influenced by the acid-labile nature of the Boc protecting group. By understanding these characteristics and employing rigorous stability testing protocols, researchers can effectively utilize this valuable tool in the development of novel therapeutics and research agents.
References
- 1. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 2. This compound-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 3. This compound-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Solubility of Boc-NH-PEG4: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the solubility characteristics of Boc-NH-PEG4 (tert-butyloxycarbonyl-amino-tetraethylene glycol), a heterobifunctional linker pivotal in bioconjugation, proteomics, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). A comprehensive understanding of its solubility is critical for its effective application in synthetic chemistry and drug delivery systems.
The solubility of this compound is dictated by the interplay of its distinct structural components: the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group and the hydrophilic tetraethylene glycol (PEG4) spacer. The Boc group enhances solubility in lipophilic organic solvents, while the PEG4 chain, with its repeating ether linkages, confers aqueous solubility and miscibility with a range of polar organic solvents. This amphiphilic nature results in a broad, yet nuanced, solubility profile.
Quantitative and Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the available qualitative and semi-quantitative information based on data from suppliers and analogous compounds. Researchers are strongly encouraged to determine the quantitative solubility for their specific applications and solvent systems using the experimental protocol outlined below.
| Solvent Classification | Solvent | Reported Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (for a similar PEG4 linker)[1] | A highly effective solvent for creating concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | Commonly used in peptide synthesis and bioconjugation reactions. | |
| Acetonitrile (ACN) | Soluble | Often used as a mobile phase component in HPLC purification. | |
| Tetrahydrofuran (THF) | Soluble | A common solvent for organic reactions. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds. |
| Chloroform | Slightly Soluble / Soluble with heating | Heating may be required to achieve complete dissolution.[2] | |
| Protic | Water / Aqueous Buffers | Soluble | The PEG4 spacer enhances solubility in aqueous media.[2][3] |
| Methanol | Slightly Soluble | Solubility may be limited compared to other polar solvents. | |
| Ethanol | Soluble | Generally a good solvent for PEG-containing molecules. | |
| Nonpolar | Toluene | Less Soluble | Heating may improve solubility. |
| Ethyl Acetate | Slightly Soluble | Limited solubility is expected due to the polar PEG chain. | |
| Diethyl Ether | Not Soluble | Generally considered a non-solvent for PEG derivatives. | |
| Hexanes | Sparingly Soluble | The non-polar nature of hexanes is not conducive to solvating the polar PEG chain. |
Note: "Soluble" indicates that the compound is generally soluble, though the exact concentration is not specified in the available literature. "Slightly Soluble" or "Less Soluble" suggests limited solubility. Data for some solvents is inferred from structurally similar molecules, such as Boc-NH-PEG6-amine and Boc-Aminooxy-PEG4-NH2.
Experimental Protocol: Determination of Equilibrium Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This method involves equilibrating an excess amount of the solid compound in a specific solvent to achieve a saturated solution.
Objective: To determine the quantitative saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a concentrated stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
Analyze these standards using HPLC to generate a calibration curve that plots detector response against concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material.
-
Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Separation of Saturated Solution:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
-
Analysis and Calculation:
-
Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the previously generated calibration curve.
-
Analyze the diluted sample by HPLC.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Visualizing Experimental and Logical Workflows
To aid researchers in the practical application and assessment of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows.
References
The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of advanced drug development and bioconjugation, precision and control are paramount. The ability to selectively functionalize complex biomolecules, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), hinges on a sophisticated chemical toolkit. A central element of this toolkit is the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group emerging as a cornerstone for amine protection, particularly when used with polyethylene (B3416737) glycol (PEG) linkers.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in the design and execution of novel therapeutics.
The Chemistry and Strategic Importance of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis.[1] Its fundamental role is to temporarily render a primary or secondary amine unreactive, thereby preventing its involvement in unintended side reactions during a multi-step synthetic process.[1][2] The popularity of the Boc group is rooted in its stability across a broad spectrum of conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions.[1][3] This selective lability is the key to its strategic importance in the construction of complex biomolecules.[1]
When incorporated into PEG linkers, the Boc group facilitates a modular and sequential approach to conjugation.[4] For instance, a heterobifunctional PEG linker can possess a Boc-protected amine at one terminus and a different reactive moiety (e.g., NHS ester, maleimide) at the other.[5] This architecture allows for the controlled conjugation of one molecule to the non-protected end, followed by the removal of the Boc group to expose the amine for a second, specific conjugation reaction.[1][4] This level of control is critical for producing homogeneous and effective targeted therapies like ADCs.[2]
The deprotection of the Boc group is most commonly achieved using a strong acid, with trifluoroacetic acid (TFA) being the reagent of choice.[2] The mechanism involves the protonation of the carbamate (B1207046) oxygen, which leads to the loss of a stable tert-butyl cation and the formation of a carbamic acid. This carbamic acid readily decarboxylates to yield the free amine.[1][6]
Quantitative Data on Boc-Protected PEG Linkers
The efficiency of both the protection and deprotection steps, as well as the stability of the Boc-protected linker, are critical for successful bioconjugation. The following tables summarize key quantitative data related to these processes.
Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers
| Reagent | Base | Solvent | Temperature | Time | Typical Yield |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | 2-12 hours | >90% |
Table 2: Common Conditions for Boc Deprotection of PEG Linkers
| Reagent | Concentration | Solvent | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp. | 30-120 min | Most common and effective reagent. Volatile and can be removed under reduced pressure.[2][7] |
| Hydrogen Chloride (HCl) | 4 M | Dioxane | Room Temperature | 1-4 hours | Milder than TFA, can be more selective.[4] |
| Oxalyl Chloride/Methanol | N/A | Methanol | Room Temperature | N/A | Mild conditions, effective for various substrates.[4] |
Table 3: Stability of Boc-Protected PEG Linkers under Various Conditions
| Condition | Stability | Notes |
| Basic (e.g., 20% Piperidine in DMF) | Highly Stable | Orthogonal to Fmoc deprotection conditions.[3][8] |
| Nucleophilic (e.g., thiols, amines) | Stable | Compatible with many conjugation chemistries.[8] |
| Reductive (e.g., H₂/Pd) | Stable | |
| Oxidative (e.g., mCPBA) | Stable | The PEG backbone may be susceptible to oxidation under harsh conditions.[8] |
| Acidic (prolonged exposure) | Labile | Prolonged exposure to strong acids can lead to ether bond cleavage in the PEG chain.[8] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
Objective: To protect a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM or THF in a round-bottom flask.[4]
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir at room temperature.[4]
-
Add (Boc)₂O (1.1-1.3 equivalents) portion-wise to the reaction mixture.[4]
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9]
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution and then with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.[4]
-
The product can be further purified by column chromatography if necessary and characterized by NMR and mass spectrometry.[1]
Protocol 2: Boc Deprotection of a PEG-Conjugate
Objective: To remove the Boc protecting group from a PEG-conjugate to expose the primary amine.
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (B28343) (for azeotropic removal of TFA)
-
Glass vial or round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator or nitrogen stream
Procedure:
-
Dissolve the Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[10]
-
Add TFA to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% concentration.[10]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.[10]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[10]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times. The resulting product is the TFA salt of the deprotected amine.[7]
Protocol 3: Conjugation of a Boc-PEG-NHS Ester to a Protein
Objective: To conjugate the NHS ester terminus of a Boc-protected PEG linker to a primary amine on a protein.
Materials:
-
Boc-PEG-NHS ester
-
Protein of interest
-
Amine-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction tubes
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[10]
-
Immediately before use, dissolve the Boc-PEG-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the dissolved Boc-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[10]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[10]
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.[11]
Mandatory Visualizations
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: Workflow for Boc protection of an amino-PEG linker.
Caption: Sequential bioconjugation using a Boc-protected PEG linker.
Conclusion
The Boc protecting group, when integrated with the advantageous properties of PEG linkers such as enhanced solubility and improved pharmacokinetics, provides a powerful and versatile tool for the synthesis of advanced therapeutics.[2][12] A thorough understanding of its function, the quantitative aspects of its application and removal, and the established experimental protocols are essential for researchers and scientists in the field of drug development. The strategic application of Boc-protected PEG linkers will undoubtedly continue to play a pivotal role in the creation of next-generation bioconjugates.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
An In-depth Technical Guide to Boc-NH-PEG4 Derivatives and Their Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Boc-NH-PEG4 derivatives, a versatile class of heterobifunctional linkers integral to the advancement of bioconjugation and drug development. We will delve into their core structure, the diverse functional groups they can possess, and their applications in creating sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, quantitative data for key derivatives, and visualizations to elucidate complex biological pathways and experimental workflows.
Core Concepts: The Structure and Utility of this compound Linkers
At its core, a this compound derivative is a chemical linker characterized by three key components:
-
A tert-butyloxycarbonyl (Boc) protected amine: This protecting group provides a stable amine functionality that can be selectively removed under acidic conditions, enabling a sequential and controlled conjugation strategy.[1] The stability of the Boc group to basic and nucleophilic conditions makes it orthogonal to other protecting groups like Fmoc.
-
A tetraethylene glycol (PEG4) spacer: This discrete PEG chain is central to the linker's utility. It imparts hydrophilicity to the resulting bioconjugate, which can counteract the hydrophobicity of many cytotoxic payloads or small molecule ligands.[1] This increased water solubility helps to prevent aggregation, a common challenge in bioconjugate development.[2] The defined length and flexibility of the PEG4 spacer allow for precise control over the distance between the conjugated molecules, which is critical for applications like PROTACs where it influences the formation of a productive ternary complex.[1][3]
-
A terminal functional group: This reactive handle dictates the linker's conjugation chemistry. A variety of functional groups can be incorporated, allowing for a wide range of coupling strategies.
The strategic combination of these elements makes this compound derivatives powerful tools for covalently linking a biomolecule (like an antibody) to a small molecule (like a drug or a protein-of-interest ligand).
Physicochemical Properties of Common this compound Derivatives
The selection of a specific this compound derivative is guided by its physicochemical properties and the desired conjugation strategy. The following table summarizes key quantitative data for several common derivatives.
| Derivative | Functional Group | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity | Storage Conditions |
| This compound-OH | Hydroxyl (-OH) | C₁₃H₂₇NO₆ | 293.4 | 106984-09-2 | Colorless to light yellow liquid | ≥95% | -5°C, dry, avoid sunlight[4] |
| This compound-COOH | Carboxylic Acid (-COOH) | C₁₆H₃₁NO₈ | 365.4 | 756525-91-4 | - | ≥95% | -5°C, dry, avoid sunlight[5] |
| This compound-CH₂COOH | Carboxylic Acid (-CH₂COOH) | C₁₅H₂₉NO₈ | 351.39 | 876345-13-0 | Liquid | - | -20°C[6] |
| This compound-NH₂ | Amine (-NH₂) | C₁₅H₃₂N₂O₆ | 336.4 | 811442-84-9 | Colorless to light yellow clear liquid | >90% | -5°C, dry, avoid sunlight[7] |
| This compound-NHS ester | N-Hydroxysuccinimide ester | C₂₀H₃₄N₂O₁₀ | 462.5 | 859230-20-9 | Colorless viscous liquid | ≥95% | -18°C, avoid light[8][9] |
| N-Boc-N-bis(PEG4-NHS ester) | N-Hydroxysuccinimide ester (branched) | C₃₅H₅₇N₃O₁₈ | 807.9 | 2093153-08-1 | - | >90% | - |
| Mal-PEG4-NH-Boc | Maleimide | - | - | 2517592-97-9 | - | - | - |
| N-Boc-N-bis(PEG4-azide) | Azide (B81097) (-N₃) | C₂₅H₄₉N₇O₁₀ | 607.7 | - | Colorless to light yellow oil/liquid | >95% | -20°C[10] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of various this compound derivatives. These are intended as general guidelines and may require optimization for specific molecules and applications.
Synthesis of this compound Derivatives
3.1.1. Synthesis of N-Boc-N-bis(PEG4-azide) from N-Boc-N-bis(PEG4-OH)
This protocol outlines a two-step process for converting the hydroxyl groups of N-Boc-N-bis(PEG4-OH) to azides.[11]
Step 1: Tosylation
-
Dissolve N-Boc-N-bis(PEG4-OH) (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).
-
Add triethylamine (B128534) (10 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.2 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add tosyl chloride (4 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Azidation
-
Dissolve the ditosylated intermediate (1 equivalent) from Step 1 in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3 equivalents).
-
Heat the reaction mixture to 50°C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove excess sodium azide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash three times with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-N-bis(PEG4-azide).[11]
Bioconjugation Protocols
3.2.1. Amide Bond Formation using this compound-COOH
This protocol describes the coupling of a carboxylic acid-terminated PEG linker to a primary amine.
-
Activation of the Carboxylic Acid:
-
Dissolve this compound-COOH (1 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.5 equivalents), and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Conjugation to the Amine:
-
In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the amine solution.
-
Slowly add the activated this compound-NHS ester solution to the amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction for completion using LC-MS.
-
Purify the conjugate using an appropriate chromatographic technique (e.g., HPLC).
-
3.2.2. Maleimide-Thiol Conjugation using Mal-PEG4-NH-Boc
This protocol details the reaction of a maleimide-functionalized PEG linker with a thiol-containing molecule, such as a protein with cysteine residues.[12]
-
Preparation:
-
Dissolve the thiol-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5). If the thiol is a cysteine residue in a protein, ensure any disulfide bonds are reduced using a non-thiol reducing agent like TCEP.
-
Dissolve Mal-PEG4-NH-Boc in an organic co-solvent like DMSO or DMF.
-
-
Conjugation:
-
Add the Mal-PEG4-NH-Boc solution to the thiol-containing molecule solution. The molar ratio will need to be optimized for the specific application.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it tightly, and protect it from light.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker.
-
3.2.3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound-Azide
This "click chemistry" protocol describes the conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule.[11][13]
-
Reaction Mixture Preparation:
-
In a suitable vial, dissolve the this compound-azide derivative (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in a solvent system such as a mixture of water and a miscible organic solvent (e.g., DMSO or t-butanol).
-
-
Catalyst Solution Preparation:
-
In a separate tube, prepare a fresh stock solution of the copper catalyst. For example, mix an aqueous solution of copper(II) sulfate (B86663) (CuSO₄) with a solution of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), in a 1:5 molar ratio.
-
-
Reaction Initiation:
-
Add the copper/ligand solution to the reaction mixture to a final copper concentration of 50-100 µM.
-
Add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
-
Incubation and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the resulting triazole-linked conjugate using an appropriate method.
-
Boc Deprotection
The removal of the Boc protecting group is a crucial step to unveil the primary amine for subsequent conjugation.
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS. The deprotected product will be more polar than the starting material.
-
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.
-
Applications in Drug Development
This compound derivatives are instrumental in the development of targeted therapeutics, particularly ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, these linkers are used to attach a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The hydrophilicity of the PEG4 spacer can improve the ADC's solubility and reduce aggregation, while the linker's chemistry determines the stability of the conjugate and the mechanism of drug release.[2] The length of the PEG linker can also impact the ADC's efficacy and pharmacokinetic properties.[14][15]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component of a PROTAC, as its length and flexibility are key to enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][3] PEG linkers are frequently used in PROTAC design to enhance solubility and provide the necessary spacing and conformational freedom for effective ternary complex formation.[16]
Visualizing Workflows and Pathways
Generalized Workflow for Two-Step Bioconjugation
The following diagram illustrates a typical two-step conjugation process using a this compound derivative.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC, highlighting the crucial role of the linker in facilitating the formation of the ternary complex.
Conclusion
This compound derivatives represent a powerful and versatile class of chemical tools for researchers, scientists, and drug development professionals. Their unique combination of a protected amine, a hydrophilic PEG spacer, and a reactive functional group enables the construction of complex and highly functional bioconjugates. A thorough understanding of their physicochemical properties, reaction kinetics, and appropriate handling is essential for their successful application in the development of next-generation therapeutics like ADCs and PROTACs. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective utilization of these valuable linkers in innovative research and drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 5. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 6. BocNH-PEG4-acid 876345-13-0 [sigmaaldrich.com]
- 7. This compound-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Boc-NH-PEG4 linkers, essential tools in modern drug development and bioconjugation. The strategic use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on a tetraethylene glycol (PEG4) spacer allows for the controlled, stepwise assembly of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The PEG4 moiety enhances aqueous solubility, improves pharmacokinetic profiles, and reduces the immunogenicity of the final conjugate.[2][3]
This guide details the chemical principles, experimental protocols, and analytical techniques required to produce and validate high-purity this compound linkers, ensuring the reliability and reproducibility of subsequent conjugation chemistries.
Synthesis of this compound-Linkers: A Stepwise Approach
The synthesis of heterobifunctional this compound linkers typically begins with a commercially available PEG derivative, which is then functionalized in a series of controlled reactions. A common and versatile strategy involves the synthesis of this compound-COOH, a precursor that can be readily converted to other functional groups, such as an N-hydroxysuccinimide (NHS) ester for efficient amine coupling.[3][4]
A representative synthetic pathway starts from amino-PEG4-alcohol, involving the protection of the amine with a Boc group, followed by modification of the terminal hydroxyl group.[2][5]
Experimental Protocol 1: Synthesis of this compound-OH
This protocol details the protection of the primary amine of amino-PEG4-alcohol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Amino-PEG4-alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)[6]
-
Anhydrous Dichloromethane (DCM)[5]
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve amino-PEG4-alcohol (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.[5]
-
Boc Protection: To the stirring solution, add a solution of (Boc)₂O (1.2 equivalents) in DCM dropwise over 30 minutes.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[5] A Kaiser test can also be performed to detect any remaining free primary amine.[6]
-
Work-up:
-
Wash the reaction mixture with a 5% aqueous solution of citric acid.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound-OH.[5]
-
Experimental Protocol 2: Synthesis of this compound-COOH
This protocol describes a two-step process to convert the terminal hydroxyl of this compound-OH into a carboxylic acid via a tosylate intermediate followed by cyanation and hydrolysis.
Materials:
-
This compound-OH (from Protocol 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine
-
Sodium cyanide (NaCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (e.g., 6M HCl)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Tosylation:
-
Dissolve this compound-OH (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add pyridine or triethylamine (2.0-3.0 eq), followed by the slow addition of TsCl (1.2-1.5 eq).[2]
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.[2]
-
Quench the reaction with cold water, and extract the product with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and evaporate the solvent to yield crude this compound-OTs.[5]
-
-
Cyanation:
-
Dissolve the crude this compound-OTs in anhydrous DMF and add NaCN (2.0 eq).[5]
-
Heat the reaction to 60-70°C and stir for 12-18 hours.[5]
-
After cooling, pour the mixture into water and extract with ethyl acetate. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate to obtain crude this compound-CH₂CN.[5]
-
-
Hydrolysis:
-
Dissolve the crude nitrile in a mixture of ethanol and water.
-
Add concentrated HCl and reflux the mixture for 4-6 hours.[5]
-
Cool the reaction and adjust the pH to 3-4 with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude this compound-CH₂COOH.[5]
-
Experimental Protocol 3: Synthesis of this compound-NHS Ester
This protocol outlines the activation of the carboxylic acid to an NHS ester, preparing the linker for efficient coupling to primary amines.
Materials:
-
This compound-COOH (from Protocol 2)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DMSO
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of this compound-COOH, EDC, and NHS in anhydrous DMF or DMSO.[4]
-
Activation: In a dry reaction vessel, dissolve this compound-COOH (1.0 equivalent) in the anhydrous solvent. Add EDC (1.5 equivalents) and NHS (1.2 equivalents).[4]
-
Reaction: Stir the mixture at room temperature for 2 hours to overnight.[7] The reaction progress can be monitored by TLC or LC-MS. The resulting solution contains the activated this compound-NHS ester, which can be used directly in subsequent conjugation reactions.
Purification of this compound Linkers
The high polarity of PEGylated compounds makes their purification challenging. Standard normal-phase chromatography is often ineffective, as these compounds may not move from the baseline.[8] Reverse-phase chromatography is the most suitable and widely used technique.
Experimental Protocol 4: Purification by Flash Column Chromatography
This method is effective for removing major impurities and can be optimized with polar solvent systems.
Materials:
-
Crude this compound linker
-
Silica (B1680970) gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
Procedure:
-
TLC Analysis: Develop a suitable mobile phase by testing solvent systems on a TLC plate. A common system is a gradient of methanol in DCM (e.g., 5-10% MeOH in DCM).[9]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% DCM) and pack the column.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM, adsorb it onto a small amount of silica gel, and load it onto the top of the packed column.[9]
-
Elution: Begin elution with 100% DCM and gradually increase the polarity by introducing methanol in a stepwise or linear gradient.[9]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[9]
Experimental Protocol 5: Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique ideal for achieving high purity (>95%) of the final linker.
Materials:
-
Crude or partially purified this compound linker
-
HPLC system with a UV detector
-
C18 reverse-phase column (preparative or semi-preparative)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid[8]
-
Mobile Phase B: Acetonitrile or Methanol with the same acid additive as Mobile Phase A[8]
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition) and filter through a 0.22 µm syringe filter.[8][10]
-
Chromatography:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A / 5% B).
-
Load the sample onto the column.
-
Elute the linker using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 20-40 minutes).[10]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions by analytical HPLC.
-
Product Isolation: Pool the pure fractions and remove the solvent under reduced pressure. Lyophilization can also be used if the product is in an aqueous solution.
Data Presentation: Physicochemical and Analytical Data
Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound linkers. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound-COOH
| Property | Expected Value | Reference |
| Molecular Formula | C₁₆H₃₁NO₈ | [11][12] |
| Molecular Weight | 365.42 g/mol | [11][12] |
| Purity (Post-HPLC) | ≥95% | [12] |
Table 2: Mass Spectrometry Data for this compound-COOH
| Ion | Expected m/z | Analysis Mode | Reference |
| [M+H]⁺ | 366.21 | Positive ESI | [11] |
| [M+Na]⁺ | 388.19 | Positive ESI | [11] |
| [M-H]⁻ | 364.20 | Negative ESI | [11] |
Key Fragmentation Pattern: A characteristic loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) is expected in MS/MS analysis.[11]
Table 3: Comparative ¹H NMR Data for Boc-Protected PEG Linkers (400 MHz, CDCl₃)
| Assignment | This compound-COOH (Predicted) | Chemical Shift (δ) ppm | Reference |
| -C(CH₃)₃ (Boc) | s, 9H | ~1.44 | [5] |
| -NH- (Carbamate) | br s, 1H | ~5.1 | [5] |
| -CH₂-NH- | m, 2H | ~3.3-3.4 | [5] |
| PEG Backbone (-O-CH₂-CH₂-O-) | s, 16H | ~3.64 | [5] |
| -CH₂-COOH | t, 2H | ~3.75 | [13] |
| -CH₂-CH₂-COOH | t, 2H | ~2.62 |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Data is compiled from technical datasheets and may vary based on solvent and instrument conditions.[5]
Table 4: Comparative ¹³C NMR Data for Boc-Protected PEG Linkers (100 MHz, CDCl₃)
| Assignment | This compound-COOH (Predicted) | Chemical Shift (δ) ppm | Reference |
| -C(CH₃)₃ (Boc) | ~28.4 | ||
| -C(CH₃)₃ (Boc) | ~79.0 | ||
| -CH₂-NH- | ~40.3 | ||
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-70.6 | [13] | |
| -CH₂-COOH | ~69.0 | [13] | |
| -COOH | ~172.0 | [13] |
Mandatory Visualizations
The following diagrams illustrate the key workflows for the synthesis and purification of this compound linkers.
Caption: General synthetic workflow for this compound-NHS Ester.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Boc-NH-PEG4: Commercial Sources, Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Boc-NH-PEG4, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and proteomics. This guide details its commercial availability, key chemical properties, and established experimental protocols, offering a valuable resource for researchers and drug development professionals.
Introduction to this compound
This compound is a chemical linker characterized by a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a reactive terminal group. The Boc protecting group offers a stable mask for the primary amine, which can be selectively removed under mild acidic conditions. This feature allows for a controlled, stepwise approach to bioconjugation. The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting conjugate, reduces potential immunogenicity, and provides a defined distance between the conjugated molecules, which can be critical for maintaining the biological activity of the biomolecule.
The terminal functional group of the this compound linker can be varied to suit different conjugation chemistries. Common variants include a carboxylic acid (-COOH), an N-hydroxysuccinimide (-NHS) ester, a primary amine (-NH2), or a hydroxyl group (-OH). This versatility makes this compound a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Commercial Sources and Availability
A variety of chemical suppliers offer this compound and its derivatives. The choice of supplier may depend on the required purity, scale, and specific terminal functional group. The following tables summarize the availability and key specifications of common this compound linkers from prominent commercial sources.
Table 1: Commercial Suppliers of this compound-Acid
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | BocNH-PEG4-acid | 876345-13-0 | 351.39 | Not specified |
| Biopharma PEG | This compound-COOH | 756525-91-4 | 365.4 | ≥95% |
| BroadPharm | t-Boc-N-amido-PEG4-acid | 756525-91-4 | 365.42 | ≥95% |
Table 2: Commercial Suppliers of this compound-NHS Ester
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |
| PurePEG | This compound-NHS | 859230-20-9 | Not specified | High Purity |
| MedchemExpress | This compound-NHS ester | 859230-20-9 | 462.49 | >98% |
Table 3: Commercial Suppliers of this compound-Amine
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |
| BroadPharm | t-Boc-N-amido-PEG4-amine | 811442-84-9 | 336.43 | ≥95% |
| Biopharma PEG | This compound-NH2 | 811442-84-9 | 336.4 | ≥95% |
Table 4: Commercial Suppliers of this compound-OH
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |
| Biopharma PEG | This compound-OH | 106984-09-2 | 293.4 | ≥95% |
| PurePEG | BocNH-PEG4-OH | 106984-09-2 | Not specified | High Purity |
| AffiGEN | AffiPEG® this compound-OH | Not specified | Not specified | Not specified |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound linkers. These are generalized protocols and may require optimization for specific molecules and applications.
Conjugation of this compound-Acid to a Primary Amine
This protocol outlines the conjugation of a this compound-acid linker to a biomolecule containing a primary amine, such as the lysine (B10760008) residues on an antibody.
Materials:
-
This compound-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Biomolecule with primary amines (e.g., antibody)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound-acid, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Conjugation to Biomolecule:
-
Dissolve the biomolecule in the conjugation buffer.
-
Add the activated this compound-NHS ester solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
-
Purify the conjugate using a size-exclusion chromatography column to remove excess linker and byproducts.
-
Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization buffer (e.g., saturated sodium bicarbonate solution)
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM. The concentration of TFA and reaction time may need to be optimized based on the stability of the conjugate.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection reaction by a suitable analytical method such as LC-MS.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Neutralize the deprotected conjugate by dissolving it in a suitable buffer and adjusting the pH, or by washing with a neutralization buffer if an organic extraction is feasible.
Quality Control and Purity Assessment
The purity of this compound linkers is critical for successful and reproducible bioconjugation. Common analytical techniques for assessing purity include:
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the purity of the linker and detect non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies organic impurities. For this compound-C3-acid, a characteristic singlet for the Boc group protons is expected around 1.4 ppm, and signals for the PEG ethylene (B1197577) glycol units are observed between 3.5 and 3.7 ppm.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the linker and identifies potential impurities by their mass-to-charge ratio.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving this compound linkers.
Caption: General workflow for conjugating a biomolecule with this compound-Acid.
Caption: Stepwise synthesis of a PROTAC molecule using a this compound linker.
References
Safety and Handling of Boc-NH-PEG4: A Technical Guide for Researchers
This guide provides a comprehensive overview of the safety and handling precautions for tert-Butyloxycarbonyl-amino-Polyethylene Glycol-4 (Boc-NH-PEG4) and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize these reagents in their laboratories. The information compiled herein is based on publicly available safety data sheets and technical information for various Boc-protected PEGylated compounds.
Chemical Identification and Properties
This compound is a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics research. The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine protection that can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[1][2][3] Several variants exist, differing in the terminal functional group.
Table 1: Physicochemical Properties of this compound Variants
| Property | This compound-acid | This compound-OH | Boc-Aminooxy-PEG4-NH2 |
| Synonyms | t-Boc-N-amido-PEG4-acid, this compound-CH2COOH | N-Boc-PEG4-alcohol, t-boc-N-amido-PEG4-alcohol | Boc-Amo-PEG4-NH2 |
| CAS Number | 876345-13-0, 756525-91-4[3] | 106984-09-2[4] | 2062663-66-3[5] |
| Molecular Formula | C15H29NO8 | C13H27NO6 | C13H28N2O7[5] |
| Molecular Weight | 351.39 g/mol | 293.4 g/mol [4] | 324.37 g/mol [5] |
| Appearance | Liquid | Liquid | Colorless to light yellow liquid[5] |
| Storage Temperature | -20°C | -20°C | 4°C (neat), -20°C to -80°C (in solvent)[5] |
Hazard Identification and Safety Precautions
The hazards associated with this compound derivatives can vary. Some are classified as hazardous, while others are not. It is crucial to consult the specific Safety Data Sheet (SDS) for the particular product in use.
General Hazard Statements:
-
Causes skin irritation. [5]
-
Causes serious eye irritation. [5]
-
May cause respiratory irritation. [5]
-
Very toxic to aquatic life with long-lasting effects. [1][6]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or chemical splash goggles.[1][5][6] | To protect from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][5][6] | To prevent skin contact. Inspect gloves before use. |
| Skin and Body Protection | Laboratory coat. A chemically resistant apron may be necessary for larger quantities.[1][5][6] | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][5] A suitable respirator may be required if dust or aerosols are generated.[1][6] | To minimize inhalation exposure. |
Handling and Storage
Proper handling and storage are essential to maintain the chemical integrity of this compound and to ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][5]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1][6]
-
Recommended storage temperatures are typically -20°C for long-term stability.[6]
-
Protect from moisture, direct sunlight, and sources of ignition.[1][6]
Experimental Protocols
The primary utility of this compound linkers involves the deprotection of the Boc group to liberate a free amine, which is then available for conjugation.
Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Nitrogen or argon source
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve the this compound derivative in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
Dry the resulting amine salt under high vacuum. The product can be used directly or after neutralization.
Amide Bond Formation (for -COOH variants)
This protocol outlines the coupling of a this compound-acid to a primary amine-containing molecule.
Materials:
-
This compound-acid
-
Amine-containing molecule
-
Coupling agents (e.g., EDC, HATU)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
Procedure:
-
Dissolve the this compound-acid in anhydrous DMF or DMSO.
-
Add the coupling agent (e.g., 1.1 equivalents of HATU or EDC).
-
Add a tertiary amine base such as DIPEA (2-3 equivalents).
-
Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing molecule (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.
Spill, First Aid, and Disposal
Spills:
-
Evacuate the area.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[7]
-
Prevent the spilled material from entering drains or waterways.[6][7]
First Aid:
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]
-
If on skin: Wash with plenty of soap and water.[7][9] Remove contaminated clothing.
-
If in eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.[7]
Disposal:
-
Dispose of waste material and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[1][6]
-
Do not allow the product to enter the environment.[1]
Visual Diagrams
Caption: General laboratory workflow for handling this compound derivatives.
Caption: Simplified reaction scheme for the acid-catalyzed deprotection of a Boc-protected PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-CH2COOH | 876345-13-0 [chemicalbook.com]
- 3. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. This compound-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound-amine | 811442-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Mechanism of Action of Boc-NH-PEG4 in Protein Modification
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Boc-NH-PEG4 linkers are a class of heterobifunctional crosslinkers integral to the fields of bioconjugation, drug delivery, and proteomics. Characterized by a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a variable reactive group at the other, separated by a tetraethylene glycol (PEG4) spacer, these reagents enable the controlled and sequential linkage of biomolecules. The Boc protecting group provides a stable, masked amine that can be selectively deprotected under acidic conditions, offering orthogonal reactivity crucial for complex, multi-step conjugation strategies. The hydrophilic PEG4 spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugates while providing precise spatial control between the linked molecules. This guide details the core mechanism of action of this compound linkers in protein modification, presents key quantitative data, provides detailed experimental protocols, and illustrates relevant workflows and pathways.
Core Mechanism of Action
The fundamental mechanism of this compound linkers revolves around a two-stage process facilitated by its distinct functional groups:
-
Initial Conjugation: The terminal reactive group (e.g., a carboxylic acid or a primary amine) is used to form a covalent bond with a target functional group on a protein or another molecule of interest. For instance, a this compound-COOH linker will have its carboxylic acid group activated to react with primary amines (like lysine (B10760008) residues) on a protein, forming a stable amide bond.
-
Boc Deprotection and Secondary Conjugation: Following the initial conjugation and purification, the Boc protecting group is removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine. This newly available amine serves as a reactive handle for a second conjugation step, allowing for the attachment of another molecule, such as a therapeutic drug, an imaging agent, or a ligand for an E3 ubiquitin ligase in the synthesis of PROTACs.
This sequential approach is central to its utility, allowing for the precise construction of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Physicochemical and Quantitative Data
The properties of common this compound derivatives are summarized below, providing a basis for their application in experimental design.
Table 1: Physicochemical Properties of Common this compound Linkers
| Property | This compound-C3-acid | This compound-acid | t-Boc-N-amido-PEG4-amine | This compound-OH |
| Synonyms | BocNH-PEG4-propionic acid | t-Boc-N-amido-PEG4-acid | Boc-amino-PEG4-amine | N-Boc-PEG4-alcohol |
| CAS Number | 1416777-48-4 | 756525-91-4 | 811442-84-9 | 106984-09-2 |
| Chemical Formula | C₁₇H₃₃NO₈ | C₁₆H₃₁NO₈ | C₁₅H₃₂N₂O₆ | C₁₃H₂₇NO₆ |
| Molecular Weight | 379.45 g/mol | 365.42 g/mol | 336.4 g/mol | 293.37 g/mol |
| Purity | Typically ≥95% | Typically ≥95% | Typically ≥95% | N/A |
| Appearance | Colorless to light yellow liquid | N/A | N/A | N/A |
| Storage Conditions | -20°C (Pure), -80°C (in solvent) | -5°C, dry, avoid sunlight | -5°C, dry, avoid sunlight | -5°C, dry, avoid sunlight |
Table 2: Boc Deprotection Reaction Conditions
| Reagent | Concentration | Temperature | Typical Duration | Notes |
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v) | 0°C to Room Temp | 30-120 minutes | Most common method. Reaction progress can be monitored by TLC or LC-MS. |
| 4M HCl in 1,4-Dioxane | 4-10 equivalents | Room Temp | 30-240 minutes | A milder alternative, useful for substrates with other acid-labile groups. |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in utilizing this compound linkers for protein modification.
Protocol 1: Carboxylic Acid Activation and Amine Conjugation (using this compound-COOH)
This protocol details the conjugation of a this compound linker with a terminal carboxylic acid to a protein's primary amines (e.g., lysine residues).
Materials:
-
This compound-COOH (e.g., this compound-C3-acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Linker Preparation: Dissolve this compound-COOH in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Activation of Carboxylic Acid:
-
In a separate reaction vessel, dissolve the this compound-COOH linker in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the linker solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Protein Conjugation:
-
Dissolve the target protein in the Conjugation Buffer.
-
Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
-
Characterize the purified Boc-protected protein conjugate.
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Boc-protected protein conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator or nitrogen stream
-
Neutralization Buffer (optional): Saturated sodium bicarbonate solution
Methodology:
-
Preparation: If the conjugate is in an aqueous buffer, it should be lyophilized to dryness.
-
Deprotection Reaction:
-
Dissolve the dried conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution to achieve a final concentration of 50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS if possible.
-
-
Work-up and Purification:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator or a gentle stream of nitrogen.
-
To remove residual TFA, the sample can be co-evaporated with toluene (B28343) (2-3 times).
-
The resulting amine-terminated conjugate can be used directly in the next step or neutralized. For neutralization, the residue can be re-dissolved and washed with a neutralization buffer.
-
Visualizations: Workflows and Pathways
The following diagrams, rendered in DOT language, illustrate the key processes involving this compound linkers.
General Mechanism of Action
Caption: Sequential conjugation workflow using this compound-COOH.
Experimental Workflow: Protein Modification
Caption: A generalized experimental workflow for two-step bioconjugation.
Signaling Pathway Application: PROTAC-Mediated Protein Degradation
This compound linkers are not directly involved in signaling but are critical for constructing molecules like PROTACs that manipulate these pathways. A PROTAC uses a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.
Caption: Logical workflow of PROTAC-mediated protein degradation.
The Lynchpin of Bioconjugation: A Technical Guide to Boc-NH-PEG4 in Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular engineering and targeted therapeutics, the ability to selectively and efficiently link different molecular entities is paramount. This in-depth technical guide delves into the fundamental principles of using Boc-NH-PEG4, a versatile heterobifunctional linker that has become an indispensable tool in modern bioconjugation, drug delivery, and surface modification. This guide will explore its core attributes, detail key experimental protocols, and provide quantitative data to empower researchers in leveraging this powerful molecule.
Core Principles of this compound
This compound is a chemical linker characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal reactive group. This unique architecture allows for a controlled and sequential conjugation strategy, making it a valuable asset in the synthesis of complex biomolecules.[1][2]
The Boc protecting group provides a stable mask for a primary amine, preventing it from reacting prematurely.[1] This group is robust under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive amine for subsequent conjugation steps.[1][3] This orthogonality is a cornerstone of its utility, enabling multi-step synthetic strategies.[1]
The PEG4 spacer is a hydrophilic chain of four repeating ethylene (B1197577) glycol units. This component imparts several beneficial properties to the final conjugate, including:
-
Enhanced Solubility: The PEG spacer increases the hydrophilicity of the molecule, which is particularly advantageous when working with hydrophobic drugs or proteins, improving their solubility and reducing aggregation.[1]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially lowering its immunogenic response.[1]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer plasma half-life and improved accumulation in target tissues.[1][4]
-
Precise Spacing: The well-defined length of the PEG4 linker allows for precise control over the distance between the two conjugated molecules, which is critical in applications like PROTACs.[1]
The terminal reactive group dictates the initial conjugation strategy. This group can vary, with common examples including a carboxylic acid (-COOH), an N-hydroxysuccinimide (NHS) ester, or a hydroxyl group (-OH). The choice of this functional group determines the target for the first conjugation reaction.
Physicochemical Properties and Characterization
Accurate characterization of this compound and its derivatives is crucial for ensuring the quality and reproducibility of experimental results. A multi-pronged analytical approach is typically employed.[5]
| Property | Value | Reference |
| Chemical Formula | C₁₇H₃₃NO₈ (for this compound-C3-acid) | |
| Molecular Weight | 379.45 g/mol (for this compound-C3-acid) | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C for long-term storage | [6] |
Table 1: Physicochemical Properties of a Representative this compound Derivative.
Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Used for structural elucidation, confirming the presence of key functional groups (Boc, PEG chain) and the overall molecular integrity.[5][7] |
| High-Performance Liquid Chromatography (HPLC) | Primarily used to assess the purity of the linker and the resulting conjugates.[5][8] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the linker and its conjugates, verifying successful conjugation and deprotection steps.[5] |
Table 2: Key Analytical Techniques for Characterization.
Core Applications and Experimental Workflows
The versatility of this compound linkers makes them suitable for a wide range of applications in biomedical research and drug development.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[9] The process typically involves a sequential conjugation strategy.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1] The linker is a critical component, and this compound derivatives are frequently used as building blocks in their synthesis.[1][10]
Surface Functionalization
This compound linkers can be used to modify surfaces, such as nanoparticles or biosensors, to enhance biocompatibility and introduce specific functionalities.[1][11] The PEG spacer extends biomolecules away from the surface, reducing steric hindrance.[1]
Detailed Experimental Protocols
The following are generalized protocols and may require optimization for specific applications.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected compound
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.[9]
-
Add an equal volume of TFA to the solution.[9]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[2][9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[9]
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[12]
Protocol 2: EDC/NHS Coupling of this compound-COOH
This protocol outlines the conjugation of a this compound-carboxylic acid to a primary amine-containing molecule.
Materials:
-
This compound-COOH derivative
-
Molecule with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-8.5)[13]
Procedure:
-
Activation: Dissolve this compound-COOH, EDC, and NHS in anhydrous DMF or DMSO.[13]
-
Allow the activation reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[1]
-
Conjugation: Add the activated linker solution to a solution of the amine-containing molecule in the reaction buffer.[13]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove unreacted reagents and byproducts.[1][8][13]
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a common method for purifying this compound conjugates.[8]
Instrumentation and Materials:
-
HPLC system with a preparative C18 column
-
UV detector
-
Fraction collector
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Crude conjugate sample dissolved in a suitable solvent
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the crude sample onto the column.
-
Elute the conjugate using a linear gradient of increasing Mobile Phase B. The more hydrophobic, PEGylated conjugate will elute at a higher concentration of acetonitrile.
-
Monitor the elution profile with the UV detector and collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified conjugate.[8]
Conclusion
This compound and its derivatives are powerful and versatile tools in the field of bioconjugation and drug development. The unique combination of a stable, yet readily cleavable, protecting group and a biocompatible, hydrophilic spacer allows for the controlled and efficient synthesis of complex molecular architectures. A thorough understanding of its chemical principles, coupled with optimized experimental protocols for conjugation, deprotection, and purification, will enable researchers to fully harness the potential of this linker in creating the next generation of targeted therapeutics and advanced biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BocNH-PEG4-acid 876345-13-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-NH-PEG4: A Versatile Linker in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyloxycarbonyl-amino-tetraethylene glycol (Boc-NH-PEG4) and its derivatives, which are pivotal heterobifunctional linkers in the fields of bioconjugation, drug delivery, and proteomics. The unique properties of the Boc protecting group combined with the hydrophilic tetraethylene glycol (PEG) spacer make these molecules indispensable tools for the synthesis of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts: The Structure and Function of this compound
This compound is a PEGylated linker characterized by a Boc-protected amine at one terminus and a reactive functional group at the other. The key features that underpin its utility include:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA) allow for a controlled, stepwise approach to the synthesis of complex molecules.[1][2] This orthogonality is crucial for preventing unwanted side reactions.[3]
-
The PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the molecules it modifies.[4][5] The PEG linker can enhance the aqueous solubility of hydrophobic molecules, reduce aggregation, and improve the pharmacokinetic profile of bioconjugates by, for example, extending their circulation time in the bloodstream.[5][6] The defined length of the PEG4 spacer allows for precise control over the distance between the conjugated molecules.[4]
Chemical Identifiers and Physicochemical Properties of Common this compound Derivatives
The this compound core structure is most commonly functionalized with a carboxylic acid, an amine, a hydroxyl group, or an N-hydroxysuccinimide (NHS) ester. The choice of derivative depends on the desired conjugation strategy.
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound-acid | 876345-13-0 | C15H29NO8 | 351.39 |
| This compound-amine | 811442-84-9[7][8] | C15H32N2O6[7][8] | 336.4[8] |
| This compound-OH | 106984-09-2[9] | C13H27NO6[9] | 293.4[9] |
| This compound-NHS ester | 859230-20-9 | C20H34N2O10 | 462.5 |
| Derivative Name | IUPAC Name | SMILES String | InChI Key |
| This compound-acid | 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid | OC(COCCOCCOCCOCCNC(OC(C)(C)C)=O)=O | SHMYENBXRNPSOG-UHFFFAOYSA-N |
| This compound-amine | tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate[7] | C(C)(C)(C)OC(=O)NCCOCCOCCOCCOCCN[7] | Not readily available |
| This compound-OH | (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)-carbamicacid tert-butylester[9] | C(C)(C)(C)OC(=O)NCCOCCOCCOCCO | Not readily available |
| This compound-NHS ester | tert-butyl 15-[(2,5-dioxo-1-pyrrolidinyl)oxy]-15-oxo-3,6,9,12-tetraoxapentadec-1-ylcarbamate | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | HHPGGUMKDXTEDQ-UHFFFAOYSA-N |
Experimental Protocols
The following are generalized protocols for key experimental procedures involving this compound derivatives. Optimization for specific substrates and applications is recommended.
Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Add TFA to a final concentration of 20-50% (v/v).[2]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[2]
-
The resulting TFA salt can often be used directly in the next step or can be purified further, for example, by precipitation with cold diethyl ether.[2]
Amide Coupling with this compound-acid
This protocol outlines the conjugation of the carboxylic acid terminus of this compound-acid to a primary amine.
Materials:
-
This compound-acid
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry flask, dissolve this compound-acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM.
-
Add EDC (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the NHS ester.[10]
-
In a separate flask, dissolve the amine-containing molecule (1 equivalent) in the same anhydrous solvent.
-
Add the activated this compound-NHS ester solution to the amine solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques.
NHS Ester Conjugation to a Protein
This protocol describes the conjugation of this compound-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
This compound-NHS ester
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Allow the vial of this compound-NHS ester to warm to room temperature before opening.[11]
-
Prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO immediately before use.[11]
-
Add a 5 to 20-fold molar excess of the this compound-NHS ester stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).[10]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[11]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[11]
-
Purify the conjugate from unreacted linker and byproducts using size-exclusion chromatography.
Applications in Drug Development
This compound linkers are instrumental in the development of advanced therapeutics, particularly in the fields of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound linkers serve as a bridge between a monoclonal antibody and a potent cytotoxic payload.[12][13] The hydrophilic PEG spacer can improve the solubility and stability of the ADC, potentially reducing aggregation and leading to a better pharmacokinetic profile.[10] The Boc-protected amine allows for a multi-step conjugation strategy, where the payload can be attached to the linker before or after conjugation to the antibody.[10]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[14][15] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[14][15] The linker's length and composition are critical for the efficacy of the PROTAC.[15] this compound linkers provide a modular and flexible platform for synthesizing PROTACs with optimized properties.[14][15] The PEG spacer can enhance solubility and cell permeability, while the Boc group facilitates a controlled, stepwise synthesis.[14][15]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key workflows and the mechanism of action of PROTACs, where this compound linkers are frequently employed.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a this compound-acid linker.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation, a key application for this compound linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. This compound-amine | C15H32N2O6 | CID 11688612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 9. This compound-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic Characterization of Boc-NH-PEG4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for two common variants of Boc-NH-PEG4: this compound-OH and this compound-NH2. Detailed experimental protocols for acquiring this spectroscopic data are also presented, offering a comprehensive resource for the characterization of these widely used PEGylated linkers in drug development and bioconjugation.
Core Spectroscopic Data
The structural integrity and purity of this compound linkers are critical for the successful synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). NMR and mass spectrometry are powerful analytical techniques for confirming the identity and purity of these compounds.
This compound-OH
Molecular Formula: C₁₃H₂₇NO₆[1]
Molecular Weight: 293.4 g/mol [1]
Table 1: Expected ¹H NMR Chemical Shifts for this compound-OH
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.44 | Singlet | 9H |
| -CH ₂-NH- | ~3.3-3.4 | Multiplet | 2H |
| PEG Backbone (-O-CH ₂-CH ₂-O-) | ~3.5-3.7 | Multiplet | 12H |
| -CH ₂-OH | ~3.7 | Triplet | 2H |
| -NH - (Carbamate) | ~5.0 | Broad Singlet | 1H |
Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃. Actual values may vary slightly based on solvent and instrument.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound-OH
| Assignment | Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (Boc) | ~28.4 |
| -C (CH₃)₃ (Boc) | ~79.2 |
| -NH-C =O (Carbamate) | ~156.1 |
| -C H₂-NH- | ~40.5 |
| PEG Backbone (-O-C H₂-C H₂-O-) | ~70.0-70.5 |
| -C H₂-OH | ~61.5 |
Table 3: Expected Mass Spectrometry Data for this compound-OH
| Ion Species | Expected m/z |
| [M+H]⁺ | 294.19 |
| [M+Na]⁺ | 316.17 |
This compound-NH2
Molecular Formula: C₁₅H₃₂N₂O₆[2]
Molecular Weight: 336.4 g/mol [2]
Table 4: Expected ¹H NMR Chemical Shifts for this compound-NH2
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.44 | Singlet | 9H |
| -CH ₂-NH- (Boc) | ~3.25 | Triplet | 2H |
| PEG Backbone (-O-CH ₂-CH ₂-O-) | ~3.55-3.70 | Multiplet | 12H |
| -CH ₂-NH₂ | ~2.85 | Triplet | 2H |
| -NH - (Carbamate) | Variable | Broad Singlet | 1H |
| -NH ₂ | Variable | Broad Singlet | 2H |
Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃. Actual values may vary slightly based on solvent and instrument.
Table 5: Expected ¹³C NMR Chemical Shifts for this compound-NH2
| Assignment | Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (Boc) | ~28.4 |
| -C (CH₃)₃ (Boc) | ~79.2 |
| -NH-C =O (Carbamate) | ~156.1 |
| -C H₂-NH- (Boc) | ~40.3 |
| PEG Backbone (-O-C H₂-C H₂-O-) | ~70.0-70.5 |
| -C H₂-NH₂ | ~41.7 |
Table 6: Expected Mass Spectrometry Data for this compound-NH2
| Ion Species | Expected m/z |
| [M+H]⁺ | 337.24 |
| [M+Na]⁺ | 359.22 |
Experimental Protocols
Reproducible and high-quality spectroscopic data are contingent on standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound, confirming the presence of key functional groups and the integrity of the PEG chain.[3]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] High-purity solvent is crucial to avoid extraneous signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. ¹H NMR Acquisition Parameters:
-
Instrument: 400 MHz or higher NMR spectrometer.[3]
-
Number of Scans: 16-64, depending on the sample concentration.[3][4]
-
Relaxation Delay: 1-5 seconds.[3]
-
Spectral Width: 0-12 ppm.[3]
3. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.[4]
-
Number of Scans: 1024 or more, as needed for an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
4. Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
-
Integrate all peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[4]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is employed to confirm the molecular weight of this compound and can be used with tandem mass spectrometry (MS/MS) to further confirm the structure through fragmentation analysis.
1. Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10-100 µg/mL in a solvent suitable for ESI, such as acetonitrile/water with 0.1% formic acid.[3]
2. Mass Spectrometry (MS) Method:
-
Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer is recommended.[3]
-
Ionization Mode: Positive ion mode is typically used to detect protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.[3]
-
Mass Range: Scan from m/z 100 to 1000.[5]
-
Capillary Voltage: ~3.5 kV.[5]
-
Cone Voltage: ~30 V.[5]
-
Source Temperature: ~120 °C.[5]
-
Desolvation Temperature: ~350 °C.[5]
3. Data Analysis:
-
Identify the peaks corresponding to the expected molecular ions ([M+H]⁺, [M+Na]⁺).
-
For MS/MS analysis, select the parent ion and analyze the resulting fragment ions. Major expected fragments include the loss of the Boc group (-100 Da), loss of isobutylene (B52900) (-56 Da), and cleavages along the PEG chain, resulting in a series of peaks separated by 44 Da.[3]
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for NMR and Mass Spec analysis of this compound.
Caption: Common fragmentation pathways for this compound in MS/MS.
References
The Hydrophilic Advantage: A Technical Guide to Tetraethylene Glycol Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Tetraethylene glycol (TEG) linkers are increasingly pivotal in the design of sophisticated therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Their inherent hydrophilicity offers a powerful tool to overcome the challenges associated with the hydrophobic nature of many potent small molecule drugs. This technical guide provides an in-depth exploration of the hydrophilic properties of TEG linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing complex workflows to empower researchers in their drug development endeavors.
Core Hydrophilic Properties of Tetraethylene Glycol
Tetraethylene glycol (TEG), a monodisperse polyethylene (B3416737) glycol (PEG) derivative with four ethylene (B1197577) glycol units, is a colorless and odorless viscous liquid.[1][2] Its defining characteristic is its high miscibility with water and many organic solvents, a property conferred by the ether oxygen atoms in its backbone which readily form hydrogen bonds with water molecules.[1][3] This hydrophilicity is a key attribute that is leveraged in advanced drug design to enhance the overall properties of bioconjugates.[4][5]
Table 1: Physicochemical Properties of Tetraethylene Glycol (TEG)
| Property | Value | References |
| Molecular Formula | C8H18O5 | [6] |
| Molecular Weight | 194.23 g/mol | [7] |
| Appearance | Colorless to straw-colored viscous liquid | [2][7] |
| Water Solubility | Miscible (1.0 x 10^6 mg/L at 20 °C) | [1][7] |
| logP (Octanol-Water Partition Coefficient) | -1.6 to -2.3 | [2][7] |
| Boiling Point | > 329 °C | [2] |
| Melting Point | -4 °C | [2] |
| Density | 1.126 g/cm³ at 20 °C | [2] |
The negative logP value of TEG underscores its pronounced hydrophilicity, indicating a strong preference for the aqueous phase over the lipid phase. This property is instrumental in mitigating the hydrophobicity of conjugated payloads.[8]
Impact of TEG Linkers on Bioconjugate Properties
The incorporation of TEG linkers into bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, profoundly influences their physicochemical and pharmacological profiles. The primary advantage of using these hydrophilic linkers is their ability to counteract the hydrophobicity of many potent cytotoxic drugs and other small molecule moieties.[8][9]
Key Advantages of TEG Linkers:
-
Enhanced Solubility and Reduced Aggregation: Hydrophobic payloads can lead to ADC aggregation, compromising their stability and manufacturing feasibility. TEG linkers act as a "hydrophilic shield," improving the aqueous solubility of the entire conjugate and reducing the propensity for aggregation, even at higher drug-to-antibody ratios (DARs).[4][8]
-
Improved Pharmacokinetics: The hydrophilic nature of TEG linkers can create a hydration shell around the payload.[4] This can shield the conjugate from enzymatic degradation and reduce non-specific uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation in tumor tissues.[4][8]
-
Optimized Drug-to-Antibody Ratio (DAR): By enhancing solubility and preventing aggregation, TEG linkers enable the development of ADCs with higher DARs, allowing for the delivery of a greater concentration of the cytotoxic payload to target cells.[4][10]
-
Modulated Cell Permeability: In the context of PROTACs, the linker's properties, including its hydrophilicity, are critical for achieving optimal cell permeability and facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[11][12]
Table 2: Impact of PEG Linker Length on PROTAC Properties (Illustrative Example)
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG3 | 850.4 | 3.2 | 50 | 85 |
| PROTAC B | PEG4 (TEG) | 894.5 | 3.0 | 25 | 95 |
| PROTAC C | PEG5 | 938.6 | 2.8 | 10 | >98 |
| PROTAC D | PEG6 | 982.7 | 2.6 | 30 | 90 |
| Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.[12] cLogP, calculated octanol-water partition coefficient; DC50, concentration for 50% degradation; Dmax, maximum degradation. |
This table demonstrates that linker length significantly influences the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While a TEG (PEG4) linker shows good activity, the optimal length must be determined empirically for each specific PROTAC system.[12]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of TEG-containing bioconjugates. The following protocols provide a foundation for key experimental procedures.
Synthesis of a Thiol-Reactive Tetraethylene Glycol Linker
This protocol describes the synthesis of a maleimide-functionalized TEG linker, which can be used for conjugation to thiol-containing molecules such as antibodies with engineered cysteine residues.
Materials:
-
Tetraethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (B78521) (NaOH)
-
N-(Methoxycarbonyl)maleimide
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monotosylation of Tetraethylene Glycol:
-
Dissolve tetraethylene glycol and pyridine in DCM and cool to 0°C.
-
Add p-toluenesulfonyl chloride portion-wise while stirring.
-
Continue stirring at room temperature for 5 hours.[13]
-
Work up the reaction by washing with HCl, sodium bicarbonate solution, and water.
-
Dry the organic phase over sodium sulfate and purify by column chromatography to obtain tetraethylene glycol monotosylate.[13]
-
-
Synthesis of Mercaptotetraethylene Glycol:
-
Reflux the monotosylate with thiourea in ethanol under an argon atmosphere for 24 hours.[13]
-
Add a solution of sodium hydroxide and reflux for an additional 3 hours.[13]
-
Cool the reaction and acidify to pH 2 with concentrated HCl.
-
Filter and concentrate the filtrate. The crude product can be purified by distillation or chromatography.
-
-
Functionalization with Maleimide (B117702):
-
Dissolve the mercaptotetraethylene glycol in a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Slowly add N-(methoxycarbonyl)maleimide and react for 1 hour at 0°C and then 1 hour at room temperature.[14]
-
Extract the product with DCM, dry over sodium sulfate, and purify by silica gel column chromatography to yield the maleimide-TEG linker.[14]
-
Conjugation of a TEG-Linked Payload to an Antibody
This protocol outlines the general steps for conjugating a TEG-linked drug to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
TEG-linked payload with a reactive handle (e.g., maleimide or NHS ester)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Reducing agent (e.g., TCEP) if conjugating to native disulfides
-
Quenching reagent (e.g., N-acetylcysteine for maleimide reactions)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation (if necessary):
-
For cysteine conjugation, partially reduce the interchain disulfides of the antibody using a controlled amount of reducing agent like TCEP.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the TEG-linked payload in a suitable organic co-solvent (e.g., DMSO).
-
Add the payload solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours).
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted functional groups on the antibody or linker.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload, quenching reagent, and any aggregated protein.
-
-
Characterization:
-
Determine the DAR using techniques like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC.
-
Measurement of Hydrophilicity: Contact Angle Measurement
A simple method to assess the hydrophilicity of a surface functionalized with a TEG linker is by measuring the water contact angle. A lower contact angle indicates greater hydrophilicity.
Materials:
-
A flat substrate (e.g., glass slide)
-
TEG-functionalized surface
-
Goniometer or a high-resolution camera
-
Deionized water
-
Image analysis software
Procedure:
-
Prepare a TEG-functionalized surface: Covalently attach the TEG linker to the flat substrate.
-
Deposit a water droplet: Carefully place a small droplet of deionized water onto the surface.[15]
-
Capture an image: Use a goniometer or a camera positioned parallel to the surface to capture a high-resolution image of the droplet.[15]
-
Measure the contact angle: Use image analysis software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-gas) contact point.[15]
-
Repeat for statistical analysis: Perform measurements at multiple locations on the surface to obtain an average contact angle.
Visualizing Key Concepts with Graphviz
Diagrams are provided to illustrate the logical relationships and workflows discussed in this guide.
Caption: Mechanism of action of a TEG-linked antibody-drug conjugate (ADC).
Caption: Mechanism of action of a PROTAC with a TEG linker.
Caption: General experimental workflow for the development of a TEG-linked ADC.
Conclusion
Tetraethylene glycol linkers represent a critical tool in modern drug development, offering a reliable strategy to enhance the hydrophilicity of complex bioconjugates. By improving solubility, reducing aggregation, and favorably modulating pharmacokinetic properties, TEG linkers enable the advancement of more effective and safer therapeutics. The rational design and application of these linkers, guided by a thorough understanding of their physicochemical properties and supported by robust experimental protocols, will continue to drive innovation in the fields of targeted therapy and protein degradation.
References
- 1. TETRAETHYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetraethylene glycol, CAS 112-60-7 | AxisPharm [axispharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Tetraethylene Glycol | C8H18O5 | CID 8200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Boc-NH-PEG4 in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the high specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by maximizing its efficacy at the tumor site while minimizing systemic toxicity.[1] The linker, which connects the antibody to the drug, is a pivotal component of an ADC, profoundly influencing its stability, solubility, pharmacokinetics, and the mechanism of payload release.[1]
The Boc-NH-PEG4 linker is a heterobifunctional linker that offers significant advantages in ADC development. It incorporates a tetraethylene glycol (PEG4) spacer, which enhances the hydrophilicity and solubility of the ADC, potentially reducing aggregation, improving its pharmacokinetic profile, and decreasing immunogenicity.[1][2][] The linker also features a tert-butyloxycarbonyl (Boc) protected amine, which allows for a controlled and sequential conjugation strategy.[1][4] This document provides detailed protocols for the synthesis of ADCs using a this compound-acid linker, covering linker activation, antibody conjugation, Boc deprotection, payload attachment, and characterization of the final ADC.
Principle of the Method
The synthesis of an ADC using a this compound-acid linker is a multi-step process that involves the sequential attachment of the linker to the antibody and then the drug to the linker. The general workflow is as follows:
-
Linker Activation : The carboxylic acid moiety of the this compound-acid linker is activated to form an amine-reactive N-hydroxysuccinimide (NHS) ester.[1]
-
Antibody Conjugation : The activated linker is then conjugated to the primary amines on the surface of the antibody, typically the ε-amino groups of lysine (B10760008) residues, forming a stable amide bond.[1]
-
Purification : The antibody-linker conjugate is purified to remove excess linker and other reagents.
-
Boc Deprotection : The Boc protecting group is removed from the linker under acidic conditions to expose a primary amine.[5][6]
-
Payload Conjugation : The cytotoxic payload, which has been pre-activated (e.g., as an NHS ester), is then conjugated to the newly exposed amine on the antibody-linker construct.[1]
-
Final Purification and Characterization : The final ADC is purified and characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.[7]
Experimental Protocols
Protocol 1: Activation of this compound-Acid Linker
This protocol describes the activation of the terminal carboxylic acid of the this compound-acid linker to an amine-reactive NHS ester.
Materials:
-
This compound-acid linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound-acid, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours.[8]
-
The formation of the NHS ester can be monitored by analytical HPLC or LC-MS.[1][8]
-
The resulting activated this compound-NHS ester solution should be used immediately for the next conjugation step.[1]
Protocol 2: Conjugation of Activated Linker to Antibody
This protocol details the conjugation of the activated this compound-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Activated this compound-NHS ester solution
-
Monoclonal antibody (mAb)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC))
Procedure:
-
Prepare the antibody in a suitable conjugation buffer at a concentration of 1-10 mg/mL.[1]
-
Add a 5 to 20-fold molar excess of the activated linker solution to the antibody solution.[1] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain antibody stability.[1]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[9] Incubate for 15-30 minutes at room temperature.[9]
-
Purify the antibody-linker conjugate using SEC to remove excess linker and reaction byproducts.
Protocol 3: Boc Deprotection of the Antibody-Linker Conjugate
This protocol describes the removal of the Boc protecting group from the conjugated linker to expose the primary amine for payload attachment.
Materials:
-
Purified antibody-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS))
-
Neutralization buffer (e.g., PBS, pH 7.4)
Procedure:
-
Lyophilize or buffer exchange the purified antibody-linker conjugate into an appropriate buffer for lyophilization if necessary.
-
Dissolve the dried conjugate in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.[10]
-
Slowly add TFA to a final concentration of 20-50% (v/v).[4][10] If the antibody contains acid-sensitive groups, a scavenger such as TIS (2.5-5% v/v) can be added.[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[10]
-
Monitor the deprotection reaction for completion using LC-MS.
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.[4][11]
-
Re-dissolve the deprotected conjugate in a minimal amount of a suitable buffer and neutralize the pH by adding a neutralization buffer.
Protocol 4: Conjugation of Activated Payload to the Deprotected Antibody-Linker
This protocol outlines the final step of conjugating an activated cytotoxic payload to the deprotected antibody-linker.
Materials:
-
Deprotected and neutralized antibody-linker conjugate
-
Activated payload (e.g., payload-NHS ester)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC)
Procedure:
-
Prepare a stock solution of the activated payload in anhydrous DMSO or DMF.
-
Add a molar excess of the activated payload to the deprotected antibody-linker conjugate.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Purify the final ADC using SEC to remove any unreacted payload and other impurities.
-
Buffer exchange the purified ADC into a suitable formulation buffer for storage.
Data Presentation: Quantitative Parameters
The following tables summarize typical reaction conditions and parameters for the synthesis and characterization of ADCs using the this compound protocol.
Table 1: Typical Reaction Conditions and Molar Ratios [1]
| Step | Parameter | Recommended Value |
| Linker Activation | Linker:EDC:NHS Molar Ratio | 1 : 1.5 : 1.2 |
| Reaction Time | 1 - 2 hours | |
| Temperature | Room Temperature | |
| Antibody Conjugation | Linker:Antibody Molar Ratio | 5 - 20 fold excess |
| Antibody Concentration | 1 - 10 mg/mL | |
| Reaction Time | 1 - 2 hours | |
| Temperature | Room Temperature | |
| Boc Deprotection | TFA Concentration | 20 - 50% (v/v) in DCM |
| Reaction Time | 1 - 2.5 hours | |
| Temperature | 0°C to Room Temperature | |
| Payload Conjugation | Payload:Antibody-Linker Molar Ratio | Molar excess (to be optimized) |
| Reaction Time | 2 - 4 hours (RT) or overnight (4°C) | |
| Temperature | Room Temperature or 4°C |
Table 2: Common Acidic Conditions for Boc Deprotection [6][10]
| Reagent | Concentration | Solvent | Typical Time | Temperature | Product Purity (%) |
| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | 60 min | Room Temp. | >95 |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | >95 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp. | >95 |
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.
Drug-to-Antibody Ratio (DAR) Determination:
The DAR is a critical quality attribute that represents the average number of drug molecules conjugated to a single antibody.[12] Several analytical techniques can be used for DAR determination.[7][12][13]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on their hydrophobicity. Since drug conjugation increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[12][13]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This method involves reducing the ADC to separate the light and heavy chains. The mass of each chain is then determined by MS, allowing for the calculation of the number of conjugated drugs on each chain and the overall DAR.[7][14]
-
UV/Vis Spectroscopy: This is a simpler and more rapid method for determining the average DAR. It relies on measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) and using the known extinction coefficients of the antibody and the drug.[12][]
Table 3: Comparison of DAR Determination Methods [12][13]
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | UV-Vis Spectroscopy |
| Principle | Separation based on hydrophobicity of intact ADC. | Separation of reduced antibody light and heavy chains based on polarity. | Measurement of mass-to-charge ratio of intact ADC or subunits. | Calculation of average DAR based on differential absorbance. |
| Information Provided | Average DAR, drug-load distribution. | Average DAR, drug distribution on light and heavy chains. | Precise mass of ADC species, unambiguous DAR determination. | Average DAR. |
| Advantages | Provides distribution of DAR species. | Orthogonal method to HIC. | High accuracy and detailed information. | Rapid and simple. |
| Limitations | May require method development for optimal resolution. | Destructive method (requires reduction). | Requires specialized instrumentation. | Does not provide information on DAR distribution. |
Mandatory Visualizations
Caption: General workflow for ADC synthesis using a Boc-protected PEG linker.
Caption: Acid-catalyzed mechanism of Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
Application Notes and Protocols for Utilizing Boc-NH-PEG4 in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's own ubiquitin-proteasome system (UPS).[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of a target protein of interest (POI).[1] A PROTAC molecule is a heterobifunctional entity composed of three key components: a "warhead" ligand that binds to the POI, an E3 ubiquitin ligase ligand, and a chemical linker that covalently connects the two.[2] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2]
The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2][3] Polyethylene glycol (PEG) linkers, such as Boc-NH-PEG4, have become a cornerstone in PROTAC design.[2][3] The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the solubility of often large and lipophilic PROTAC molecules.[4] This improved solubility is crucial for better formulation, handling, and potentially improved pharmacokinetic profiles.[4] Furthermore, the inherent flexibility of PEG chains allows for the precise optimization of the distance and orientation between the POI and the E3 ligase, which is essential for efficient ubiquitination and degradation.[2][5]
The featured linker, this compound, is a versatile building block for the modular synthesis of PROTACs. Its structure includes:
-
Boc-protected Amine (Boc-NH-) : This end allows for controlled, sequential reactions. The tert-butyloxycarbonyl (Boc) protecting group is stable and can be removed under acidic conditions to reveal a primary amine, ready for coupling to a ligand.[1]
-
Tetraethylene Glycol (PEG4) spacer : This hydrophilic and flexible chain enhances solubility and allows for optimization of the linker length.[4][6]
Core Principles of Employing this compound in PROTAC Design
The use of a this compound linker in PROTAC development is guided by several key principles aimed at optimizing the final molecule's performance.
| Feature of this compound Linker | Impact on PROTAC Properties | Reference |
| Hydrophilicity | Enhances aqueous solubility of the PROTAC, which is often a large and hydrophobic molecule. This can improve formulation, handling, and pharmacokinetic properties. | [4][7] |
| Flexibility | Allows the PROTAC to adopt various conformations, which can be crucial for forming a stable and productive ternary complex between the target protein and the E3 ligase. | [3][4] |
| Defined Length | The PEG4 unit provides a specific length that can be systematically varied (e.g., by using PEG2, PEG6, etc.) to optimize the distance between the two ligands for efficient ubiquitination. | [2][5] |
| Boc-Protection | Enables a modular and controlled synthetic approach, allowing for the stepwise and directed coupling of the POI and E3 ligase ligands, which simplifies purification and prevents unwanted side reactions. | [1][7] |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using a this compound-acid Linker
This protocol outlines a general two-step amide coupling strategy for synthesizing a PROTAC.
Step A: Coupling of the First Ligand to the Linker
-
Reaction Setup : In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the first ligand (containing a primary amine, 1.0 equivalent) and a this compound-acid linker (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).[1][8]
-
Activation : Add an amide coupling agent such as HATU (1.2 equivalents) to the solution.[1]
-
Coupling : Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise while stirring.[1]
-
Reaction : Allow the reaction to stir at room temperature for 4-12 hours.[1][7] Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up and Purification : Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography or preparative HPLC to yield the Ligand 1-Linker-Boc intermediate.[8][9]
Step B: Boc Deprotection
-
Deprotection Setup : Dissolve the purified Ligand 1-Linker-Boc intermediate from Step A in Dichloromethane (DCM).[1]
-
Acid Treatment : Add Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution.[1][10]
-
Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[1][10]
-
Work-up : Upon completion, concentrate the mixture under reduced pressure. The resulting crude amine can be used directly in the next step after neutralization.[10]
Step C: Coupling of the Second Ligand
-
Reaction Setup : In a separate flask, activate the carboxylic acid of the second ligand (1.0 equivalent) with HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF for 15-30 minutes.[7]
-
Coupling : Add the deprotected and neutralized Ligand 1-Linker-NH2 intermediate from Step B to the activated second ligand solution.[7]
-
Reaction : Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[7]
-
Final Purification : Purify the final crude PROTAC molecule by preparative HPLC to achieve a purity of >95%. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[1][7]
Protocol 2: Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][5]
-
Cell Culture and Treatment : Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[11][12]
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Normalize protein amounts for all samples, prepare them with loading dye, and separate the lysates by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[11][13]
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][13]
-
Wash the membrane again and probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis : Apply a chemiluminescence reagent and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[13]
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay measures the proximity of the POI and the E3 ligase within living cells, indicating ternary complex formation.[12][14]
-
Cell Transfection : Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the acceptor).[12][14]
-
Cell Seeding and Labeling : Seed the transfected cells in a 96-well white plate. Label the HaloTag® fusion protein with a fluorescent ligand (NanoBRET™ 618 Ligand).[12]
-
PROTAC Treatment : Treat the cells with varying concentrations of the PROTAC.[12]
-
Data Acquisition : Add the NanoLuc® substrate and measure both donor (460 nm) and acceptor (618 nm) emissions simultaneously using a luminometer equipped with appropriate filters. The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates PROTAC-induced proximity of the POI and E3 ligase.[12][14]
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general workflow for assessing the anti-tumor efficacy of a PROTAC in an animal model.[13][15]
-
Animal Model and Cell Implantation : Use immunocompromised mice (e.g., NOD-SCID). Culture the desired human cancer cell line and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.[15]
-
Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-200 mm³). When tumors reach the desired size, randomize the mice into treatment and control groups.[15]
-
PROTAC Formulation and Administration : Prepare the PROTAC in a suitable vehicle based on prior solubility and tolerability studies. Administer the PROTAC to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage). Administer only the vehicle to the control group.[15]
-
Monitoring : Measure tumor volumes and body weights 2-3 times weekly. Monitor the animals for any signs of toxicity.[13]
-
Study Termination and Sample Collection : Terminate the study when tumors in the vehicle group reach a predetermined size. At termination, record final body and tumor weights. A portion of the tumor should be flash-frozen for pharmacodynamic analysis (e.g., Western blot to confirm target degradation) and another portion fixed in formalin for immunohistochemistry.[15]
Data Presentation
Quantitative data from PROTAC evaluation experiments should be summarized in clear, structured tables to facilitate comparison. Key parameters include DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[3]
Table 1: In Vitro Degradation of Target Protein X by PROTACs with Varying PEG Linker Lengths
| PROTAC ID | Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Boc-NH-PEG2-acid | 150 | 75 |
| PROTAC-2 | This compound-acid | 25 | 92 |
| PROTAC-3 | Boc-NH-PEG6-acid | 80 | 85 |
| Control | (Inactive Epimer) | >10,000 | <10 |
Signaling Pathway and Mechanism of Action
The core function of a PROTAC is to hijack the Ubiquitin-Proteasome System (UPS) to induce the degradation of a target protein. This process does not directly modulate a signaling pathway in the traditional sense but rather eliminates a key protein node within a pathway.
Conclusion
This compound and related PEG linkers are indispensable tools in the rational design of effective PROTACs.[3] They provide a modular and synthetically tractable platform for connecting the two critical ligands of a PROTAC.[7] The intrinsic properties of the PEG4 chain—its hydrophilicity, flexibility, and defined length—play a crucial role in optimizing the formation of the ternary complex and influencing the overall physicochemical and pharmacological properties of the final molecule.[7] By systematically applying the synthetic and evaluative protocols detailed above, researchers can efficiently develop novel protein degraders with significant therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation using Boc-NH-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG4-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation techniques.[1] Its unique structure, comprising a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables a controlled, multi-step approach to linking biomolecules.[1][] This capability is particularly valuable in the development of complex biologics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the functionalization of surfaces for various biomedical applications.[1][3][4][5]
The NHS ester facilitates the formation of a stable amide bond with primary amines, such as those on the lysine (B10760008) residues of antibodies, in a pH-dependent manner.[][] The PEG4 spacer enhances the solubility and stability of the resulting conjugate, reduces non-specific binding, and can improve pharmacokinetic profiles.[1] The Boc protecting group provides an orthogonal handle for subsequent conjugation; it can be removed under mild acidic conditions to reveal a primary amine, which is then available for reaction with another molecule.[] This sequential reaction strategy allows for the precise construction of well-defined bioconjugates.[8]
These application notes provide detailed protocols for the use of this compound-NHS ester in key bioconjugation applications, supported by quantitative data and visual workflows to guide researchers in their experimental design.
Physicochemical and Technical Data
A summary of the key properties of this compound-NHS ester is provided below.
| Property | Value | Reference |
| CAS Number | 859230-20-9 | |
| Molecular Formula | C20H34N2O10 | |
| Purity | >95% (HPLC) | [9] |
| Storage Temperature | -20°C | |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | [9] |
Core Applications & Protocols
Antibody-Drug Conjugate (ADC) Development
This compound-NHS ester is a versatile linker for the synthesis of ADCs. The following protocol outlines a two-step process: first, the linker is conjugated to an antibody, and second, after deprotection, a drug payload is attached.
Experimental Protocol: ADC Synthesis
This protocol involves three main stages:
-
Conjugation of this compound-NHS ester to the antibody.
-
Removal of the Boc protecting group.
-
Conjugation of an activated drug payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Amine-reactive drug payload (e.g., payload-NHS ester)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., Size Exclusion Chromatography (SEC) system)
Procedure:
Step 1: Antibody-Linker Conjugation
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the desired reaction.[1]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice with gentle mixing.[1]
-
Purification: Purify the Boc-protected antibody-linker conjugate using SEC or dialysis to remove unreacted linker.[10]
Step 2: Boc Deprotection
-
Deprotection: Treat the purified conjugate with a deprotection solution (e.g., 50% TFA in DCM) to remove the Boc group.[11] This step should be carefully monitored to ensure complete deprotection without damaging the antibody.[11]
-
Purification: Remove the deprotection reagents and byproducts, typically by precipitation or buffer exchange, to yield the deprotected antibody-linker.[12]
Step 3: Payload Conjugation
-
Reaction: Add a molar excess of the activated payload-NHS ester to the purified, deprotected antibody-linker conjugate.[10]
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
Final Purification: Purify the final ADC using SEC or another appropriate chromatographic method to remove unreacted payload and other impurities. The final product should be characterized to determine purity and the drug-to-antibody ratio (DAR).[10]
Quantitative Parameters for ADC Synthesis
| Parameter | Recommended Range | Purpose | Reference |
| Molar Excess of Linker | 10 to 20-fold | Drives the initial conjugation to the antibody to completion. | [1] |
| Molar Excess of Payload | 5 to 20-fold | Ensures efficient conjugation to the deprotected linker on the antibody. | [10] |
| Reaction pH (NHS Ester) | 7.2 - 8.5 | Optimal for the reaction between the NHS ester and primary amines on the antibody. | [1] |
| Incubation Time (Linker) | 1-4 hours | Sufficient time for the linker to react with the antibody. | [1] |
| Incubation Time (Payload) | 2-16 hours | Allows for the complete reaction of the payload with the deprotected linker. | [10] |
Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound-NHS ester.
Protein Modification and Labeling
This compound-NHS ester can be used to modify proteins for various applications, such as attaching fluorescent labels or other functional molecules. The protocol is similar to the initial steps of ADC synthesis.
Experimental Protocol: General Protein Modification
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., dialysis or desalting columns)
Procedure:
-
Protein and Linker Preparation: Prepare the protein and linker solutions as described in Step 1 of the ADC protocol.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or 2-4 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS esters.[13]
-
Purification: Remove excess linker and quenching buffer via dialysis or a desalting column. The resulting Boc-protected protein is ready for deprotection and further conjugation as needed.
Logical Diagram of the Two-Step Conjugation
Caption: Logical flow of a two-step bioconjugation process.
Surface Functionalization
The principles of using this compound-NHS ester can be extended to the functionalization of surfaces that have been pre-activated with primary amines. This is useful for creating biocompatible surfaces or for immobilizing biomolecules for biosensor applications.[]
Experimental Protocol: Functionalization of Amine-Coated Surfaces
Materials:
-
Amine-functionalized substrate (e.g., aminosilane-coated glass slide)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.2-8.5)
-
Washing buffers (e.g., PBS, deionized water)
Procedure:
-
Linker Solution Preparation: Prepare a solution of this compound-NHS ester in anhydrous DMSO or DMF, then dilute to the desired final concentration in the reaction buffer.
-
Surface Reaction: Immerse the amine-functionalized substrate in the linker solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Thoroughly rinse the substrate with reaction buffer, followed by deionized water, to remove any non-covalently bound linker.
-
Drying: Dry the functionalized surface under a stream of nitrogen.
The resulting surface will have Boc-protected amines, which can be deprotected using acidic conditions to allow for the subsequent immobilization of other molecules.
Signaling Pathway Analogy: Controlled Assembly
While not a biological signaling pathway, the sequential nature of reactions with this compound-NHS ester can be visualized in a similar manner to illustrate the controlled assembly of the final conjugate.
Caption: Controlled assembly pathway using a heterobifunctional linker.
Conclusion
This compound-NHS ester is a powerful and versatile tool for researchers in drug development and materials science. Its heterobifunctional nature allows for a controlled, sequential approach to bioconjugation, enabling the precise assembly of complex molecules like ADCs and the functionalization of surfaces. The protocols and data presented here provide a comprehensive guide for the successful application of this important crosslinker. Optimization of the described reaction conditions may be necessary for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-NHS ester | Pyrrolidines | Ambeed.com [ambeed.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: A Step-by-Step Guide for Boc Deprotection of PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, especially in the construction of complex biomolecules like PEGylated therapeutics, Antibody-Drug Conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs).[1][2][3] Its widespread use is due to its stability across a broad range of chemical conditions and its efficient removal under acidic conditions.[1][4][5]
Heterobifunctional Polyethylene Glycol (PEG) linkers, which often feature a Boc-protected amine at one end, are critical tools in multi-step bioconjugation strategies.[1][6] The controlled cleavage of the Boc group is a crucial step that unveils a primary amine, making it available for subsequent conjugation reactions.[1][4] This application note provides detailed protocols, quantitative data, and visual workflows for the successful deprotection of Boc-protected PEG linkers.
Chemical Principle: Acid-Catalyzed Deprotection
The removal of the Boc group is an acid-catalyzed process known as acidolysis.[4][5] The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, typically Trifluoroacetic Acid (TFA). This initial step is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][7] The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine, which is typically protonated by the acid to form an ammonium (B1175870) salt.[5][7]
The liberated tert-butyl cation is a reactive electrophile that can cause side reactions, such as the alkylation of electron-rich amino acids (e.g., tryptophan, methionine) or other nucleophilic sites on the substrate.[8] To prevent these unwanted modifications, scavengers like triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture to trap the carbocation.[1][2][9]
Data Presentation: Quantitative Analysis of Boc Deprotection
The efficiency of Boc deprotection is paramount for maximizing the yield and purity of the final product. The choice of acid, its concentration, reaction time, and temperature are critical parameters.[1] The following tables summarize representative conditions for the acid-catalyzed deprotection of Boc-protected amines on PEG linkers.
Table 1: Common Acidic Conditions for Boc Deprotection | Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time | Purity/Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 30 - 120 min | >95% |[1][2][5] | | Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane (B91453) | Room Temp | 1 - 4 hours | >90% |[4][6][10] | | Formic Acid | Neat or in DCM | Room Temp | 1 - 16 hours | - |[10] | | p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | DCM or Acetonitrile | Room Temp | 10 min - 2 hours | - |[10] |
Table 2: Common Scavengers for Preventing Side Reactions
| Scavenger | Typical Concentration (v/v) | Purpose | Reference(s) |
|---|---|---|---|
| Triisopropylsilane (TIS) | 2.5 - 5% | Traps tert-butyl cations. | [1][5][11] |
| Water | 2.5 - 5% | Acts as a carbocation scavenger. | [5][11] |
| Thioanisole | 5% | Scavenges carbocations and protects methionine residues. | [5][11] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine residues. |[5][11] |
Experimental Protocols
This section provides detailed methodologies for the deprotection of Boc-PEG linkers using the two most common acidic reagents.
Protocol 1: Standard Boc Deprotection using TFA in DCM
This is the most common and generally effective method for Boc cleavage.[4][12]
Materials and Equipment:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)[9]
-
Trifluoroacetic Acid (TFA)[9]
-
Triisopropylsilane (TIS) (optional, but recommended)[9]
-
Toluene (B28343) (for co-evaporation)[1][13]
-
Diethyl ether (for precipitation, optional)[2]
-
Round-bottom flask with a magnetic stir bar[2]
-
Ice bath[2]
-
Rotary evaporator[14]
-
Nitrogen or Argon source
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[7][14][15]
-
Cooling: Cool the solution to 0°C using an ice bath and stir for 5-10 minutes.[2][14][15]
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[1][2] If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[1][2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[2][14][15]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[2][14][16] On TLC, the deprotected amine product will be more polar and have a lower Rf value.[17]
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2][15]
-
To ensure the complete removal of residual TFA, perform azeotropic removal by adding toluene to the residue and evaporating under reduced pressure. Repeat this co-evaporation step two to three times.[1][15][16]
-
The resulting product is the TFA salt of the deprotected amine, which is often a viscous oil or solid and can typically be used directly in the next step.[1][15]
-
(Optional) If the free amine is required, the residue can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[2][16]
-
(Optional) The deprotected product can sometimes be precipitated by adding a non-polar solvent like diethyl ether, collected by filtration, and dried under vacuum.[2][11]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This protocol is a useful alternative to TFA, especially for substrates with TFA-sensitive functional groups.[4]
Materials and Equipment:
-
Boc-protected PEG linker
-
4M HCl in 1,4-dioxane[14]
-
Anhydrous 1,4-dioxane (if needed for dilution)
-
Round-bottom flask with a magnetic stir bar
-
Rotary evaporator
-
Nitrogen or Argon source
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected PEG linker in a minimal amount of anhydrous 1,4-dioxane.[2][4]
-
Acid Addition: To the stirred solution, add the 4M HCl in 1,4-dioxane solution.[2][4]
-
Reaction: Stir the reaction mixture at room temperature.[4]
-
Monitoring: Monitor the progress of the deprotection by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).[4]
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.[3][4] The resulting product is the hydrochloride salt of the deprotected amine, which can be used as is or further purified.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Boc-NH-PEG4-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to primary amines is a fundamental technique in the development of advanced therapeutics and research tools. Boc-NH-PEG4-acid is a heterobifunctional linker that plays a crucial role in this field. It features a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique structure allows for the covalent attachment of the PEG linker to primary amines, such as those found on the surface of proteins like lysine (B10760008) residues, while the Boc-protected amine remains available for subsequent modifications after a deprotection step.
The incorporation of the PEG4 spacer enhances the aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[1] This makes this compound-acid an ideal choice for applications in drug delivery, the development of Antibody-Drug Conjugates (ADCs), and Proteolysis-Targeting Chimeras (PROTACs).[2][3][4]
These application notes provide detailed protocols for the efficient coupling of this compound-acid to primary amines using two common and effective methods: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and another employing HATU as the coupling reagent.
Chemical Reaction Pathway
The fundamental principle of the coupling reaction involves the activation of the carboxylic acid group on this compound-acid, making it susceptible to nucleophilic attack by a primary amine, which results in the formation of a stable amide bond.[1]
References
Surface Modification of Nanoparticles with Boc-NH-PEG4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Boc-NH-PEG4 linkers. This process, commonly known as PEGylation, is a cornerstone technique in nanomedicine and drug delivery. The incorporation of a tetraethylene glycol (PEG4) spacer enhances the hydrophilicity and biocompatibility of nanoparticles. This modification helps to reduce non-specific protein adsorption (opsonization), thereby prolonging systemic circulation time and improving the pharmacokinetic profile of the nanoparticles.[1][2][3][4]
The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine of the PEG linker offers a strategic advantage for multi-step functionalization. This acid-labile protecting group allows for the initial attachment of the PEG linker to the nanoparticle surface, followed by its removal under specific conditions to expose a primary amine. This newly available amine can then be conjugated with a variety of moieties, including targeting ligands (antibodies, peptides), imaging agents, or therapeutic payloads.[1][4]
Key Applications:
-
Prolonged Systemic Circulation: The hydrophilic PEG chains form a protective layer that shields nanoparticles from the mononuclear phagocyte system, leading to longer circulation half-lives.[1][3][4]
-
Targeted Drug Delivery: The deprotected terminal amine serves as a conjugation point for targeting ligands, enabling the nanoparticles to selectively accumulate in specific tissues or cells.[1][4]
-
Enhanced Stability: PEGylation prevents the aggregation of nanoparticles in biological fluids, thus maintaining their desired size and dispersity.[3][4]
-
Bioconjugation Platform: The bifunctional nature of this compound linkers facilitates the construction of complex, multifunctional nanoparticle systems for theranostic applications.[1][4]
Quantitative Data Summary
The successful surface modification of nanoparticles with this compound results in measurable changes in their physicochemical properties. The following tables provide representative data for nanoparticles before and after modification. The exact values will vary depending on the nanoparticle core material, size, and the specific reaction conditions used.
Table 1: Physicochemical Properties of Nanoparticles
| Property | Bare Nanoparticles | After this compound Conjugation | After Boc Deprotection |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | 114 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 3 | +20 ± 4 |
Table 2: Quantification of Surface Functional Groups
| Method | Analyte | Typical Range of Values |
| Fluorescence Spectroscopy | Surface Aldehyde/Amine Groups | 10 - 50 µmol/g of nanoparticles |
| Ninhydrin Assay | Surface Primary Amine Groups | 5 - 20 µmol/g of nanoparticles[1] |
| Thermogravimetric Analysis (TGA) | PEG Grafting Density | 5 - 15% weight loss[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (N, O, C) | Atomic percentage of relevant elements[1] |
Experimental Protocols
The following protocols describe a general workflow for the surface modification of nanoparticles with a this compound linker. This typically involves the functionalization of the nanoparticle surface with a reactive group (e.g., amines), followed by the conjugation of the this compound linker and subsequent deprotection of the Boc group.
Protocol 1: Amine Functionalization of Nanoparticles
This protocol describes the introduction of primary amine groups onto the surface of nanoparticles, which is a common prerequisite for conjugation with carboxylated or NHS-ester activated PEG linkers.
Materials:
-
Nanoparticles (e.g., silica (B1680970), polymeric)
-
(3-Aminopropyl)triethoxysilane (APTES) for silica nanoparticles or ethylenediamine (B42938) for polymeric nanoparticles
-
Anhydrous ethanol (B145695)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Disperse the nanoparticles in anhydrous ethanol to a concentration of 1 mg/mL.
-
Add APTES to the nanoparticle suspension. The amount of APTES should be optimized for the specific nanoparticle type and size.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Pellet the aminated nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Remove the supernatant and wash the nanoparticle pellet three times with anhydrous ethanol by repeated centrifugation and resuspension to remove unreacted APTES.
-
Resuspend the final amine-functionalized nanoparticle pellet in PBS (pH 7.4) for immediate use or storage at 4°C.
Protocol 2: Conjugation of this compound-COOH to Amine-Functionalized Nanoparticles
This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the carboxylic acid of the PEG linker and the primary amines on the nanoparticle surface.[5]
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
This compound-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0
-
PBS, pH 7.4
-
Centrifugal filter units
Procedure:
-
Activation of this compound-COOH:
-
Dissolve this compound-COOH in MES buffer.
-
Add EDC and NHS to the PEG-acid solution. A molar excess of EDC and NHS relative to the PEG-acid is recommended (e.g., 2-fold and 5-fold molar excess, respectively).[6]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[5]
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in MES buffer.
-
Add the activated this compound-NHS ester solution to the nanoparticle dispersion. A molar excess of the linker to the estimated surface amine groups is recommended.[5]
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle agitation.[2]
-
-
Quenching and Purification:
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.
Materials:
-
This compound-modified nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS, pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Solvent Exchange:
-
Centrifuge the this compound-modified nanoparticle suspension (e.g., 10,000 x g for 30 minutes).
-
Discard the supernatant and resuspend the pellet in DCM.[1]
-
-
Deprotection Reaction:
-
Washing and Final Resuspension:
-
Pellet the nanoparticles by centrifugation.
-
Carefully remove the supernatant containing TFA and DCM.
-
Wash the nanoparticle pellet three times with PBS (pH 7.4) to neutralize and remove residual acid.
-
Resuspend the final amine-terminated PEG4-modified nanoparticles in the desired buffer for subsequent conjugation or use.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the surface modification process.
Caption: Experimental workflow for nanoparticle surface modification with this compound.
Caption: Logical relationships of surface modification effects.
References
Application Notes and Protocols for Peptide Synthesis Utilizing a Boc-NH-PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides.[1][2][3] The use of a tert-butyloxycarbonyl (Boc) protection strategy is a well-established and robust method for the stepwise assembly of amino acids.[4] This document provides detailed application notes and protocols for the incorporation of a Boc-NH-PEG4 (Boc-amino-tetraethylene glycol) linker into a peptide sequence during SPPS.
The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as a discrete PEG4 linker, offers several advantages in peptide and bioconjugate development.[5][6][7] The hydrophilic nature of the PEG chain can enhance the solubility and stability of the final peptide, improve its pharmacokinetic properties, and reduce its immunogenicity.[5][6][7][8] The Boc-protected amine on the linker allows for its controlled incorporation within a peptide sequence using standard Boc-SPPS chemistry, while a terminal functional group (e.g., a carboxylic acid) enables its attachment to the solid support or the growing peptide chain.[5][9]
These protocols are intended as a general guideline and may require optimization based on the specific peptide sequence, the solid support used, and the desired final product.
Physicochemical and Technical Data
A summary of the key properties of a representative linker, this compound-acid, and general parameters for its use in SPPS is provided below.
| Property | Value | Reference/Note |
| Chemical Name | Boc-N-amido-PEG4-propionic acid | [5] |
| Molecular Formula | C16H31NO8 | [5] |
| Molecular Weight | 365.4 g/mol | [5] |
| Purity | Typically ≥95% | [10] |
| Appearance | Colorless to light yellow liquid | [10] |
| Solubility | Soluble in DMF, DCM, and other common SPPS solvents | [5] |
| Storage Conditions | -20°C, desiccated | [5][11] General recommendation for PEGylated reagents to prevent degradation. |
| Boc Deprotection | 50% TFA in DCM | [4][5][12] |
| Coupling Activators | HATU, HBTU, DIC/HOBt | [5][13][14] Standard coupling reagents for carboxylic acids in SPPS. |
| Final Cleavage from Resin | Anhydrous HF or other strong acids | [5][15][16] Dependent on the resin and side-chain protecting groups used in the synthesis. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound-acid Linker
This protocol describes the manual incorporation of a this compound-acid linker onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound-acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
-
Reaction vessel for manual SPPS
-
Shaker/vortexer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[5]
-
Pre-activation of this compound-acid: In a separate vial, dissolve 2-4 equivalents of this compound-acid and 1.9 equivalents of HATU (relative to the resin substitution) in DMF. Add 4-8 equivalents of DIEA to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[5]
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated this compound-acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.[17][5]
-
Monitoring the Reaction: Take a small sample of the resin beads and wash them thoroughly with DMF and DCM. Perform a Kaiser test. A negative result (yellow beads) indicates the successful coupling and consumption of the free amine.[5] If the test is positive, the coupling step can be repeated.[17]
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[5][7]
-
Boc Deprotection:
-
Washing and Neutralization:
-
Wash the resin with a 10% solution of DIEA in DCM for 5-10 minutes (repeat 2-3 times) to neutralize the trifluoroacetate (B77799) salt of the amine.[17][5][18]
-
Wash the resin again with DCM (3-5 times) and then with DMF (3-5 times) to prepare for the next amino acid coupling.[5]
Caption: Workflow for the incorporation of the PEG linker into a peptide chain.
Protocol 2: Peptide Cleavage from the Resin
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This procedure must be performed in a certified chemical fume hood.[1]
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas or vacuum desiccator
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum.
-
Cleavage Reaction: Place the dried peptide-resin in a reaction vessel. Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours. The specific time will depend on the peptide sequence and protecting groups.
-
Peptide Isolation:
-
Peptide Precipitation:
-
Washing and Drying:
Protocol 3: Purification of the PEGylated Peptide by RP-HPLC
This protocol provides a general method for the purification of the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude, dried PEGylated peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
RP-HPLC system with a suitable column (e.g., C4 or C18)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.[17][7][19] If solubility is an issue, a small amount of ACN can be added. Filter the sample through a 0.22 µm syringe filter before injection.[19]
-
HPLC System Setup: Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes.[19]
-
Chromatographic Run:
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, as detected by UV absorbance (typically at 214 nm and 280 nm).[19]
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Caption: General workflow for the purification of a PEGylated peptide using RP-HPLC.
Applications in Drug Development
The use of this compound linkers in peptide synthesis is particularly relevant for the development of advanced therapeutics such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6][9][10]
-
PROTACs: These are heterobifunctional molecules that induce the degradation of a target protein.[9][10] The PEG4 linker can be used to connect the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase, with the linker's length and flexibility being critical for the formation of a productive ternary complex.[6][9][10]
-
ADCs: In ADCs, a potent cytotoxic drug is linked to an antibody that targets a specific antigen on cancer cells. The hydrophilic PEG4 linker can improve the pharmacokinetic profile of the ADC, reduce aggregation, and ensure the stability of the conjugate in circulation.[5][6]
Caption: Logical flow for the synthesis and mechanism of action of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. people.uniurb.it [people.uniurb.it]
- 15. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. genscript.com [genscript.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Labeling with Boc-NH-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent labeling of proteins with Boc-NH-PEG4-NHS ester. This heterobifunctional linker, featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, is a valuable tool in bioconjugation for applications such as the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The inclusion of a tetraethylene glycol (PEG4) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
The NHS ester moiety reacts efficiently with primary amines, such as the N-terminus and the ε-amino group of lysine (B10760008) residues on the protein surface, to form stable amide bonds. The Boc (tert-butyloxycarbonyl) protecting group on the other end of the linker allows for subsequent, orthogonal deprotection and further conjugation steps.
Reaction Principle
The fundamental reaction involves the acylation of a primary amine on the protein by the NHS ester of the this compound linker. This reaction is highly dependent on pH, with optimal conditions typically falling between pH 7.2 and 8.5. At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.
Key Reaction Parameters
Successful and efficient labeling of proteins with this compound-NHS ester is contingent on several critical experimental parameters. Optimization of these conditions is often necessary for each specific protein to achieve the desired degree of labeling while maintaining protein integrity and function.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The optimal pH for NHS ester reactions with primary amines.[1][2] Lower pH reduces reaction efficiency, while higher pH increases hydrolysis of the NHS ester.[1][2][3] |
| Temperature | 4°C - 25°C (Room Temperature) | Reactions can be performed at room temperature for shorter incubation times or at 4°C for longer, overnight incubations to minimize hydrolysis.[1][2][4] |
| Incubation Time | 30 minutes - 4 hours (at RT) or overnight (at 4°C) | The optimal time depends on the reactivity of the protein and the desired degree of labeling.[1][2][4] |
| Buffer Composition | Phosphate, Borate, Bicarbonate, or HEPES | Amine-free buffers are crucial to prevent competition with the target protein for reaction with the NHS ester.[1][2][4] Buffers like Tris or glycine (B1666218) should be avoided in the reaction but can be used for quenching.[1] |
| Molar Excess of Linker | 5-fold to 50-fold | The ratio of this compound-NHS ester to protein will influence the degree of labeling and should be empirically determined.[5] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can lead to more efficient labeling.[2][3] |
| Quenching Reagent | Tris or Glycine (e.g., 20-50 mM final concentration) | Added to terminate the reaction by consuming unreacted NHS ester.[1][2] |
Experimental Workflow
The overall process for labeling a protein with this compound-NHS ester involves several key stages, from preparation of the reagents to purification and characterization of the final conjugate.
Detailed Protocol
This protocol provides a general guideline for the labeling of a protein with this compound-NHS ester. Optimization may be required for specific proteins and applications.
Materials
-
Protein of interest
-
This compound-NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[6]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)
-
Storage buffer for the final conjugate (e.g., PBS)
Procedure
-
Protein Preparation:
-
Preparation of this compound-NHS Ester Solution:
-
The NHS ester is moisture-sensitive.[6] Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent condensation.[6]
-
Immediately before use, dissolve the required amount of this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[5] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[5][6]
-
-
Labeling Reaction:
-
Add the calculated molar excess of the dissolved this compound-NHS ester to the protein solution while gently vortexing.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[5]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5] Longer incubation times (e.g., overnight at 4°C) can also be used.[2]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted this compound-NHS ester and byproducts from the labeled protein using size-exclusion chromatography (SEC) or dialysis.[5][6]
-
If using SEC, equilibrate the column with a suitable buffer (e.g., PBS). The larger, labeled protein will elute before the smaller, unreacted linker.
-
If using dialysis, use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and perform multiple buffer changes.
-
-
Characterization and Storage:
-
Analyze the purified conjugate to determine the degree of labeling. This can be assessed by techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or UV-Vis spectroscopy if the linker or protein has a suitable chromophore.
-
Store the final this compound-labeled protein under appropriate conditions, typically at -20°C or -80°C in a suitable storage buffer.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Presence of primary amines in the buffer (e.g., Tris).[8] | Perform buffer exchange into an amine-free buffer like PBS or HEPES.[8] |
| Incorrect buffer pH.[8] | Ensure the reaction buffer pH is between 7.2 and 8.5.[2][8] | |
| Hydrolyzed/inactive NHS ester.[8] | Use fresh, high-quality NHS ester and prepare the stock solution in anhydrous DMSO/DMF immediately before use.[6][8] | |
| Insufficient molar excess of the linker.[8] | Increase the molar ratio of the this compound-NHS ester to the protein. | |
| Protein Precipitation/Aggregation | Over-labeling of the protein. | Reduce the molar excess of the linker, decrease the reaction time, or lower the reaction temperature.[8] |
| Buffer pH is near the protein's isoelectric point. | Adjust the buffer pH to be at least one unit away from the protein's pI. |
Boc Deprotection
The Boc-protected amine on the conjugated PEG linker can be deprotected to reveal a primary amine for subsequent conjugation reactions. This is typically achieved under acidic conditions.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Boc-NH-PEG4 Conjugated Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The use of heterobifunctional linkers like Boc-NH-PEG4-COOH allows for the precise and controlled conjugation of molecules. However, the inherent nature of the conjugation reaction often results in a heterogeneous mixture containing the desired product, unreacted starting materials, excess PEG linker, and various byproducts. The effective purification of the target this compound conjugated molecule is therefore a critical step to ensure its purity, safety, and efficacy. This document provides detailed application notes and protocols for the most common and effective methods for purifying these conjugates, including reversed-phase chromatography, size exclusion chromatography, and liquid-liquid extraction.
Introduction to Purification Challenges
The purification of this compound conjugated molecules presents unique challenges due to the properties conferred by the PEG chain:
-
Increased Hydrodynamic Size: The PEG moiety significantly increases the size of the conjugate compared to the parent molecule.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain generally increases the aqueous solubility of the conjugate.
-
Structural Heterogeneity: PEGylation reactions can result in a mixture of molecules with varying degrees of PEGylation, as well as positional isomers. The this compound linker, being a discrete (monodisperse) PEG, eliminates the issue of polydispersity from the PEG chain itself, but heterogeneity in the final product mixture is still a key challenge.
-
Similar Properties of Impurities: The unreacted this compound linker can be highly polar and may have solubility characteristics similar to the desired product, making separation difficult.
The selection of an appropriate purification strategy is paramount and depends on the physicochemical properties (e.g., size, charge, hydrophobicity) of the molecule conjugated to the PEG linker.
Comparison of Purification Techniques
Chromatographic techniques are the most powerful and widely used methods for purifying PEGylated conjugates. The choice between them depends on the primary basis for separation required.
| Purification Technique | Principle of Separation | Primary Applications for this compound Conjugates | Advantages | Limitations |
| Reversed-Phase Chromatography (RPC) | Separation based on differences in hydrophobicity.[1][] | Removal of unreacted, more polar starting materials (like the PEG linker) and certain byproducts. Separation of conjugates from the unconjugated molecule.[3][4] | High resolution and applicability to a wide range of molecule sizes.[1] Can often separate species with very similar properties. | Can be denaturing for protein conjugates due to organic solvents and pressure.[5] Method development can be complex.[1] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape).[][5] | Removal of small molecule reagents, excess unconjugated PEG linker, and aggregated species.[1][6] | Gentle, non-denaturing conditions, preserving the biological activity of proteins and other sensitive molecules. Simple and predictable.[5] | May have limited resolution for separating molecules of similar size, such as the desired conjugate and free PEG, especially if the PEG is large.[7] |
| Ion-Exchange Chromatography (IEC) | Separation based on differences in net surface charge.[][6] | Separation of positional isomers of PEGylated proteins where the PEG chain masks charged residues. Purification of charged conjugates from neutral or oppositely charged impurities. | High capacity and resolution for molecules with charge differences. Non-denaturing conditions. | Not effective if the conjugate and key impurities have similar charge properties. Elution often requires high salt concentrations. |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases.[8] | Removal of highly water-soluble unreacted this compound-acid from a less polar, organic-soluble conjugate.[8][9] | Simple, rapid, and scalable for initial cleanup. Cost-effective. | Only suitable when there is a significant difference in polarity/solubility between the product and impurities. Can lead to emulsions. |
Purification Workflow and Method Selection
The overall process for purifying a this compound conjugate begins with the crude reaction mixture and ends with a highly purified and characterized final product. The choice of the primary purification technique is a critical decision.
Caption: A decision workflow for selecting a purification method.
Experimental Protocols
The following are generalized protocols and may require optimization based on the specific properties of the conjugated molecule.
Protocol 1: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is highly effective for separating the this compound conjugate from more polar impurities like the unreacted PEG linker, or from the less polar unconjugated starting molecule.[3]
Materials:
-
Crude conjugate reaction mixture
-
Preparative HPLC system with a UV detector
-
Reversed-phase column (e.g., C18 or C4, 5-10 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile
-
Sample solvent (e.g., DMSO, DMF, or a small amount of Mobile Phase B)
-
0.22 µm syringe filters
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of sample solvent. Filter the sample through a 0.22 µm syringe filter to remove particulates.[1]
-
Chromatographic Conditions:
-
Column: Select a C18 column for most small molecule conjugates or a C4 column for larger peptides and proteins.
-
Flow Rate: Adjust for preparative scale (e.g., 10-50 mL/min depending on column diameter).
-
Detection: UV absorbance at a wavelength appropriate for the conjugate (e.g., 220 nm for peptide bonds, 280 nm for proteins, or a specific wavelength for a chromophore).[1]
-
Gradient: Develop a gradient to separate the product from impurities. A typical scouting gradient is 5% to 95% Mobile Phase B over 30-60 minutes. This must be optimized for the specific separation.[1]
-
Column Temperature: Ambient or elevated (e.g., 40-60 °C) to improve peak shape and recovery.[7]
-
-
Purification Procedure: a. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes until a stable baseline is achieved. b. Inject the prepared sample onto the column. c. Run the optimized gradient elution program. d. Collect fractions corresponding to the peak of interest, which is typically identified by analytical HPLC or LC-MS analysis of the crude mixture.
-
Post-Purification Analysis: a. Analyze the collected fractions by analytical RP-HPLC or mass spectrometry to confirm the purity and identity of the conjugate.[1] b. Pool the fractions that meet the desired purity level. c. Remove the solvent via lyophilization (freeze-drying) or rotary evaporation to obtain the purified product.[1]
Caption: Experimental workflow for RP-HPLC purification.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal for separating the conjugate from smaller or larger impurities, such as unreacted linkers, salts, or aggregates, and is particularly useful for protein conjugates where maintaining biological activity is crucial.[1][5]
Materials:
-
Crude conjugate reaction mixture
-
HPLC or FPLC system with a UV or Refractive Index (RI) detector
-
SEC column with an appropriate molecular weight exclusion limit
-
Mobile Phase: Isocratic buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.4[1]
-
0.22 µm syringe filters
Methodology:
-
Sample Preparation: Dissolve the crude conjugate in the SEC mobile phase. The sample volume should ideally be less than 2-5% of the column volume for optimal resolution. Filter the sample through a 0.22 µm syringe filter.[1]
-
Chromatographic Conditions:
-
Column: Select a column with a fractionation range suitable for the expected size of the conjugate.
-
Flow Rate: Use a flow rate appropriate for the column dimensions to avoid excessive pressure and ensure efficient separation (e.g., 0.5 - 1.0 mL/min for analytical-scale columns).[1]
-
Detection: UV for protein/peptide conjugates, RI for compounds lacking a strong chromophore.
-
Mobile Phase: The run is isocratic (no gradient).
-
-
Purification Procedure: a. Equilibrate the column with the mobile phase for at least 2-3 column volumes until a stable baseline is achieved. b. Inject the prepared sample. c. Elute the sample isocratically. Larger molecules will elute first. d. Collect fractions based on the elution volume. The conjugate will elute at a volume corresponding to its hydrodynamic size.
-
Post-Purification Analysis: a. Analyze the purity of the collected fractions using an appropriate analytical method (e.g., analytical SEC, RP-HPLC, SDS-PAGE for protein conjugates). b. Pool the pure fractions. c. If necessary, buffer exchange or desalt the sample, then lyophilize or concentrate to the desired final concentration.
Protocol 3: Removal of Excess Linker by Liquid-Liquid Extraction
This protocol is a simple and effective preliminary purification step when the desired conjugate is significantly less polar (more organic-soluble) than the highly water-soluble this compound-acid linker.[8]
Materials:
-
Crude reaction mixture
-
Water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane (B109758) (DCM))[8]
-
Aqueous wash solutions: 5% sodium bicarbonate, deionized water, brine (saturated NaCl)[8]
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Aqueous Wash: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 5% sodium bicarbonate solution. This basic wash deprotonates the carboxylic acid of the excess PEG linker, making it highly soluble in the aqueous phase. c. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Water & Brine Wash: a. Wash the organic layer with deionized water to remove residual bicarbonate. b. Perform a final wash with brine. This helps to remove residual water from the organic layer and break any emulsions that may have formed.[8]
-
Drying and Concentration: a. Separate the organic layer and dry it over anhydrous sodium sulfate. b. Filter to remove the drying agent. c. Concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, now depleted of the excess PEG linker.
-
Purity Check: Analyze the purity of the product by TLC, LC-MS, or NMR to confirm the removal of the PEG reagent. Further purification by chromatography may be required.[8]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of poly(ethylene glycols) into fractions by sequential liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Boc-NH-PEG4 Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques essential for the structural elucidation and purity assessment of Boc-NH-PEG4 conjugates. The protocols outlined below utilize a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, to ensure the identity, quality, and consistency of these critical reagents used in bioconjugation, drug delivery, and the development of therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Introduction
This compound conjugates are heterobifunctional linkers composed of a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a reactive functional group. The Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions, allowing for sequential conjugation reactions.[1][2] The hydrophilic PEG4 spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting bioconjugates.[3][4] Given their crucial role in the synthesis of complex biomolecules, rigorous analytical characterization is imperative.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the unambiguous structural confirmation of this compound conjugates. It provides detailed information about the chemical environment of each atom, confirming the presence of the Boc protecting group, the PEG backbone, and the terminal functional group.[5][6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3][5]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[3]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[3]
-
Number of Scans: 1024-4096, or as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[5]
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a representative this compound conjugate.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Boc (-C(CH₃)₃) | ~ 1.44 (singlet, 9H) | ~ 28.5 |
| Boc (quaternary C) | - | ~ 79.0 |
| Boc (C=O) | - | ~ 156.0 |
| PEG Backbone (-CH₂-O-CH₂-) | ~ 3.55 - 3.70 (multiplet) | ~ 70.0 - 71.0 |
| Methylene adjacent to NH (-CH₂-NHBoc) | ~ 3.25 (triplet) | ~ 40.0 |
Note: Exact chemical shifts may vary depending on the solvent and the terminal functional group of the conjugate.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight of this compound conjugates and assessing their purity.[7] Electrospray Ionization (ESI) is the most common soft ionization technique used for these molecules, often coupled with a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap.[3]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a solvent suitable for ESI, such as acetonitrile/water with 0.1% formic acid to promote protonation.[3]
-
Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.
-
MS Method:
-
Data Analysis: Identify the peak corresponding to the molecular ion and compare its mass-to-charge ratio (m/z) with the theoretical value. Tandem MS (MS/MS) can be used to induce fragmentation and further confirm the structure by observing characteristic neutral losses, such as the loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da).[7]
Data Presentation: Expected Mass Spectrometry Results
The table below shows the expected m/z values for a generic this compound-X conjugate in positive ion mode.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₂₇NO₆-X |
| Molecular Weight | 293.36 + MW of X ( g/mol ) |
| [M+H]⁺ (Positive Mode) | m/z = MW + 1.0073 |
| [M+Na]⁺ (Positive Mode) | m/z = MW + 22.9892 |
| Key Fragmentation Ion | [M+H - 100.05]⁺ (Loss of Boc group) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of this compound conjugates by separating the main compound from starting materials, byproducts, and other impurities.[8] Reversed-phase HPLC (RP-HPLC) is the most common method used.[9]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the conjugate in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1-0.5 mg/mL with the initial mobile phase.[3] Filter the sample through a 0.45 µm syringe filter.[10]
-
Instrumentation: A standard HPLC system equipped with a UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD). Since the Boc-PEG moiety lacks a strong chromophore, ELSD or CAD is often preferred.[][12]
-
HPLC Method:
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8][10]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.[10]
-
Gradient: A typical gradient would be from 5-95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.8 - 1.2 mL/min for a 4.6 mm ID column.[10]
-
Detection: UV at 210-220 nm (for amide bonds), ELSD, or CAD.[10]
-
-
Data Analysis: The purity of the sample is determined by calculating the relative area of the main peak in the chromatogram.[3]
Data Presentation: Typical HPLC Parameters
| Parameter | Typical Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detector | ELSD / CAD |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the this compound conjugate.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Boc-NH) | ~ 3300 - 3400 |
| C-H Stretch (Alkyl) | ~ 2850 - 2950 |
| C=O Stretch (Boc carbamate) | ~ 1680 - 1710[13] |
| N-H Bend (Amide II) | ~ 1520 - 1540[13] |
| C-O-C Stretch (PEG ether) | ~ 1080 - 1150[14] |
Visualizations
The following diagrams illustrate the general structure of a this compound conjugate and the analytical workflow for its characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-NH-PEG4 in Cell Culture and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG4 is a heterobifunctional linker that incorporates a tetraethylene glycol (PEG4) spacer, providing a balance of hydrophilicity and a defined length for various bioconjugation applications.[1][2] One end of the linker features a Boc (tert-butyloxycarbonyl) protected amine, which allows for a controlled, stepwise synthesis. This protecting group is stable under a range of conditions but can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.[3] The other end of the this compound moiety can be functionalized with various reactive groups, such as a carboxylic acid (this compound-COOH) or another amine (this compound-NH2), making it a versatile tool in the development of complex biomolecules.[2][4][5]
The inclusion of the PEG4 spacer is crucial for improving the physicochemical properties of the resulting conjugates.[6] It enhances aqueous solubility, which is particularly beneficial when working with hydrophobic molecules, and can reduce aggregation.[7][8] In the context of drug development, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the PEG linker can improve pharmacokinetic properties, potentially leading to a longer plasma half-life and enhanced stability.[7][8][]
These application notes provide a comprehensive overview of the use of this compound in cell culture and in vivo studies, complete with detailed protocols and representative data to guide researchers in their experimental design.
Data Presentation
The following tables summarize representative quantitative data for molecules synthesized using a PEG4 linker. This data is illustrative and compiled from various studies on PEGylated bioconjugates to demonstrate the expected impact of incorporating a PEG4 spacer.
Table 1: Comparative In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)
| Conjugate | Linker Type | Target Cell Line | IC₅₀ (nM) | Reference |
| ADC-1 | Non-PEGylated | HER2-positive (BT-474) | 1.8 | [8] |
| ADC-2 | PEG4 | HER2-positive (BT-474) | 2.5 | [8] |
| ADC-3 | Non-PEGylated | HER2-positive (NCI-N87) | 4.1 | [8] |
| ADC-4 | PEG4 | HER2-positive (NCI-N87) | 5.2 | [8] |
Note: The inclusion of a short PEG linker may slightly decrease the in vitro potency of an ADC, a factor to be considered in the design process.[8]
Table 2: Comparative In Vivo Pharmacokinetic Parameters of a PEGylated Bioconjugate
| Molecule | Linker Type | Plasma Half-life (t₁/₂) (hours) | Clearance Rate (vs. Unmodified) | Reference |
| Bioconjugate-A | Non-PEGylated | 60 | 1.0x | [10] |
| Bioconjugate-B | PEG4 (Oxime Linkage) | 100 - 120 | Reduced | [10] |
| Bioconjugate-C | PEG4 (Maleimide Linkage) | 80 - 100 | Reduced | [10] |
Note: PEGylation is known to increase the hydrodynamic radius of molecules, leading to a longer plasma half-life and reduced clearance.[8][]
Table 3: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker | Molecular Weight (Da) | clogP | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-X1 | PEG2 | ~950 | 3.5 | 25 | >90 |
| PROTAC-X2 | PEG4 | ~1038 | 3.1 | 15 | >95 |
| PROTAC-X3 | PEG6 | ~1126 | 2.7 | 30 | >90 |
Note: The length of the PEG linker in a PROTAC is a critical parameter that needs to be optimized to facilitate the formation of a stable and productive ternary complex for efficient protein degradation.[7]
Mandatory Visualizations
Caption: High-level experimental workflow for the synthesis and evaluation of a bioconjugate using a this compound linker.
Caption: Catalytic cycle of PROTAC-mediated protein degradation facilitated by a PEG4 linker.
Experimental Protocols
Protocol 1: Boc-Deprotection of a this compound Conjugate
This protocol describes the removal of the Boc protecting group from a molecule conjugated to this compound to expose a primary amine for subsequent reactions.
Materials:
-
This compound conjugated molecule
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound conjugated molecule in anhydrous DCM (e.g., 10 mL per gram of substrate) in a clean, dry round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of TFA: While stirring, slowly add TFA to the solution to a final concentration of 20-50% (v/v).[11]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For purification, the residue can be co-evaporated with toluene (B28343) (3x) to remove residual TFA or precipitated by the addition of cold diethyl ether.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a bioconjugate (e.g., an ADC) in cancer cell lines.[12]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Bioconjugate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of the bioconjugate in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubate for a predetermined period (e.g., 72-120 hours).
-
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the bioconjugate concentration to determine the IC₅₀ value.
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for evaluating the pharmacokinetic profile of a bioconjugate.[1]
Materials:
-
Test bioconjugate
-
Rodent model (e.g., mice or rats)
-
Dosing vehicle
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Prepare the bioconjugate formulation in a suitable vehicle.
-
Administer a single dose of the bioconjugate to a cohort of animals via the desired route (e.g., intravenous bolus).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-dose.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software.
-
Protocol 4: In Vivo Efficacy Study in a Tumor Xenograft Model
This protocol describes a general procedure for assessing the anti-tumor efficacy of a therapeutic bioconjugate (e.g., ADC or PROTAC).[13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cell line
-
Therapeutic bioconjugate
-
Dosing vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer the therapeutic bioconjugate or vehicle control according to the planned dosing schedule (e.g., once weekly for 3 weeks).
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
-
Monitoring:
-
Monitor the body weight and overall health of the animals throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors.
-
Compare the tumor growth inhibition between the treatment and control groups to evaluate the efficacy of the bioconjugate.
-
Conclusion
This compound and its derivatives are invaluable tools in the construction of sophisticated bioconjugates for research and therapeutic applications. The inherent properties of the PEG4 spacer contribute favorably to the solubility and pharmacokinetic profiles of the resulting molecules. The Boc-protected amine allows for a modular and controlled synthetic approach, which is essential for the development of complex architectures like ADCs and PROTACs. The provided protocols and data serve as a foundational guide for researchers to design and execute experiments utilizing this versatile linker, ultimately advancing the development of novel targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Applications of Boc-NH-PEG4 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the utilization of Boc-NH-PEG4 derivatives in click chemistry, a set of powerful and versatile reactions for bioconjugation. These notes detail the applications of these derivatives, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate their practical implementation in a research and development setting.
Introduction
This compound derivatives are heterobifunctional linkers that play a crucial role in modern drug development and bioconjugation.[1] These molecules are characterized by three key components:
-
A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality. This allows for a controlled, stepwise synthesis of complex molecules by preventing the amine from reacting prematurely.[1][2] The Boc group is stable under a wide range of conditions but can be easily removed with mild acid, such as trifluoroacetic acid (TFA).[2][3]
-
A tetraethylene glycol (PEG4) spacer: This hydrophilic spacer enhances the aqueous solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[4][5] The flexibility of the PEG chain can also be advantageous for optimizing the formation of ternary complexes in PROTACs.[6]
-
A terminal reactive group for click chemistry: This is typically an azide (B81097) or an alkyne group, which allows for highly efficient and specific conjugation to a molecule of interest via click chemistry reactions.[7]
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), provides a rapid and reliable method for forming stable triazole linkages under biocompatible conditions.[8][9]
Key Applications
The unique properties of this compound derivatives make them invaluable tools in several areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): In ADC development, these linkers are used to connect a potent cytotoxic payload to a monoclonal antibody.[10] The PEG4 spacer improves the solubility and stability of the ADC, while the click chemistry handle allows for precise attachment of the drug.[10][11] The Boc-protected amine can be used for sequential conjugation steps.[10]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[6][12] this compound derivatives serve as versatile linkers to connect the target protein ligand and the E3 ligase ligand.[5][12] The linker's length and composition are critical for the efficacy of the PROTAC.[13]
-
Bioconjugation: These derivatives are widely used for the general bioconjugation of proteins, peptides, and other biomolecules to enhance their therapeutic properties or to attach imaging agents or other labels.
Quantitative Data Summary
The efficiency of click chemistry reactions and Boc deprotection is crucial for the successful synthesis of bioconjugates. The following tables summarize typical reaction conditions.
Table 1: Typical Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers [9]
| Parameter | Condition |
| Copper Source | CuSO₄/Sodium Ascorbate (B8700270) |
| Ligand | THPTA or TBTA |
| Solvent | Aqueous buffer (e.g., PBS), DMSO, t-butanol/water |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Reactant Concentration | 1-10 mM |
Table 2: Typical Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers [9]
| Parameter | Condition |
| Cyclooctyne | DBCO, BCN |
| Solvent | Aqueous buffer (e.g., PBS), DMSO |
| Temperature | Room Temperature to 37°C |
| Reaction Time | 1 - 12 hours |
| Reactant Concentration | 0.1-5 mM |
Table 3: Common Acidic Conditions for Boc Deprotection [3][14]
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to a this compound-azide derivative.
Materials:
-
This compound-azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Prepare Reactant Solution: In a suitable vial, dissolve this compound-azide (1 equivalent) and the alkyne-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.
-
Prepare Catalyst Solution: In a separate tube, prepare a fresh stock solution of the copper catalyst. For example, mix CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Initiate Reaction: Add the catalyst solution to the reactant solution. Then, add a fresh solution of sodium ascorbate (1 equivalent) to reduce Cu(II) to the active Cu(I) species.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
Monitor Reaction: Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS or HPLC) until the starting material is consumed.
-
Purification: Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-functionalized molecule to a this compound-derivative bearing a strained alkyne (e.g., DBCO).[15]
Materials:
-
This compound-DBCO (or other strained alkyne)
-
Azide-functionalized molecule (e.g., a modified antibody)
-
Solvent (e.g., PBS pH 7.4, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the this compound-DBCO and the azide-functionalized molecule in the chosen solvent.
-
Reaction: Combine the solutions of the two reactants in a reaction vessel.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 1-12 hours. The reaction is typically performed with gentle agitation.
-
Monitoring: Monitor the reaction progress using appropriate analytical methods (e.g., SDS-PAGE for proteins, LC-MS).
-
Purification: Purify the resulting conjugate using an appropriate method, such as column chromatography or dialysis, to remove any unreacted starting materials.[15]
Protocol 3: Standard Boc Deprotection using TFA/DCM
This protocol describes a general procedure for the removal of a Boc protecting group from a PEG linker in solution.[2][3][16]
Materials:
-
Boc-protected PEG-conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG-conjugate in anhydrous DCM (e.g., at a concentration of 10-20 mg/mL) in a round-bottom flask under an inert atmosphere.[1]
-
Cooling: Cool the solution to 0°C using an ice bath.[16]
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[3] If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[3]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 0.5-2 hours.[16]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS or TLC) until the starting material is completely consumed.[16]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[14]
-
Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual TFA.[3]
-
The resulting product is the TFA salt of the deprotected amine. If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
-
Visualizations
Experimental Workflow for ADC Synthesis using a Boc-Protected PEG Linker
Caption: General workflow for ADC synthesis using a Boc-protected PEG linker.[10]
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.[13]
Sequential Conjugation Workflow for N-Boc-N-bis(PEG4-azide)
Caption: Sequential conjugation workflow for N-Boc-N-bis(PEG4-azide).[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis Involving Boc-NH-PEG4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Boc-NH-PEG4 linkers in solid-phase synthesis (SPS), particularly in the context of peptide synthesis, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Introduction
This compound linkers are heterobifunctional molecules that play a crucial role in modern bioconjugation and drug development.[1][2] They feature a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive terminal group, typically a carboxylic acid.[3] The Boc protecting group is compatible with Boc/Bzl solid-phase peptide synthesis (SPPS) strategies, allowing for the controlled, stepwise assembly of complex molecules.[1] The PEG4 spacer enhances the solubility and bioavailability of the final conjugate, reduces steric hindrance, and can improve pharmacokinetic properties.[1][4]
Key Applications
The unique properties of this compound linkers make them valuable tools in several areas of research and development:
-
Peptide Modification: Incorporation of a PEG spacer can improve the solubility and stability of hydrophobic peptides.[1]
-
Antibody-Drug Conjugates (ADCs): These linkers can connect a cytotoxic drug to an antibody, facilitating targeted drug delivery.[1][2]
-
PROTACs: In PROTACs, the PEG linker connects a target protein-binding ligand to an E3 ligase-binding ligand, inducing targeted protein degradation.[1][5]
-
Bioconjugation: The linker can be used to attach molecules to surfaces, such as biosensors, or to other biomolecules.[6]
Physicochemical and Technical Data
A summary of the key properties of a representative this compound linker, this compound-C3-acid, is provided below.
| Property | Value | Reference/Note |
| Chemical Name | Boc-N-amido-PEG4-propionic acid | [1] |
| Molecular Formula | C16H31NO8 | [1] |
| Molecular Weight | 365.4 g/mol | [1] |
| Purity | Typically ≥95% | [1][7] |
| Storage Conditions | -20°C, desiccated | [7] |
| Solubility | Soluble in DMF, DCM, and other common SPPS solvents. | |
| Boc Deprotection | 50% TFA in DCM | [1] |
| Coupling Activators | HATU, HBTU, DIC/HOBt, EDC/NHS | [1][8] |
| Final Cleavage | Anhydrous HF or other strong acids | [1] |
Quantitative Data Summary
The use of PEG linkers in solid-phase synthesis generally leads to high efficiency and yields. The following tables provide a summary of representative quantitative data.
Table 1: General Performance Metrics for SPPS using PEG Linkers
| Parameter | Typical Value | Notes |
| Coupling Efficiency per Step | >99% | Monitored by qualitative tests like the Kaiser test.[9] |
| Overall Crude Peptide Yield | 20% - 70% | Highly dependent on peptide length and sequence complexity.[9] |
| Purity of Crude Peptide | 50% - 90% | Varies based on the success of the synthesis.[9] |
Table 2: Representative Yields and Purity for PROTAC Synthesis using PEG Linkers
| PROTAC ID | Target Ligand | E3 Ligase Ligand | PEG Linker (n) | Overall Yield (%) | Purity (%) |
| PROTAC-1 | BRD4 Ligand | CRBN Ligand | 4 | 35 | >98 |
| PROTAC-2 | BRD4 Ligand | CRBN Ligand | 8 | 32 | >98 |
| PROTAC-3 | HDAC6 Ligand | CRBN Ligand | 4 | 40 | >99 |
| PROTAC-4 | HDAC6 Ligand | CRBN Ligand | 8 | 38 | >99 |
Note: The data in this table is representative and can vary depending on the specific ligands and experimental conditions.[5]
Experimental Protocols
The following protocols outline the general steps for the incorporation of this compound-acid into a peptide sequence during solid-phase peptide synthesis using a Boc/Bzl strategy.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Add dichloromethane (B109758) (DCM) to the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM.
Protocol 2: Boc Deprotection
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[1]
-
Agitate for 5 minutes, then drain the solution.[1]
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 times).
-
Wash the resin with isopropanol (B130326) (IPA) (2 times) to help remove residual TFA.
-
Neutralize the resin by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM (2-3 times).
-
Wash the resin with DCM (3 times).
Protocol 3: Coupling of this compound-Acid
This protocol describes the coupling of the carboxylic acid of this compound-acid to the free N-terminal amine of a peptide chain on the solid support.
Method A: Using HATU
-
Dissolve this compound-acid (2 equivalents based on resin substitution) in N,N-dimethylformamide (DMF).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) (2 equivalents) and DIEA (4 equivalents) to the solution and pre-activate for 5-10 minutes.[1]
-
Add the pre-activated solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.[1]
-
Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[1]
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Method B: Using DIC/HOBt
-
Dissolve this compound-acid (5 equivalents) and 1-Hydroxybenzotriazole (HOBt) (5.5 equivalents) in DMF.
-
Add the solution to the resin suspension in DCM.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents).
-
Shake the mixture at room temperature. Monitor the reaction using the ninhydrin (B49086) test.
-
Once the reaction is complete, filter and wash the resin with DMF and DCM.
Protocol 4: Final Cleavage from Resin
-
After the final synthesis step, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., anhydrous HF or TFMSA-based cocktails).[1]
-
Add the cleavage cocktail to the resin and stir for the recommended time (typically 1-2 hours at 0-5°C).
-
Filter the mixture to separate the resin beads.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Mandatory Visualizations
Experimental Workflow for Solid-Phase Synthesis using this compound-Acid
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Creating Functional Coatings with Boc-NH-PEG4 Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation of functional coatings using tert-butyloxycarbonyl (Boc)-protected amine-terminated polyethylene (B3416737) glycol (PEG) linkers, specifically focusing on Boc-NH-PEG4 variants. These linkers are instrumental in the fields of bioconjugation, nanotechnology, and materials science, enabling the controlled and sequential attachment of biomolecules to various surfaces.[1] The Boc protecting group offers a stable mask for the terminal amine, which can be readily removed under acidic conditions, allowing for a stepwise approach to surface functionalization.[2][3][4] The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, reduces non-specific protein adsorption, and can improve the pharmacokinetic properties of conjugated molecules.[1][2]
Core Applications
This compound linkers are versatile tools for a range of applications, including:
-
Biomaterial Surface Modification: Covalently attaching these linkers to surfaces can enhance biocompatibility and provide anchor points for immobilizing bioactive molecules.[1]
-
Drug Delivery Systems: Functionalizing nanoparticles (e.g., liposomes, polymeric nanoparticles) with these linkers facilitates targeted drug delivery and can improve the circulation half-life of therapeutics.[2]
-
Biosensor Development: Immobilizing biomolecules onto sensor surfaces, such as those used in surface plasmon resonance (SPR), can be achieved with greater control and reduced steric hindrance.[3]
-
Antibody-Drug Conjugates (ADCs): These linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[2][3]
-
Proteolysis-Targeting Chimeras (PROTACs): this compound linkers serve as building blocks in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and characterization of functional coatings created with this compound linkers and similar PEGylated surfaces.
Table 1: Boc Deprotection Conditions and Efficiency
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp. | 30 - 120 | >95 | [4] |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp. | 5 - 30 | >95 | [4][6] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp. | 60 | >95 | [6] |
Table 2: Surface Characterization Before and After Functionalization
| Parameter | Unmodified Surface | After this compound Immobilization | After Biomolecule Conjugation | Analytical Technique |
| Water Contact Angle | Substrate Dependent | Increase in hydrophilicity | Dependent on biomolecule | Goniometry |
| Layer Thickness | 0 nm | 2-5 nm | Increase of 5-20 nm | Ellipsometry |
| Surface Charge (Zeta Potential) | Substrate Dependent | Shift towards neutral | Change based on biomolecule's pI | DLS/Zeta Sizer |
| Non-specific Protein Adsorption | High | Reduced by >75% | N/A | QCM-D, SPR |
Note: The reduction in protein adsorption is a key indicator of successful PEGylation and is dependent on the PEG molecular weight and surface density.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving the creation of functional coatings with this compound linkers. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Functionalization of Silica (B1680970) Surfaces with Boc-NH-PEG-Silane
This protocol describes the functionalization of a hydroxylated surface (e.g., glass slide, silica nanoparticles) with a Boc-PEG-silane linker.[1]
Materials:
-
Silica substrate (e.g., glass slide, silicon wafer)
-
Deionized water
-
This compound-silane
-
Anhydrous ethanol
-
Oven
Procedure:
-
Surface Cleaning: Sonicate the silica substrate in ethanol and then in deionized water for 15 minutes each. Dry the substrate in an oven at 110-120°C.
-
Silanization: Prepare a solution of this compound-silane in anhydrous ethanol. Immerse the cleaned silica substrate in the silane (B1218182) solution and incubate for 2-4 hours at room temperature with gentle agitation.[1]
-
Rinsing: Rinse the substrate thoroughly with ethanol to remove any unreacted silane, followed by a final rinse with deionized water.[1]
-
Curing: Cure the silanized surface by baking in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.[1]
-
Storage: The surface is now functionalized with a Boc-protected PEG linker and can be stored in a desiccator until further use.
Protocol 2: Boc Deprotection of Surface-Immobilized PEG Linkers
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from a surface-immobilized PEG linker to expose the reactive primary amine.[3][4]
Materials:
-
Boc-functionalized substrate (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: Place the Boc-functionalized substrate in a suitable reaction vessel.
-
Acidic Treatment: Prepare a solution of 20-50% TFA in anhydrous DCM. Immerse the substrate in the TFA solution and incubate for 30-120 minutes at room temperature.[4]
-
Monitoring: The reaction progress can be monitored by surface characterization techniques such as contact angle measurements or X-ray photoelectron spectroscopy (XPS) if available.
-
Quenching and Neutralization: Remove the substrate from the TFA solution and wash thoroughly with DCM. Neutralize the surface by immersing it in a saturated sodium bicarbonate solution for 5-10 minutes, followed by a wash with deionized water and brine.
-
Drying: Dry the substrate under a stream of nitrogen or in a vacuum oven. The surface now presents a free amine group ready for conjugation.
Protocol 3: Conjugation of a Carboxylic Acid-Containing Biomolecule
This protocol outlines the conjugation of a biomolecule containing a carboxylic acid group to the amine-functionalized surface prepared in Protocol 2 using EDC/NHS chemistry.[3]
Materials:
-
Amine-functionalized substrate (from Protocol 2)
-
Biomolecule with a terminal carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or ethanolamine)
Procedure:
-
Ligand Activation: In a separate reaction tube, dissolve the carboxylic acid-containing biomolecule in the Activation Buffer. Add EDC and NHS to the solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Immerse the amine-functionalized substrate in the activated biomolecule solution in Coupling Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Deactivation: Transfer the substrate to a quenching solution to block any remaining reactive groups on the surface. Incubate for 15-30 minutes.
-
Washing: Wash the substrate thoroughly with the Coupling Buffer and then with deionized water to remove any non-covalently bound biomolecules.
-
Storage: The functionalized surface is now ready for its intended application or can be stored under appropriate conditions (e.g., in a buffer solution at 4°C).
Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for creating functional coatings.
Caption: Mechanism of Boc deprotection.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-NH-PEG4 Conjugation Reactions
Welcome to the technical support center for Boc-NH-PEG4 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this PEG linker to your molecule of interest.
Frequently Asked questions (FAQs)
Q1: What is the fundamental chemistry behind the conjugation of this compound linkers?
A1: this compound linkers are heterobifunctional molecules that contain a Boc-protected amine and a reactive group at the other terminus, often a carboxylic acid (this compound-COOH) or a primary amine (this compound-NH2). The conjugation strategy depends on the specific linker used:
-
This compound-COOH: The terminal carboxylic acid is activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1] This activated linker then readily reacts with primary amines on the target molecule to form a stable amide bond.[1]
-
This compound-NH2: The primary amine of the linker can be conjugated to various amine-reactive functional groups on a target molecule.[2] Common examples include reacting with activated carboxylic acids (e.g., NHS esters) to form an amide bond or with aldehydes and ketones via reductive amination to create a stable secondary amine linkage.[2]
The Boc (tert-butyloxycarbonyl) group serves as a protecting group for an amine, which can be removed under acidic conditions in a subsequent step to allow for further functionalization if desired.[3]
Q2: What are the critical parameters to control for a successful conjugation reaction?
A2: To maximize the yield and efficiency of your conjugation reaction, several key parameters should be carefully optimized:
-
pH: The optimal pH is crucial and often depends on the specific chemistry. For EDC/NHS activation of carboxylic acids, the activation step is most efficient at a slightly acidic pH of 4.5-7.2.[1] The subsequent coupling to a primary amine is favored at a pH of 7.0-8.5.[1][4] For maleimide-thiol conjugations, the optimal pH range is 6.5-7.5.[5]
-
Stoichiometry: The molar ratio of the PEG linker to your target molecule is critical. An excess of the activated molecule or linker is often used to drive the reaction to completion.[2] For example, a 10- to 50-fold molar excess of an activated molecule over the PEG linker is a good starting point for amine coupling.[2]
-
Reaction Time and Temperature: These parameters should be optimized for your specific reactants. Reactions are often run for a few hours at room temperature or overnight at 4°C.[2] Lower temperatures can help maintain the stability of sensitive molecules and reduce side reactions, while room temperature can increase the reaction rate.[2][6]
-
Buffer Composition: It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[2] Good alternatives include Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[2]
Q3: How do I remove the Boc protecting group after conjugation?
A3: The Boc group is reliably removed under acidic conditions.[3] A common and effective method is using a solution of trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[7][8] Typical concentrations of TFA range from 20% to 50%.[7][8] An alternative reagent is 4M hydrochloric acid (HCl) in 1,4-dioxane.[7][9] The reaction is typically performed at 0°C to room temperature and is usually complete within 1-2 hours.[7]
Q4: What are common side reactions and how can I minimize them?
A4: Several side reactions can occur, leading to reduced yield and product heterogeneity:
-
Hydrolysis of Activated Esters: NHS esters are susceptible to hydrolysis, especially at higher pH, which renders them inactive.[1][4] To minimize this, prepare fresh solutions of activated molecules immediately before use and perform the conjugation step promptly after activation.[1][2]
-
Alkylation during Boc Deprotection: The t-butyl cation generated during acidic deprotection can alkylate electron-rich amino acid residues like tryptophan and methionine.[8] This can be minimized by using scavengers, such as triisopropylsilane (B1312306) (TIS), in the deprotection cocktail.[8][10]
-
Reaction with Non-target Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine, leading to a loss of selectivity in thiol-specific conjugations.[5]
-
Retro-Michael Reaction: The thioether bond formed in maleimide-thiol conjugations can be reversible, especially in the presence of other thiols.[5] The stability of the linkage can be improved by hydrolyzing the thiosuccinimide ring after conjugation by incubating at a slightly elevated pH (around 8.5-9.0).[5]
Troubleshooting Guides
Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Inactive Reagents | The activated molecule (e.g., NHS ester) may have hydrolyzed. Prepare fresh solutions of activated molecules immediately before use.[2] Store reagents under appropriate conditions (e.g., -20°C with a desiccant for NHS esters).[2] |
| Incorrect Buffer | The buffer may contain competing primary amines (e.g., Tris, glycine). Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[2] |
| Suboptimal pH | The pH of the reaction may not be optimal for the specific conjugation chemistry. Verify and adjust the pH of the reaction buffer to the recommended range (e.g., pH 4.5-7.2 for EDC/NHS activation, pH 7.0-8.5 for amine coupling).[1][4] |
| Inefficient Activation | The activation of the carboxylic acid may be inefficient. Ensure the pH of the activation buffer is within the optimal range.[1] Use freshly prepared EDC and NHS solutions, as they can degrade over time.[1] Consider increasing the molar excess of EDC and NHS.[1] |
| Steric Hindrance | The structure of the PEG linker or the target molecule may hinder access to the reactive sites. Increase the molar excess of the activated molecule to drive the reaction forward.[2] Consider a longer reaction time or a slightly elevated temperature.[2] |
| Thiol Unavailability (for maleimide (B117702) chemistry) | Thiol groups may be oxidized or inaccessible. Reduce disulfide bonds using a reducing agent like TCEP if necessary.[5] Ensure the protein is properly folded and the thiol is accessible.[5] |
Product Heterogeneity (Multiple Species)
| Potential Cause | Recommended Solution |
| Multiple Reactive Sites | The target molecule (e.g., a protein) may have multiple sites that can react with the PEG linker. Optimize the stoichiometry to favor the desired degree of conjugation.[2] |
| Side Reactions | Hydrolysis of the activated group can lead to unreacted starting material. Ensure timely addition of the amine-containing molecule after activation.[2] At pH values above 7.5, maleimides can react with primary amines, leading to off-target conjugation.[5] |
| Incomplete Boc Deprotection | Incomplete removal of the Boc group will result in a mixed product. Verify the deprotection step by analyzing a small aliquot using mass spectrometry.[11] Ensure the acid used for deprotection is fresh and at the correct concentration.[11] |
Precipitation/Aggregation of Conjugate
| Potential Cause | Recommended Solution |
| Insufficient PEGylation | If the goal is to improve solubility, a low degree of conjugation may not be sufficient. Increase the molar ratio of the PEG linker to the target molecule.[2] |
| Instability of the Molecule | The pH or temperature may be causing the molecule to denature or aggregate. Screen different buffer conditions and consider performing the reaction at a lower temperature (e.g., 4°C).[2] |
| Incorrect Solvent Choice | The conjugate may have limited solubility in the chosen solvent. Test the solubility in a variety of solvents or use co-solvents to enhance solubility.[8] |
| High Reagent Concentration | In some instances, very high concentrations of reagents like EDC can lead to precipitation.[1] If precipitation is observed with a large excess of a reagent, try reducing its concentration.[1] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound-COOH Conjugation via EDC/NHS Chemistry
| Parameter | Activation Step | Coupling Step | Rationale |
| pH | 4.5 - 7.2[1] | 7.0 - 8.5[1] | Maximizes EDC/NHS efficiency and amine nucleophilicity, respectively. |
| Temperature | Room Temperature | 4°C to Room Temperature[2] | Activation is rapid at RT. Coupling temperature depends on substrate stability. |
| Reaction Time | 15 - 30 minutes[12][13] | 30 minutes to Overnight[2] | Dependent on reactivity and desired yield. |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.5 : 1.2 (starting point)[12][13] | N/A | An excess of activating agents drives the formation of the NHS ester. |
| Molar Ratio (Linker:Amine) | N/A | 10-50 fold excess of linker (starting point)[2] | An excess of the linker drives the reaction to completion. |
| Recommended Buffers | MES[4] | PBS, HEPES, Borate[2] | Non-amine containing buffers are essential to avoid side reactions. |
Table 2: Common Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA)[7][8] | Dichloromethane (DCM)[7][8] | 20-50%[7][8] | 0°C to Room Temperature[7] | 30 - 120 minutes[7] |
| Hydrochloric Acid (HCl)[7][9] | 1,4-Dioxane[7][9] | 4M[7][9] | Room Temperature[9] | 1 - 4 hours[14] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for EDC/NHS Activation and Amine Coupling
This protocol describes the conjugation of a this compound-COOH linker to a primary amine-containing molecule.
Materials:
-
This compound-COOH
-
EDC hydrochloride[12]
-
NHS or Sulfo-NHS[12]
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5[2]
-
Anhydrous DMF or DMSO (for non-aqueous reactions)[12]
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and NHS in the appropriate buffer immediately before use.[1][12]
-
Activation of Carboxylic Acid: Dissolve this compound-COOH in the Activation Buffer (for aqueous reactions) or anhydrous DMF/DMSO (for non-aqueous reactions).[12] Add EDC (1.5 equivalents) and NHS (1.2 equivalents).[12] Incubate for 15-30 minutes at room temperature.[12]
-
Amine Coupling: Immediately add the activated PEG linker solution to the amine-containing molecule dissolved in the Coupling Buffer.[12]
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2][4]
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to stop the reaction.[2]
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[2]
Protocol 2: Boc Deprotection using TFA/DCM
This protocol describes a general procedure for the removal of a Boc protecting group from a PEGylated molecule.
Materials:
-
Boc-protected PEGylated compound
-
Anhydrous Dichloromethane (DCM)[7]
-
Trifluoroacetic acid (TFA)[7]
-
Triisopropylsilane (TIS) (optional scavenger)[10]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)[7]
-
Diethyl ether (for precipitation, optional)[7]
Procedure:
-
Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath.[7]
-
Acid Addition: Slowly add TFA to the solution to a final concentration of 20-50%. If desired, add TIS (2.5% v/v) as a scavenger.[7][8]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7] Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete in 1-2 hours.[7]
-
Work-up:
-
Method A (Evaporation): Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.[9]
-
Method B (Aqueous Wash): Carefully neutralize the reaction mixture by adding it to a chilled, saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM.[9]
-
Method C (Precipitation): Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected PEGylated amine salt.[7]
-
-
Drying and Storage: Dry the purified product and store it under appropriate conditions, typically at -20°C.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
Technical Support Center: ADC Synthesis with Boc-NH-PEG4 Linkers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions regarding low yields in antibody-drug conjugate (ADC) synthesis utilizing Boc-NH-PEG4 linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in ADC synthesis using this compound linkers?
Low yields in ADC synthesis are often multifactorial. The most common issues include suboptimal reaction conditions (incorrect pH, temperature, or reaction time), poor quality or degradation of reagents, an inappropriate molar ratio of the linker-drug to the antibody, and issues with the starting antibody itself, such as low purity or concentration.[1][2] Additionally, the chemical properties of the linker and the hydrophobicity of the payload can lead to aggregation, and significant product loss can occur during inefficient purification steps.[1][3][4]
Q2: How does the this compound linker specifically impact the synthesis and potential for low yield?
The this compound linker introduces a multi-step process involving a Boc-protection strategy.[5] Potential sources of low yield specific to this linker include:
-
Incomplete Boc Deprotection: The acid-catalyzed removal of the Boc group might be incomplete, leaving the terminal amine unavailable for payload conjugation.[6] Conversely, harsh deprotection conditions (e.g., strong acids like TFA) can lead to antibody denaturation or aggregation.[7][8]
-
Side Reactions: The tert-butyl cation generated during Boc deprotection can cause side reactions, such as alkylation of sensitive amino acid residues (e.g., Trp, Met) on the antibody, leading to heterogeneity and potential loss of function.[7][9]
-
Steric Hindrance: The branched or linear structure of the PEG linker can sometimes create steric hindrance, which may slow down the reaction rate or prevent the reaction from reaching completion.[10]
Q3: What is the role of the PEG4 spacer and how does it influence the reaction?
The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that serves several critical functions.[5][11] It enhances the aqueous solubility of the ADC, which is particularly important when conjugating hydrophobic drug payloads.[11][12] This improved solubility helps to prevent aggregation, a common cause of low yield.[1][13] The PEG spacer can also improve the pharmacokinetic profile of the final ADC by creating a hydration shell that shields it from premature clearance.[13][14]
Q4: What is a typical Drug-to-Antibody Ratio (DAR) and how does it relate to yield?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[2] The ideal DAR is typically between 2 and 4 to balance efficacy and safety.[2][] A lower-than-expected DAR is a direct indicator of an inefficient conjugation reaction and therefore a low "functional" yield.[2] Conversely, attempting to achieve a very high DAR can increase the hydrophobicity of the ADC, leading to aggregation and a lower recovery of soluble, functional product.[1][16]
Troubleshooting Guide
Symptom 1: Low or No Conjugation (Verified by Low DAR)
If analysis (e.g., by HIC or Mass Spectrometry) shows a low average DAR or a large peak of unconjugated antibody (DAR0), consider the following causes and solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inactive Reagents | The activated linker (e.g., NHS ester) may have hydrolyzed. Prepare fresh solutions of activated molecules immediately before use.[17] Store reagents under appropriate desiccated conditions (e.g., -20°C).[17] | Prepare a fresh 100 mg/mL solution of EDC and NHS in anhydrous DMSO or DMF immediately before the linker activation step.[17] |
| Suboptimal Reaction Conditions | Incorrect pH, temperature, or reaction time can hinder conjugation.[1] Optimize these parameters for your specific antibody and linker-drug combination. | For NHS ester reactions, ensure the conjugation buffer pH is between 7.2 and 8.0.[11] Incubate for 1-2 hours at room temperature or overnight at 4°C.[11] |
| Competing Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody's lysine (B10760008) residues for the activated linker.[1][17] | Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer for the conjugation step.[17] |
| Incomplete Boc Deprotection | The Boc protecting group was not fully removed, preventing payload attachment. | Monitor deprotection using LC-MS. If incomplete, extend the incubation time with the acidic deprotection reagent (e.g., 20-50% TFA in DCM).[6] Ensure the antibody conjugate is properly neutralized and purified post-deprotection.[18] |
| Antibody Quality Issues | The antibody should be highly pure (>95%) and at a sufficient concentration (ideally >0.5 mg/mL).[1] | Confirm antibody purity via SDS-PAGE or SEC. If the concentration is too low, concentrate it using appropriate spin filters.[1] |
Symptom 2: Significant Antibody Aggregation
Aggregation, observed as visible precipitation or as high-molecular-weight species in SEC, is a common cause of low yield.
| Potential Cause | Recommended Solution | Experimental Protocol |
| High Hydrophobicity | The payload is highly hydrophobic, or the DAR is too high, causing the ADC to become insoluble. | Reduce the molar excess of the linker-drug in the conjugation reaction to target a lower average DAR.[1] The PEG4 linker is designed to mitigate this, but for extremely hydrophobic drugs, a longer PEG chain may be needed.[19] |
| Harsh Reaction Conditions | High concentrations of organic co-solvents (e.g., >10% DMSO) or extreme pH or temperature can denature the antibody.[1] | Minimize the concentration of organic solvent in the final reaction mixture (typically ≤10%).[17] Screen different buffer conditions and consider performing reactions at a lower temperature (e.g., 4°C).[17] |
| Inadequate Boc Deprotection | Using harsh acidic conditions (e.g., high concentration of TFA for an extended time) for Boc deprotection can cause the antibody to denature and aggregate.[18] | Optimize the deprotection step. A milder acidic buffer (e.g., pH 4.0) for a longer period can be a less harsh alternative to strong acids like TFA in DCM.[18] |
Symptom 3: Low Product Recovery After Purification
If the conjugation reaction appears successful but the final yield is low, the purification workflow is a likely culprit.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inappropriate Purification Method | The chosen method may not be suitable for separating the ADC from reaction byproducts, leading to product loss. | Size Exclusion Chromatography (SEC) and Tangential Flow Filtration (TFF) are commonly used to remove unconjugated linker-drug.[1] Hydrophobic Interaction Chromatography (HIC) is often used to separate different DAR species and remove unconjugated antibody.[20] |
| Product Loss During Chromatography | The ADC may be adsorbing to the column material or getting lost between fractions. | Carefully monitor the elution profile (e.g., UV absorbance at 280 nm) to ensure correct fraction collection.[1] Ensure all materials (e.g., resin, membranes) are compatible with the ADC and buffers used. |
| Overly Aggressive Purification | Attempting to achieve extremely high purity can lead to a significant trade-off in yield.[2] | Balance the need for purity with yield. It may be necessary to accept slightly less pure fractions to achieve an acceptable overall recovery, provided critical quality attributes are met.[2] |
Data Summary
The following table summarizes recommended parameters for ADC synthesis. Note that these are starting points and optimization is critical for each specific antibody-drug combination.
| Parameter | Recommended Range/Condition | Potential Impact of Deviation |
| Antibody Purity | > 95% | Lower purity can lead to side reactions and inconsistent results.[1] |
| Antibody Concentration | > 0.5 mg/mL | Dilute antibody solutions can decrease conjugation efficiency.[1] |
| Molar Ratio (Linker:Ab) | 5:1 to 20:1 | Suboptimal ratios can lead to low DAR or aggregation.[1][5] |
| Reaction Buffer | Free of primary amines (e.g., Tris) | Competing amines will react with the activated linker, reducing conjugation efficiency.[17] |
| Conjugation pH | 7.2 - 8.0 (for NHS esters) | pH outside the optimal range can lead to linker hydrolysis or inefficient reaction.[11][17] |
| Boc Deprotection Reagent | 20-50% TFA in DCM | Harsher conditions can cause antibody aggregation; milder conditions may lead to incomplete deprotection.[6] |
| Organic Co-solvent | ≤ 10% (e.g., DMSO, DMF) | Higher concentrations can improve solubility of hydrophobic payloads but risk denaturing the antibody.[1][17] |
Experimental Protocols
The following are generalized methodologies for key experiments in ADC synthesis using a this compound-acid linker.
Protocol 1: Activation of this compound-C3-acid Linker
This protocol converts the terminal carboxylic acid of the linker into an amine-reactive N-hydroxysuccinimide (NHS) ester.[5]
-
Reagent Preparation : Prepare fresh 100 mg/mL solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMSO or DMF.[17]
-
Activation : Dissolve the this compound-C3-acid linker in anhydrous DMSO or DMF. Add a 10-fold molar excess of the EDC solution, followed immediately by a 20-fold molar excess of the NHS solution relative to the linker.[17]
-
Incubation : Stir the reaction mixture at room temperature for 15-30 minutes.[5]
-
Usage : The resulting activated this compound-C3-NHS ester solution should be used immediately for conjugation.[5]
Protocol 2: Conjugation of Activated Linker to Antibody
-
Antibody Preparation : Prepare the antibody in a suitable amine-free conjugation buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.[5]
-
Conjugation Reaction : Add a 5 to 20-fold molar excess of the activated linker solution from Protocol 1 to the antibody solution.[5] Ensure the final concentration of organic solvent does not exceed 10%.[17]
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
Purification : Remove excess, unreacted linker and activation reagents by purifying the antibody-linker conjugate using a desalting column or SEC equilibrated with a suitable buffer (e.g., PBS).[18]
Protocol 3: Boc Deprotection
-
Reaction Setup : Treat the purified antibody-linker conjugate with a deprotection solution (e.g., 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[6] Caution: This step requires careful optimization to avoid antibody denaturation.[18]
-
Incubation : Incubate the reaction at room temperature for 30-60 minutes, monitoring the deprotection progress via LC-MS.[21]
-
Purification : Immediately purify the deprotected antibody conjugate using SEC with a buffer at a neutral pH to remove the acid and byproducts.[18]
Protocol 4: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Objective : To determine the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[2]
-
Methodology :
-
Use a HIC column (e.g., Butyl-NPR).[2]
-
Equilibrate the column with a high-salt mobile phase (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).[2]
-
Inject the purified ADC sample.
-
Elute the sample using a decreasing salt gradient. Species with higher DAR are more hydrophobic and will elute later (at lower salt concentrations).[2]
-
Calculate the average DAR by integrating the peak areas for each species.
-
Visualizations
Caption: General workflow for ADC synthesis using a Boc-protected PEG linker.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. adcreview.com [adcreview.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 16. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bioprocessintl.com [bioprocessintl.com]
- 21. benchchem.com [benchchem.com]
side reactions of Boc-NH-PEG4 and how to prevent them
Welcome to the technical support center for Boc-NH-PEG4 linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and preventing side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups of this compound and their respective reactivities?
This compound is a heterobifunctional linker featuring two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The Boc group is a protecting group that is stable under many conditions but can be removed with acid to reveal a primary amine.[1][2][3] The carboxylic acid can be activated to react with primary amine groups on other molecules to form a stable amide bond.[3]
Q2: What are the most common side reactions associated with the Boc-protected amine end of the molecule?
The main side reactions occur during the acidic removal (deprotection) of the Boc group. These include:
-
Incomplete Deprotection: Some of the Boc groups fail to be removed, resulting in a mixed product. This can be caused by insufficient acid strength, short reaction times, or steric hindrance from the PEG chain.[4][5][6]
-
t-Butylation: The tert-butyl cation (t-Bu+) formed during deprotection is a reactive electrophile that can alkylate nucleophilic sites on your substrate, such as tryptophan, methionine, cysteine, or tyrosine residues.[4][7]
-
Trifluoroacetylation: When using Trifluoroacetic Acid (TFA) for deprotection, the newly exposed amine can be acylated by a trifluoroacetyl group, which is a common byproduct.[4]
Q3: What are the primary side reactions related to the carboxylic acid moiety of this compound?
When activating the carboxylic acid for coupling (e.g., using EDC and NHS), the following side reactions are common:
-
Hydrolysis of the Activated Ester: The N-hydroxysuccinimide (NHS) ester intermediate is sensitive to water and can hydrolyze back to the carboxylic acid, reducing the efficiency of the coupling reaction. This is more prevalent in aqueous solutions and at higher pH.[4]
-
N-acylurea Formation: The O-acylisourea intermediate, formed when the carboxylic acid reacts with a carbodiimide (B86325) like EDC, is unstable. If it doesn't react quickly with NHS or the target amine, it can rearrange into a stable N-acylurea byproduct, which is often difficult to remove.[4]
-
Reaction with Non-target Nucleophiles: If other nucleophilic molecules are present in the reaction mixture, the activated carboxylic acid may react with them, leading to undesired byproducts.[4]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptom: LC-MS or NMR analysis shows a significant amount of starting material remaining after the deprotection reaction.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Notes |
| Insufficient Acid Strength/Concentration | Increase the concentration of Trifluoroacetic Acid (TFA). A common range is 20-50% (v/v) in dichloromethane (B109758) (DCM).[4][5] For resistant substrates, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[5][8] | Always perform optimizations on a small scale first. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction's progress using TLC or LC-MS at regular intervals (e.g., every 30 minutes) to determine the optimal time.[9] Typical reaction times are 1-2 hours at room temperature.[5][9] | Avoid excessively long reaction times, which can increase other side reactions. |
| Steric Hindrance | The bulky PEG chain can hinder the acid's access to the Boc group.[5][9] Increasing the reaction temperature (e.g., to 40°C) may help, but should be done with caution.[9] | Higher temperatures can also increase the rate of side reactions. |
| Poor Substrate Solubility | Ensure the Boc-protected compound is fully dissolved in the reaction solvent.[4] If solubility in DCM is an issue, explore other anhydrous solvent systems. | A heterogeneous mixture will lead to an incomplete reaction.[8] |
Issue 2: Side Product Formation During Boc Deprotection
Symptom: LC-MS analysis shows unexpected masses, such as the desired product +56 Da (t-butylation) or +96 Da (trifluoroacetylation).
Troubleshooting Steps:
| Side Reaction | Recommended Prevention Strategy | Quantitative Guidelines |
| t-Butylation | Use "scavengers" in the deprotection cocktail to trap the reactive tert-butyl cation.[4][9] | Triisopropylsilane (TIS): 1-5% (v/v)[9]Thioanisole: 1-5% (v/v)[9]Dithiothreitol (DTT): 1-5% (w/v) for Tryptophan protection[9] |
| Trifluoroacetylation | Minimize reaction time once deprotection is complete. A basic work-up can sometimes reverse this side reaction.[4] | Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Cleavage of Other Acid-Labile Groups | Use the mildest effective acidic conditions.[6][10] | Start with a lower TFA concentration (e.g., 20%) and monitor the reaction carefully to find the point where the Boc group is removed without significant degradation of other groups.[10] |
Boc Deprotection Workflow and Side Reactions
Caption: Boc deprotection pathway showing the desired reaction and common side reactions.
Issue 3: Low Yield in EDC/NHS Coupling Reaction
Symptom: The final yield of the conjugated product is low, with a significant amount of unreacted starting material.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Notes |
| Hydrolysis of NHS Ester | Perform the activation step in an anhydrous solvent like DMF or DMSO.[4] Minimize the time the activated linker is in an aqueous buffer before adding the amine-containing molecule.[4] | The half-life of an NHS ester is highly pH-dependent and decreases significantly at higher pH. |
| Suboptimal pH | Control the pH. Activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The reaction of the NHS ester with the amine is favored at a slightly basic pH (7.2-8.5).[4] | A two-step, one-pot reaction with a pH shift can be beneficial. |
| N-acylurea Formation | Use NHS or Sulfo-NHS to convert the unstable O-acylisourea intermediate to a more stable NHS ester.[4] Ensure the amine-containing molecule is added promptly after the activation step.[4] | This byproduct is stable and often co-elutes with the desired product, making purification difficult. |
| Inactive Reagents | Ensure EDC and NHS are of high quality and have been stored properly (desiccated at -20°C). | Reagents that have been exposed to moisture will have reduced activity. |
| Competing Nucleophiles | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for the activated linker.[6] | Use non-nucleophilic buffers like PBS, HEPES, or MES. |
EDC/NHS Coupling Workflow and Side Reactions
Caption: EDC/NHS activation and coupling pathway, including common side reactions.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Compounds
This protocol is a general guideline for removing the Boc protecting group.
-
Dissolution: Dissolve the this compound-containing compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[5]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: To the stirred solution, add your chosen scavenger (e.g., triisopropylsilane, 2.5-5% v/v).[4][6] Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5][6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4][6]
-
Work-up:
-
Option A (Evaporation): Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[5] The resulting salt can be used directly or purified.
-
Option B (Precipitation): Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected amine salt.[5][9] Collect the solid by filtration and wash with cold ether.
-
Option C (Neutralization): After evaporation, neutralize residual acid by washing with a saturated aqueous solution of sodium bicarbonate.[5]
-
Protocol 2: EDC/NHS Coupling of this compound-Acid to an Amine
This protocol describes the activation of the carboxylic acid and subsequent coupling to an amine-containing molecule.
-
Reagent Preparation:
-
Dissolve this compound-acid in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS in the same anhydrous solvent.[6]
-
Prepare a solution of your amine-containing molecule in a suitable coupling buffer (e.g., PBS, pH 7.4).
-
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Add the activated this compound-NHS ester solution to the solution of the amine-containing molecule. The molar ratio should be optimized for your specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
-
Quenching (Optional): To stop the reaction, add a quenching reagent like Tris buffer or hydroxylamine (B1172632) to consume any unreacted NHS esters.[6]
-
Purification: Remove excess, unreacted linker and byproducts by an appropriate method such as size exclusion chromatography (e.g., a desalting column) or dialysis.[6]
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Boc-NH-PEG4 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Boc-NH-PEG4 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and why is solubility important?
This compound conjugates are molecules that incorporate a Boc (tert-butyloxycarbonyl) protected amine, a tetraethylene glycol (PEG4) spacer, and a reactive functional group for conjugation. The hydrophilic PEG4 spacer is designed to enhance the aqueous solubility of the conjugate, a critical factor for many biological applications and for ensuring the success of subsequent reaction steps.[1][2][3][4][5]
Q2: In which solvents are this compound conjugates typically soluble?
This compound conjugates are generally soluble in a range of polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1][6] While the PEG4 spacer is intended to increase water solubility, the hydrophobic nature of the Boc protecting group can limit solubility in purely aqueous solutions.[6][7]
Q3: What are the recommended storage conditions for this compound conjugates?
To prevent degradation, it is recommended to store this compound conjugates at -20°C in a dry, dark environment.[1][6][8] Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can compromise the compound's stability and solubility.[6] For stock solutions prepared in organic solvents, storage at -20°C or -80°C is advisable.[7][9]
Q4: How can I remove the Boc protecting group, and will this affect solubility?
The Boc group can be removed under mild acidic conditions, typically using a solution of trifluoroacetic acid (TFA) in a solvent like DCM.[1][2] Concentrations of 20-50% TFA in DCM are commonly used.[1] Another option is 4M HCl in 1,4-dioxane.[1] Removal of the hydrophobic Boc group will expose a primary amine, which can be protonated in acidic or neutral aqueous solutions, generally leading to an increase in aqueous solubility.
Troubleshooting Guide: Poor Solubility or Precipitation
If you are encountering poor solubility or precipitation of your this compound conjugate, consider the following troubleshooting strategies.
Issue 1: Precipitate forms when dissolving the conjugate directly in an aqueous buffer.
| Possible Cause | Solution |
| Hydrophobic Nature of the Boc Group | The Boc protecting group is hydrophobic and can significantly decrease the water solubility of the molecule.[6][7] Do not attempt to dissolve the conjugate directly in aqueous solutions. First, prepare a concentrated stock solution (e.g., 10-50 mM) in a dry, water-miscible organic solvent like DMSO or DMF.[7] |
| Exceeding Solubility Limit | Attempting to dissolve the conjugate at a high concentration in a purely aqueous buffer can exceed its solubility limit.[7] Prepare a stock solution in an organic solvent and add it dropwise to the vigorously stirring aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <10% v/v) to avoid negative effects on downstream applications.[7] |
| Insufficient Mixing | Inadequate agitation can prevent the conjugate from fully dissolving. Vortex or gently sonicate the sample to ensure maximum interaction with the solvent.[1][10] |
Issue 2: Precipitation occurs when diluting a concentrated organic stock solution into an aqueous buffer.
| Possible Cause | Solution |
| "Salting Out" Effect | A rapid change in solvent polarity can cause the conjugate to precipitate.[10] Add the organic stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing. This gradual addition helps to avoid a sudden change in the solvent environment.[10] |
| Final Concentration Too High | The final concentration of the conjugate in the aqueous buffer may be too high. Try lowering the final concentration of the conjugate in your working solution.[10] |
| pH Effects | The pH of the aqueous buffer can influence the solubility of the conjugate, especially if it contains ionizable groups like a terminal carboxylic acid.[1] Empirically test a range of pH values for your aqueous buffer to identify a pH at which the conjugate is more soluble.[10][11] |
| Aggregation | The PEGylated conjugate may self-assemble or aggregate, particularly at high concentrations.[1] Consider using stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or low concentrations of surfactants (e.g., Tween 20) to prevent aggregation.[11] |
General Strategies to Enhance Solubility
| Strategy | Description |
| Co-solvent Systems | Prepare your final working solution in a mixture of an aqueous buffer and a water-miscible organic co-solvent (e.g., DMSO, DMF).[1][10] It is crucial to keep the final concentration of the organic solvent low enough to not interfere with your experiment (typically <1% DMSO for cell-based assays).[10] |
| Gentle Heating | Carefully warming the solution may increase the solubility of some compounds.[1][6] However, use this method with caution to avoid thermal degradation of your conjugate.[6] |
| Sonication | Brief sonication in a water bath can help to break up aggregates and facilitate the dissolution of the conjugate.[1][10] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Preparing a Working Solution of a this compound Conjugate
-
Equilibrate : Allow the vial of the solid this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Prepare Stock Solution : Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10-50 mM).[7]
-
Dissolve : Vortex or gently sonicate the vial until the solid is completely dissolved.[7]
-
Prepare Aqueous Buffer : In a separate tube, prepare the desired volume of your aqueous reaction buffer (e.g., PBS, pH 7.4).
-
Dilute : While vigorously stirring the buffer, add the required volume of the this compound conjugate stock solution dropwise.[7]
-
Final Concentration : Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to maintain the stability of biological molecules.[7]
-
Inspect : Visually inspect the solution for any signs of precipitation. If the solution is clear, you can proceed with your experiment.
Workflow for Solubilizing this compound Conjugates
Caption: A workflow for successfully dissolving this compound conjugates.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve : Dissolve the Boc-protected PEG conjugate in DCM to a concentration of 0.1-0.2 M.[1]
-
Cool : Cool the solution to 0°C in an ice bath.
-
Add TFA : Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
Add Scavengers (Optional) : If the conjugate contains acid-sensitive groups, add scavengers such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[1]
-
React : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Concentrate : Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Remove Residual TFA : Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[1]
-
Precipitate : The resulting TFA salt of the deprotected amine can be precipitated with cold diethyl ether, washed, and then used directly or further purified.[1]
Logical Relationship for Troubleshooting Solubility Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Purification Maze: A Technical Support Guide for PROTACs with Boc-NH-PEG4 Linkers
For Immediate Release
Researchers and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) often encounter unique purification challenges, particularly when these complex molecules are synthesized using Boc-NH-PEG4 linkers. The inherent physicochemical properties of these constructs—stemming from their high molecular weight, amphiphilic nature, and the flexibility of the polyethylene (B3416737) glycol (PEG) chain—can complicate standard purification protocols. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common issues encountered during the purification of PROTACs featuring a this compound linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of a PROTAC synthesized with a this compound linker?
A1: The synthesis of PROTACs is a multi-step process, which can result in a variety of impurities. Common contaminants include:
-
Unreacted Starting Materials: Excess this compound linker, unreacted E3 ligase ligand, or the protein of interest (POI) ligand.
-
Coupling Reagents and Byproducts: Residual coupling agents (like HATU or HOBt) and their byproducts.
-
Boc-Deprotection Byproducts: During the removal of the Boc protecting group using acids like trifluoroacetic acid (TFA), the resulting tert-butyl cation can lead to side reactions, such as the alkylation of electron-rich functional groups on the PROTAC molecule.[1]
-
Incomplete Reaction Products: Partially synthesized PROTACs where only one of the ligands is attached to the linker.
-
Degradation Products: The complex nature of PROTACs can make them susceptible to degradation under harsh reaction or work-up conditions.
Q2: Why is the purification of PROTACs with PEG linkers so challenging?
A2: The challenges in purifying PEGylated PROTACs arise from several factors:
-
High Polarity: The PEG linker imparts significant hydrophilicity, which can lead to poor retention on reverse-phase chromatography columns.
-
Amphiphilic Nature: PROTACs combine a hydrophilic PEG linker with often large, hydrophobic ligands, resulting in an amphiphilic molecule that can be difficult to handle and may exhibit poor chromatographic peak shape.
-
Physicochemical Similarity of Impurities: The desired PROTAC and related impurities, such as incompletely synthesized molecules, often have very similar physicochemical properties, making them difficult to separate.[2]
-
Aggregation: The hydrophobic regions of PROTACs can interact, leading to self-association and aggregation, which can complicate purification and analysis.[3]
Q3: My PROTAC is showing poor solubility in common purification solvents. What can I do?
A3: Solubility issues are a common hurdle. Here are some strategies to address this:
-
Solvent Screening: Test the solubility of your crude PROTAC in a range of solvents. For reverse-phase chromatography, a small amount of dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to dissolve the sample before dilution with the mobile phase.
-
pH Adjustment: For PROTACs with ionizable groups, adjusting the pH of the mobile phase can significantly improve solubility.
-
Use of Co-solvents: In aqueous buffers, adding a small percentage of an organic co-solvent like DMSO or DMF can enhance the solubility of your PROTAC.
-
Temperature: Gently warming the solution can sometimes help to dissolve the compound, but be mindful of potential degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your this compound PROTAC.
Issue 1: Poor Separation and Co-elution of Impurities in Reverse-Phase HPLC
Diagram: Troubleshooting Co-elution in RP-HPLC
Caption: A logical workflow for troubleshooting poor separation in RP-HPLC.
| Potential Cause | Recommended Solution |
| Gradient is too steep | Employ a shallower gradient, particularly around the elution time of the PROTAC and the closely eluting impurities. This increases the separation window.[2] |
| Inappropriate Stationary Phase | If using a standard C18 column, consider a stationary phase with different selectivity, such as a C8 or a Phenyl-Hexyl column, which may offer different interactions with the PROTAC and impurities. |
| Mobile Phase Composition | Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase if your PROTAC has ionizable functional groups. |
| Co-eluting Isomers | Positional isomers can be particularly difficult to separate. High-resolution techniques, potentially with different chromatographic modes (e.g., HILIC), may be necessary. |
Issue 2: Low Recovery After Purification
Diagram: Addressing Low PROTAC Recovery
References
Technical Support Center: Monitoring Boc-NH-PEG4 Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving Boc-NH-PEG4 linkers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a this compound reaction?
The progress of this compound reactions, such as deprotection of the Boc group or conjugation to another molecule, can be monitored using several analytical techniques. The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3]
Q2: How does Thin-Layer Chromatography (TLC) help in monitoring the reaction?
TLC is a quick and straightforward qualitative technique to track reaction progress. In the case of a Boc deprotection, the resulting free amine is more polar than the starting Boc-protected compound. This difference in polarity causes the product to have a lower Retention Factor (Rf) value on a TLC plate.[1][2] The disappearance of the starting material spot and the appearance of a new, lower spot indicates the reaction is proceeding. Staining the TLC plate with ninhydrin (B49086) is particularly effective as it produces a colored spot (typically purple) with the newly formed primary amine, making visualization easier.[2]
Q3: Can I use HPLC to get more quantitative information about my reaction?
Yes, HPLC is an excellent method for quantitative analysis of your reaction. It allows you to separate the starting material, product, and any impurities, and determine their relative concentrations by integrating the peak areas. This provides a more precise measure of reaction conversion and product purity compared to TLC.[2][3] Both Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC) can be utilized depending on the nature of the molecules involved.[3]
Q4: What is the role of Mass Spectrometry (MS) in monitoring these reactions?
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the identity of the reaction products. By analyzing the mass-to-charge ratio (m/z) of the components in your reaction mixture, you can verify the disappearance of the starting material and the appearance of the product with its expected molecular weight.[1][2][3] For instance, in a Boc deprotection, you would look for a mass decrease corresponding to the loss of the Boc group (100.0 Da).[4]
Q5: How can NMR spectroscopy be used to track the reaction?
NMR spectroscopy, particularly ¹H NMR, provides detailed structural information. To monitor a Boc deprotection, you can observe the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[1][5] This method is non-destructive and can provide quantitative data on the reaction progress.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (e.g., Boc deprotection) | Insufficient acid strength or concentration.[1][2] | Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%).[1][2] |
| Inadequate reaction time or low temperature.[1][2] | Extend the reaction time and continue to monitor by TLC or LC-MS. Gentle heating can be considered if the molecule is stable.[1] | |
| Poor solubility of the starting material.[1][2] | Ensure the starting material is fully dissolved. Consider using an alternative solvent system like 1,4-dioxane.[1] | |
| Steric hindrance from the PEG chains.[1][2] | This can slow down the reaction. Ensure adequate reaction time and optimal reagent concentration. | |
| Presence of Side Products | Tert-butylation of nucleophilic sites by the released tert-butyl cation during Boc deprotection.[1] | Add a scavenger such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) to the reaction mixture (typically 2.5-5% v/v).[1] |
| Cleavage of other acid-sensitive groups in the molecule.[1] | Use milder deprotection conditions, such as 4M HCl in 1,4-dioxane, which can be more selective.[1] | |
| Difficulty Visualizing TLC Spots | PEG compounds may not be UV-active. | Use a stain that reacts with the functional groups present, such as ninhydrin for amines or specific stains for PEG compounds like iodine vapor or Dragendorff's reagent.[2][7] |
| Streaking on TLC Plate | The high polarity of PEG-containing compounds can cause streaking.[7] | Use a more polar eluent system, for example, by adding 5-10% methanol (B129727) to a dichloromethane-based mobile phase. Spotting a more dilute sample can also help.[7] |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: At various time points, take a small aliquot of the reaction mixture. If the reaction is in a high-boiling solvent, dilute the aliquot with a more volatile solvent like DCM or ethyl acetate.
-
Spotting: Spot the diluted aliquot onto a silica (B1680970) gel TLC plate. Also, spot the starting material and, if available, the pure product as references.
-
Elution: Develop the TLC plate in a chamber with an appropriate mobile phase system (e.g., 5-10% methanol in dichloromethane).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under UV light (254 nm) if the compounds are UV-active. Subsequently, stain the plate with a suitable reagent like ninhydrin and gently heat to visualize the amine product.[2]
-
Interpretation: Monitor the disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value.
Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: At selected time points, take a small aliquot from the reaction mixture and quench it if necessary. Dilute the sample with the HPLC mobile phase to a suitable concentration (e.g., 0.1-0.5 mg/mL).[8]
-
HPLC System: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 210-220 nm.[8]
-
-
Data Analysis: Integrate the peak areas of the starting material and the product to determine the reaction conversion and purity.
Protocol 3: Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare the sample as you would for HPLC analysis.
-
LC-MS System: Use an HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
LC and MS Conditions:
-
Data Analysis: Analyze the chromatogram to observe the appearance and disappearance of peaks. Examine the mass spectrum of each peak to confirm the molecular weight of the starting material and the formation of the desired product.
Protocol 4: Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
NMR Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Data Analysis: Process the spectrum and look for key changes. For a Boc deprotection, the most significant change will be the disappearance of the singlet at approximately 1.4 ppm corresponding to the nine protons of the Boc group's tert-butyl moiety.[1][5]
Reaction Monitoring Workflow
The following diagram illustrates a general workflow for monitoring the progress of a this compound reaction.
Caption: General workflow for monitoring a this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Boc-NH-PEG4 Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving Boc-NH-PEG4 linkers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound reactions?
A1: Steric hindrance refers to the spatial obstruction of a chemical reaction due to the size and shape of the molecules involved.[1] In the case of this compound linkers, the bulky tert-butoxycarbonyl (Boc) protecting group and the flexible polyethylene (B3416737) glycol (PEG) chain can physically block the reactive ends of the linker from efficiently accessing the target functional groups on a substrate molecule.[2][3] This is particularly prevalent when reacting with large biomolecules like proteins or at crowded reaction sites.[4][5]
Q2: What are the common indicators that steric hindrance is affecting my reaction?
A2: Common signs that steric hindrance may be an issue in your conjugation or deprotection reaction include:
-
Low reaction yields: The final amount of your desired product is significantly lower than expected.[2][4]
-
Incomplete reactions: A significant amount of starting material remains even after extended reaction times or when using a high molar excess of reagents.[4]
-
Lack of site-specificity: The reaction occurs at more accessible, but less desirable, sites on the substrate molecule.[4]
-
Slow reaction kinetics: The reaction proceeds much slower than anticipated.[6]
Q3: How does the PEG4 linker itself contribute to or mitigate steric hindrance?
A3: The PEG4 linker has a dual role. On one hand, it acts as a flexible spacer that can increase the distance between the reactive group and a bulky substrate, which can help overcome steric hindrance by allowing the reactive end to access otherwise crowded sites.[1][7] On the other hand, an excessively long or poorly chosen PEG chain can wrap around the substrate and block the reactive site, thereby creating its own steric hindrance.[1][7] The hydrophilic nature of the PEG chain can also enhance the aqueous solubility of hydrophobic molecules, which can be beneficial for reactions in biological media.[7][8]
Q4: Can steric hindrance from the this compound linker affect the biological activity of my final conjugate?
A4: Yes. If the PEGylation occurs at or near a molecule's active site or a receptor binding site, the attached PEG chain can sterically hinder the interaction with its substrate or binding partner. This can lead to a reduction in biological activity, a critical consideration in the design of biotherapeutics.[2][9]
Troubleshooting Guides
Issue 1: Low Yield in Coupling Reaction of this compound-acid to an Amine
If you are experiencing low yields when coupling the carboxylic acid of a this compound linker to a primary amine, steric hindrance may be preventing the reaction from proceeding to completion.
| Coupling Reagent Class | Examples | Relative Reactivity | Key Considerations for Steric Hindrance |
| Carbodiimides | EDC, DCC | Medium | May be insufficient for highly hindered substrates. Often used with additives like NHS or HOBt.[3] |
| Aminium/Uronium (OAt-based) | HATU, HCTU | Very High | Considered the most efficient for hindered couplings due to the formation of highly reactive OAt esters.[6][10] |
| Aminium/Uronium (Oxyma-based) | COMU, PyOxim | High | A safer and effective alternative to potentially explosive benzotriazole-based reagents like HATU.[6][11] |
| Phosphonium (OAt-based) | PyAOP | Very High | Excellent for hindered couplings, including N-methyl amino acids.[10] |
| Phosphonium (OBt-based) | PyBOP, BOP | Medium-High | Good general-purpose reagents but are generally less effective than OAt-based reagents for difficult couplings.[6][10] |
This protocol is a starting point and may require optimization for your specific substrate.[12]
-
Reagent Preparation:
-
Dissolve this compound-C3-acid (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF or NMP.
-
In a separate vial, dissolve the primary amine-containing molecule (1.0 - 1.2 equivalents).
-
-
Activation:
-
To the solution of this compound-C3-acid, add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 equivalents).
-
Stir the activation mixture at room temperature for 15-30 minutes.
-
-
Coupling:
-
Add the primary amine solution to the activated linker solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require 12-24 hours, and the temperature can be increased to 40-50°C.[3]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Incomplete Boc Deprotection
The bulky PEG chain can sterically hinder the approach of acid to the Boc-protected amine, leading to incomplete deprotection.[13]
| Reagent System | Typical Concentration | Temperature | Reaction Time | Key Considerations |
| TFA in DCM | 20-50% (v/v)[14][15] | 0°C to Room Temp[12] | 1-2 hours[14] | Most common method. Higher TFA concentration can overcome steric hindrance but may cleave other acid-labile groups.[7][15] |
| HCl in 1,4-Dioxane | 4M[3][15] | Room Temp | 1-4 hours[12] | A stronger acid system, useful for more resistant substrates.[13] |
This protocol is suitable for most Boc-protected PEGylated amines.[13]
-
Dissolution:
-
Dissolve the Boc-protected PEGylated compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[15]
-
-
Cooling:
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Reagents:
-
To the stirred solution, add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to trap the tert-butyl cation generated during deprotection, which can prevent side reactions.[14][16]
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[14]
-
-
Reaction:
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (B28343) (3 times) to remove residual TFA.[15] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Boc-NH-PEG4 to Protein Conjugation
Welcome to the technical support center for optimizing the molar ratio of Boc-NH-PEG4 to protein. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A good starting point for optimization is a 10- to 50-fold molar excess of the this compound linker relative to the protein.[1] The optimal ratio is dependent on several factors, including the protein's concentration, the number of available amine groups (lysine residues and the N-terminus), and the desired degree of PEGylation. It is highly recommended to perform small-scale screening experiments with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to determine the ideal conditions for your specific protein and application.[2]
Q2: How do I prepare the this compound linker for the conjugation reaction?
This compound linkers with a carboxylic acid terminus need to be activated to react with primary amines on the protein. This is typically achieved by creating an NHS (N-hydroxysuccinimide) ester. The linker should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[3][4]
Q3: What are the optimal reaction conditions for the conjugation reaction?
The reaction of NHS esters with primary amines is most efficient at a pH between 7.0 and 8.5.[3][2] A common buffer choice is phosphate-buffered saline (PBS). It is crucial to use an amine-free buffer, as buffers like Tris or glycine (B1666218) will compete with the protein's amines for reaction with the activated linker.[2] The reaction can be carried out at room temperature for 1-4 hours or at 4°C overnight.[1][3][5] Lower temperatures may help to reduce protein aggregation.[3]
Q4: How can I confirm that the PEGylation reaction was successful?
Several analytical techniques can be used to assess the outcome of your PEGylation reaction:
-
SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight than the unmodified protein, resulting in a noticeable band shift on the gel. The presence of multiple bands can indicate a mixture of protein species with different degrees of PEGylation.[6]
-
HPLC: Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate PEGylated proteins from unreacted protein and excess PEG linker.[7]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein, confirming the covalent attachment of the PEG linker and allowing for the calculation of the degree of PEGylation.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Inactive NHS-ester reagent due to hydrolysis. | Ensure the this compound-COOH and activation reagents (EDC/NHS) are stored in a desiccated environment. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][4] |
| Presence of primary amines in the reaction buffer (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS before the reaction.[2] | |
| Suboptimal pH of the reaction buffer. | Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.[3][2] | |
| Insufficient molar excess of the PEG linker. | Increase the molar ratio of this compound to protein. Perform a titration to find the optimal ratio.[2] | |
| Low protein concentration. | Increase the protein concentration. Reactions are generally more efficient at higher concentrations (1-10 mg/mL).[2] | |
| Protein Aggregation or Precipitation | High concentration of organic solvent from the linker stock solution. | Keep the volume of the organic solvent added to the protein solution to a minimum (ideally less than 10% of the total reaction volume). |
| Over-labeling of the protein. | Reduce the molar excess of the PEG linker. Over-modification can alter the protein's surface properties and lead to aggregation.[3] | |
| Suboptimal reaction conditions (pH, temperature). | Screen a range of pH values and consider performing the reaction at a lower temperature (4°C) for a longer duration.[3] Add stabilizing excipients like sugars (sucrose, trehalose) or amino acids (arginine, glycine) to the reaction buffer.[3] | |
| Rapid addition of the PEG linker. | Add the activated PEG linker solution to the protein solution dropwise while gently stirring to avoid localized high concentrations.[3] | |
| Incomplete Boc Deprotection (Post-PEGylation) | Insufficient acid strength or concentration. | Use fresh, high-quality trifluoroacetic acid (TFA). The typical concentration for Boc deprotection is 20-50% TFA in dichloromethane (B109758) (DCM).[4][9] |
| Inadequate reaction time or temperature. | Increase the reaction time and monitor the deprotection progress using TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[4][9] | |
| Steric hindrance from the PEG chain. | If standard conditions are ineffective, consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[9] | |
| Presence of water in the reaction. | Ensure all solvents and reagents are anhydrous, as water can reduce the effective acidity.[9] |
Experimental Protocols
Protocol 1: Activation of this compound-COOH
This protocol describes the activation of the carboxylic acid terminus of this compound-COOH using EDC and NHS to form an amine-reactive NHS ester.
Materials:
-
This compound-COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound-COOH in anhydrous DMF or DMSO (e.g., 100 mM).
-
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mM).
-
In a microcentrifuge tube, combine the this compound-COOH, EDC, and NHS stock solutions at a molar ratio of 1:1.5:1.2 (linker:EDC:NHS).[3]
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated PEG linker.[3]
Protocol 2: Protein PEGylation
This protocol outlines the general procedure for conjugating the activated this compound-NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Size Exclusion Chromatography)
Procedure:
-
Add the desired molar excess of the freshly activated PEG linker solution to the protein solution. It is recommended to add the linker solution dropwise while gently stirring.[3]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
(Optional) Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters. For example, add Tris-HCl to a final concentration of 50 mM and incubate for 30 minutes.[10]
-
Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Lyophilized Boc-PEGylated protein
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the dried conjugate in anhydrous DCM.
-
Add TFA to a final concentration of 20-50% (v/v).[11]
-
Stir the reaction at room temperature and monitor its progress to ensure complete deprotection without damaging the protein.[11]
-
Remove the DCM and excess TFA under a stream of nitrogen or by vacuum centrifugation.
Visualizations
Caption: Workflow for this compound conjugation to a protein.
Caption: Troubleshooting low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During Conjugation with Boc-NH-PEG4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during conjugation with Boc-NH-PEG4 linkers.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of protein aggregation during my conjugation experiment?
A1: Initial signs of protein aggregation can be observed both visually and analytically. Visually, you may notice the solution becoming cloudy or turbid, or the formation of visible particles or precipitates.[1] Analytically, techniques such as Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.[1]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
A2: Protein aggregation during conjugation is a multifaceted issue that can stem from several factors:
-
High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1][2][3][4]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition significantly impact protein stability.[1][2] Deviations from a protein's optimal stability range can lead to the exposure of hydrophobic regions, promoting aggregation.[1][2]
-
Intermolecular Cross-linking: Although this compound is a heterobifunctional linker designed for a two-step conjugation, suboptimal reaction conditions or impurities in monofunctional PEG reagents can potentially lead to the cross-linking of multiple protein molecules, resulting in aggregation.[1][2][3]
-
Over-labeling: The addition of too many PEG linker molecules to the protein surface can alter its net charge and isoelectric point (pI), potentially reducing its solubility and leading to aggregation.[2][4]
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical techniques can be employed to assess protein aggregation:
| Analytical Technique | Principle | Insights Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.[1][4] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the average particle size, size distribution, and polydispersity of aggregates in solution.[1][4] |
| Visual Inspection/Turbidity | Measures the cloudiness of a solution. | A simple, qualitative method to detect the presence of insoluble aggregates.[1] |
Q4: Can the size of the PEG molecule influence aggregation?
A4: Yes, the molecular weight of the PEG can impact aggregation. For instance, a study on Granulocyte-Colony Stimulating Factor (G-CSF) demonstrated that N-terminal attachment of a 20 kDa PEG moiety could prevent protein precipitation by rendering the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[5][6] Even a smaller 5 kDa PEG showed a significant improvement in stability.[5][6] The hydrophilic nature of the PEG chain and the steric hindrance it provides are thought to be the primary mechanisms for this stabilizing effect.[5] However, the effect of PEG molecular weight can be protein-specific, and different sizes may affect protein conformation differently.[5]
Troubleshooting Guide
Immediate Aggregation Upon Reagent Addition
If you observe immediate precipitation or turbidity upon adding the activated this compound linker, it is likely due to suboptimal reaction conditions that are shocking the protein out of solution.
Recommended Actions:
-
Optimize Reaction Conditions: Systematically screen key parameters by performing small-scale experiments. It is recommended to vary one parameter at a time while keeping others constant.[3]
-
Protein Concentration: Reduce the protein concentration.[7]
-
Reagent Addition: Add the activated PEG linker solution dropwise while gently stirring the protein solution to avoid localized high concentrations.[4][7]
-
Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[2][3]
-
-
Incorporate Stabilizing Excipients: Add stabilizers to the reaction buffer to help maintain protein stability.[2][3]
Aggregation Observed During or After the Reaction
If aggregation occurs over the course of the reaction or during purification, a more thorough optimization of the protocol is necessary.
Experimental Protocols
Protocol 1: Systematic Screening of Reaction Conditions
This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize protein aggregation.
1. Protein and Reagent Preparation:
- Ensure the protein is in an amine-free buffer, such as 1X PBS (Phosphate Buffered Saline) at pH 7.4. Buffers containing Tris or glycine (B1666218) must be removed via dialysis or a desalting column as they will compete with the reaction.[4]
- Prepare a stock solution of the activated this compound linker in an appropriate anhydrous solvent like DMSO.
2. Reaction Setup:
- In separate microcentrifuge tubes, set up a matrix of reaction conditions, varying one parameter at a time.
| Parameter | Recommended Range for Screening | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL[1][2] | Reduces intermolecular interactions.[2] |
| PEG:Protein Molar Ratio | 5:1 to 20:1[2][3][4] | Balances conjugation efficiency with the risk of over-labeling.[2] |
| pH | 7.0 - 8.0[2] | Optimal for NHS-ester reaction with primary amines while maintaining stability for many proteins.[2] |
| Temperature | 4°C to Room Temperature[1][2] | Lower temperatures slow the reaction rate, potentially reducing aggregation.[2][3] |
3. Reaction Incubation:
- Add the desired molar excess of the activated PEG linker solution to each protein solution. It is recommended to add the linker solution dropwise while gently stirring.[2]
- Incubate the reaction mixtures for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][8]
4. Reaction Quenching:
- Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[2]
- Incubate for 30 minutes at room temperature.[2][9]
5. Analysis:
- Analyze a sample from each reaction for the degree of aggregation using SEC and/or DLS.[5]
Protocol 2: Screening for Stabilizing Excipients
This protocol helps identify buffer additives that can stabilize the protein during conjugation.
1. Prepare Buffer Matrix:
- In a 96-well plate or microcentrifuge tubes, prepare a matrix of buffer conditions by adding different stabilizers to your optimal reaction buffer identified in Protocol 1.
| Excipient Class | Example | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose[2][3][4] | 5 - 10% (w/v)[2][4] | Increases protein stability through preferential exclusion.[2][4] |
| Amino Acids | Arginine, Glycine[2][3] | 50 - 200 mM[2] | Suppresses non-specific protein-protein interactions.[2] |
| Surfactants | Polysorbate 20[2][3] | 0.01 - 0.05% (v/v)[2] | Reduces surface tension and prevents surface-induced aggregation.[2] |
2. Add Protein and Incubate:
- Add a consistent amount of your protein to each buffer condition and allow it to equilibrate for 15-30 minutes.[4]
- Initiate the conjugation reaction by adding the activated PEG linker.
- Incubate under the optimal conditions determined previously.
3. Assess Aggregation:
- Analyze each sample for aggregation using DLS or by measuring turbidity.[7]
- Select the buffer composition that shows the least amount of aggregation for your full-scale conjugation experiment.
Visual Guides
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting decision tree for protein aggregation during conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
best practices for storage and handling of Boc-NH-PEG4 to avoid degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Boc-NH-PEG4 linkers to avoid degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound linkers?
A1: To ensure the stability and integrity of this compound linkers, proper storage is crucial. The primary concerns are temperature, moisture, and light.[1][2]
| Storage Duration | Temperature | Atmosphere | Light Conditions | Container |
| Short-Term (1-2 weeks) | -4°C to -5°C | Dry Environment | Protected from light | Tightly sealed vial |
| Long-Term (up to 2 years) | -20°C | Dry Environment | Protected from light | Tightly sealed vial |
Upon receipt, the compound, which may be shipped at ambient temperature, should be immediately transferred to the recommended storage conditions.[1] For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize exposure to moisture and oxygen.[2][3]
Q2: What are the primary degradation pathways for this compound?
A2: The two main points of potential degradation in this compound linkers are the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) chain.[2][4]
-
Boc Group Hydrolysis: The Boc group is highly sensitive to acidic conditions and can be prematurely cleaved if exposed to acids during storage or handling.[1][2][4]
-
PEG Chain Oxidation: The PEG chain can undergo oxidative degradation over time, which can be catalyzed by the presence of metal ions.[2]
Q3: How should I handle this compound in the laboratory?
A3: Adherence to standard laboratory safety procedures is essential. Avoid direct contact with skin and prevent the inhalation of any dust or vapors.[1] When preparing solutions, it is recommended to work under an inert atmosphere to minimize exposure to moisture and oxygen.[2] For compounds dissolved in a solvent, it is best to aliquot the solution to avoid repeated freeze-thaw cycles.[4]
Q4: How can I assess the purity and integrity of my this compound reagent?
A4: The purity of this compound can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is effective for determining purity and identifying any degradation products.[2][5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and the integrity of the key functional groups.[2][5]
Troubleshooting Guides
Issue 1: Premature Boc Deprotection
-
Symptom: Appearance of a new spot on a Thin-Layer Chromatography (TLC) plate or a new peak in an LC-MS analysis corresponding to the deprotected amine.
-
Possible Causes:
-
Improper Storage: Exposure to acidic contaminants in the storage environment.
-
Contaminated Solvents or Reagents: Using solvents or reagents with trace amounts of acid.
-
-
Solutions:
Issue 2: Incomplete Boc Deprotection During Reaction
-
Symptom: The reaction does not proceed to completion, and both starting material and the desired product are observed after the reaction time.
-
Possible Causes:
-
Insufficient Acid Strength or Concentration: The acid used for deprotection (e.g., Trifluoroacetic Acid - TFA) is too weak or its concentration is too low.[6][7]
-
Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed for a sufficient amount of time, or the temperature is too low.[6][7]
-
Reagent Quality: Degradation of the acidic reagent, as TFA is hygroscopic.[6]
-
Steric Hindrance: The bulky nature of the PEG chains can slow down the reaction rate.[6][7]
-
-
Solutions:
-
Optimize Reaction Conditions: Gradually increase the acid concentration (e.g., from 20% to 50% TFA in Dichloromethane (B109758) - DCM).[3][6]
-
Extend Reaction Time: Monitor the reaction's progress using TLC or HPLC and allow it to proceed for a longer duration.[6]
-
Use Fresh Reagents: Ensure that the acid is fresh and has been stored properly to prevent moisture absorption.[6]
-
Consider Alternative Reagents: A 4M solution of HCl in 1,4-dioxane (B91453) is a common and often more potent alternative to TFA in DCM.[3][6]
-
Issue 3: Side Products Observed After Boc Deprotection
-
Symptom: The appearance of unexpected peaks in the LC-MS analysis, particularly a mass increase of 56 Da.
-
Possible Cause:
-
Solution:
-
Use Scavengers: Add a scavenger such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) to the reaction mixture at a concentration of 2.5-5% (v/v).[3][7] Scavengers will "trap" the tert-butyl cation before it can react with your desired product.[7]
-
Experimental Protocols & Workflows
General Protocol for Boc Deprotection
This protocol describes a common method for removing the Boc protecting group from this compound linkers.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[6]
-
Cooling: Cool the solution to 0 °C using an ice bath.[6]
-
Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[6] For molecules susceptible to alkylation, add a scavenger like TIS (2.5-5% v/v).[7]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6][7]
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly in the next step or purified further.[6]
Workflow for Storage and Handling of this compound
Caption: Recommended workflow for the storage and handling of this compound.
Troubleshooting Logic for Incomplete Boc Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
troubleshooting guide for Boc-NH-PEG4-NHS ester hydrolysis
Welcome to the technical support center for Boc-NH-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during bioconjugation experiments, with a specific focus on the hydrolysis of the N-hydroxysuccinimide (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound-NHS ester and what are its primary components?
A1: this compound-NHS ester is a heterobifunctional crosslinker with three key components. The Boc group is a protecting group for the amine, which can be removed under acidic conditions to reveal a reactive amine. The PEG4 spacer is a hydrophilic polyethylene (B3416737) glycol chain that enhances solubility and reduces aggregation.[1][2][] The NHS ester is a reactive group that couples with primary amines to form stable amide bonds.[1][][]
Q2: What is the primary side reaction that competes with the desired conjugation?
A2: The primary competing side reaction is the hydrolysis of the NHS ester.[5][6] In the presence of water, the NHS ester can react with water molecules, which renders it inactive and unable to conjugate to the target primary amine.[5][7] This reaction is highly dependent on the pH of the solution.[5][7]
Q3: How does pH affect the stability and reactivity of this compound-NHS ester?
A3: The pH of the reaction buffer is a critical factor. The reaction of the NHS ester with primary amines is most efficient in the pH range of 7.2 to 8.5.[][6] Below this range, the primary amines on the target molecule are protonated and less nucleophilic, slowing down the conjugation reaction. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of active reagent available for conjugation.[6][8][9]
Q4: What are the optimal storage and handling conditions for this compound-NHS ester?
A4: To prevent premature hydrolysis, this compound-NHS ester should be stored in a dry environment at -20°C for long-term storage.[6][10] It is crucial to allow the reagent vial to equilibrate to room temperature before opening to avoid moisture condensation.[6][11] Stock solutions should be prepared in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use and should not be stored for long periods.[1][6]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound-NHS ester, with a focus on issues arising from hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The reagent may have hydrolyzed due to improper storage, handling, or reaction conditions.[5][6] | - Ensure the reagent is stored at -20°C in a desiccated environment.[6] - Allow the vial to warm to room temperature before opening.[6][11] - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6] - Maintain the reaction pH between 7.2 and 8.5.[][6] |
| Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5.[6] | - Use a calibrated pH meter to ensure the buffer is within the recommended range. - Consider using buffers such as PBS, borate (B1201080), or carbonate.[6] | |
| Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[5][6] | - Use amine-free buffers like PBS, HEPES, or borate buffer.[12] | |
| Low Protein Concentration: In dilute protein solutions, the concentration of water is significantly higher than that of the target amines, favoring hydrolysis.[8] | - Increase the protein concentration if possible to improve conjugation efficiency.[8] | |
| Inconsistent Results | Reagent Degradation: Repeated freeze-thaw cycles or prolonged storage of stock solutions can lead to hydrolysis.[] | - Aliquot the reagent into smaller, single-use vials upon receipt. - Avoid repeated freezing and thawing of the same stock solution.[] |
| Moisture Contamination: The reagent was exposed to moisture during handling. | - Always handle the reagent in a dry environment. - Purge the vial with an inert gas like nitrogen or argon before sealing for storage. | |
| Protein Precipitation after Adding NHS Ester | Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of lysine (B10760008) residues, which can alter protein solubility and lead to precipitation.[5][8] | - Perform the reaction at a lower protein concentration.[5] - The PEG4 spacer in this compound-NHS ester is designed to improve the solubility of the conjugate.[1] |
| High Molar Excess of Reagent: A very high concentration of the organic solvent used to dissolve the NHS ester may cause the protein to precipitate. | - Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 10%.[1][8] |
Quantitative Data Summary
The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The following table provides a general overview of the half-life of an NHS ester at different pH values.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[7] |
| 8.0 | Room Temperature | ~1 hour[13] |
| 8.5 | Room Temperature | ~30 minutes[13] |
| 8.6 | 4°C | 10 minutes[7][9] |
| 9.0 | Room Temperature | ~10 minutes[13] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound-NHS Ester to a Protein
-
Reagent Preparation:
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution.[1][6]
-
Prepare your protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 7.5.[6][9]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[1]
-
Visualizations
Caption: Competing reaction pathways for this compound-NHS ester.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for PEGylated Compounds
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of reactions involving Boc-NH-PEG4 linkers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you effectively remove excess this compound from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its removal from a reaction mixture?
A1: The purification strategy for this compound is largely dictated by its unique structural components:
-
tert-Butyloxycarbonyl (Boc) Group: This nonpolar, bulky protecting group increases the molecule's solubility in lipophilic organic solvents.
-
Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG chain is the primary reason for the molecule's high water solubility and its solubility in various polar organic solvents.[1][2]
-
Terminal Functional Group (e.g., -COOH, -NH2, -OH): The nature of the terminal group (e.g., carboxylic acid, amine, or alcohol) will influence the overall polarity and charge of the molecule, which can be exploited during purification.[1][3][4][5]
This amphiphilic nature means that this compound can be soluble in a broad range of both aqueous and organic solvents, which can present a challenge for separation.[2]
Q2: What are the most common methods for removing excess this compound?
A2: The primary methods for removing excess this compound and its derivatives from a reaction mixture include:
-
Liquid-Liquid Extraction: This technique leverages the high water solubility of the PEG reagent to wash it away from a less polar product dissolved in an organic solvent.[1]
-
Flash Chromatography: Various forms of flash chromatography can be employed, including reversed-phase, normal-phase with highly polar mobile phases, and Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
-
Precipitation/Crystallization: This method involves inducing the precipitation of either the desired product or the excess PEG reagent.[1]
-
Solid-Phase Extraction (SPE): SPE cartridges with specific sorbents can be used to selectively retain either the PEG reagent or the product.[1]
Troubleshooting Guides
Issue 1: Excess this compound is not removed by aqueous extraction.
| Possible Cause | Solution |
| Product is also water-soluble. | If your product is partitioning into the aqueous layer along with the PEG reagent, a simple extraction will not be effective. Consider using a different purification method like chromatography or precipitation.[1] |
| Emulsion formation. | The presence of PEG can sometimes lead to the formation of emulsions during extraction. To resolve this, try adding brine (saturated NaCl solution) to help break the emulsion, or filter the mixture through a pad of celite.[1] |
| Incorrect pH of the aqueous phase. | If your this compound derivative has an acidic or basic handle (like a carboxylic acid), adjusting the pH of the aqueous wash can significantly enhance its solubility in the aqueous phase. For a carboxylic acid derivative, washing with a mild base solution (e.g., 5% sodium bicarbonate) will deprotonate the acid, making it more water-soluble.[1] |
Issue 2: Poor separation of product and excess this compound during flash chromatography.
| Possible Cause | Solution |
| Incorrect stationary phase. | For highly polar compounds, standard normal-phase silica (B1680970) gel may not provide adequate separation. Consider using reversed-phase silica (C18), which separates compounds based on hydrophobicity.[1] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of very polar compounds.[1] |
| Inappropriate mobile phase. | For normal-phase chromatography, a highly polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane, may be necessary.[1][6] For reversed-phase chromatography, a gradient of acetonitrile (B52724) or methanol in water is typically used.[1][7] |
| Compound streaking on the column. | Streaking can be caused by poor solubility in the mobile phase or strong interactions with the stationary phase. Ensure your crude mixture is fully dissolved before loading, and consider modifying the mobile phase with additives (e.g., a small amount of acid or base) to improve peak shape.[1] |
Purification Method Selection
The choice of purification method depends heavily on the properties of your desired product. The following diagram illustrates a general workflow for selecting an appropriate strategy.
Caption: A decision workflow for selecting a purification method.
Comparison of Purification Techniques
| Method | Principle of Separation | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between immiscible aqueous and organic phases based on polarity. | Simple, fast, and inexpensive for bulk removal. | Not effective if the product is also highly polar. Can lead to emulsions.[1] |
| Normal-Phase Chromatography | Adsorption onto a polar stationary phase (e.g., silica gel) with a non-polar mobile phase. | Can be effective with the right mobile phase. | May require highly polar and potentially corrosive mobile phases. Poor peak shape is common for very polar compounds.[1] |
| Reversed-Phase Chromatography | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Excellent for separating compounds based on hydrophobicity. Good for polar compounds that are retained.[1][7] | Can be expensive for large-scale purifications. Some compounds may have poor solubility in aqueous mobile phases.[1] |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Specifically designed for the separation of highly polar compounds.[1] | Columns can be less robust than traditional phases and require careful equilibration.[1] |
| Precipitation (Complexation) | Selective precipitation of the PEG-containing species. | Highly selective and can be very effective for large quantities. Can turn oily PEGs into easy-to-filter solids.[1] | Not all PEG compounds will form a complex. Requires screening of conditions.[1] |
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This protocol is suitable when the desired product has significantly lower water solubility than this compound.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or tert-butyl methyl ether.[1]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with water or a suitable aqueous solution (e.g., 5% sodium bicarbonate if the PEG derivative is acidic). Repeat the wash 2-3 times.
-
Brine Wash: Perform a subsequent wash with brine (saturated NaCl solution) to remove residual water-soluble impurities and to help break any emulsions that may have formed.[1]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purity Check: Analyze the purity of the product by a suitable method (e.g., TLC, LC-MS, or NMR) to ensure complete removal of the PEG reagent.
Protocol 2: Removal by Reversed-Phase Flash Chromatography
This method is useful for separating polar products from the highly polar this compound.
-
Column Selection: Choose a C18 reversed-phase flash column with a suitable capacity for your sample size.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Solvent A: Water (often with 0.1% TFA or formic acid).
-
Solvent B: Acetonitrile or Methanol (often with 0.1% TFA or formic acid).
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as DMSO, DMF, or the initial mobile phase composition.[1]
-
Chromatography:
-
Equilibrate the column with your starting mobile phase composition (e.g., 95% A / 5% B).
-
Load the sample onto the column.
-
Elute with a gradient of increasing Solvent B (e.g., 5% to 100% B over 20 column volumes).
-
Collect fractions and monitor by TLC or LC-MS.
-
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: A general workflow for reversed-phase flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. This compound-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 5. This compound-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bioconjugation with Boc-NH-PEG4 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize buffer conditions and achieve successful bioconjugation with Boc-NH-PEG4 linkers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound-acid to a primary amine using EDC/NHS chemistry?
A1: A two-step pH strategy is recommended for optimal results. The initial activation of the carboxylic acid on the this compound linker with EDC and NHS is most efficient in a slightly acidic buffer, typically at a pH range of 4.5-7.2.[1][2] A commonly used buffer for this step is 0.1 M MES at pH 6.0.[2] Following the activation, the pH should be raised to a range of 7.2-8.5 for the coupling reaction with the amine-containing molecule.[2] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable choice for this second step.[1][2]
Q2: Which buffers should be avoided for this compound bioconjugation?
A2: It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218). These buffers will compete with the target amine on your molecule for reaction with the activated NHS-ester of the this compound linker, leading to significantly lower conjugation yields.[1]
Q3: What are recommended alternative buffers to use?
A3: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are all excellent choices for the amine coupling step as they do not contain competing primary amines.[1] For the activation step, MES buffer is a common and effective choice.[1][2]
Q4: How can I prevent the hydrolysis of the NHS ester intermediate?
A4: The NHS ester intermediate is susceptible to hydrolysis, particularly at higher pH values.[2] To minimize hydrolysis, it is recommended to perform the amine coupling step promptly after the activation of the PEG linker.[1] Avoid excessively high pH (above 9.0) and prolonged reaction times at room temperature.[2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2]
Q5: What are the typical molar ratios of reagents used in the EDC/NHS activation step?
A5: A common starting point for the molar ratio of the this compound linker to EDC and NHS is 1:1.5:1.2.[3] For conjugation to a protein or other biomolecule, a 5- to 20-fold molar excess of the activated linker over the target molecule is often used to drive the reaction to completion.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the bioconjugation of this compound linkers and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH for Activation: The activation of the carboxylic acid with EDC/NHS is inefficient at suboptimal pH.[2] | Use a buffer with a pH in the range of 4.5-7.2 for the activation step, such as 0.1 M MES buffer at pH 6.0.[2] |
| Incorrect pH for Amine Coupling: The primary amine on the target molecule is protonated and non-nucleophilic at low pH.[2] | After activation, adjust the pH of the reaction mixture to 7.2-8.5 before adding the amine-containing molecule. PBS at pH 7.2-7.5 is a good option.[2] | |
| Inactive Reagents: The EDC or NHS may have degraded due to improper storage. The NHS ester intermediate is prone to hydrolysis.[1][2] | Prepare fresh stock solutions of EDC and NHS immediately before use.[1] Store reagents under appropriate conditions (e.g., -20°C with a desiccant for NHS esters).[1] Add the amine-containing molecule promptly after the activation step. | |
| Competing Amines in Buffer: Buffers like Tris or glycine will react with the activated linker.[1] | Use non-amine-containing buffers such as PBS, HEPES, or borate buffer for the conjugation step.[1] | |
| Precipitation or Aggregation of the Conjugate | Insufficient PEGylation: A low degree of conjugation may not be enough to improve the solubility of a hydrophobic molecule. | Increase the molar ratio of the PEG linker to the target molecule to achieve a higher degree of labeling.[1] |
| Instability of the Molecule: The pH or temperature of the reaction may be causing the target molecule to denature or aggregate. | Screen different buffer conditions and consider performing the reaction at a lower temperature (e.g., 4°C).[1] | |
| Incorrect Solvent: The final conjugate may have poor solubility in the reaction buffer. | Test the solubility of the conjugate in various solvents. A small amount of a polar aprotic solvent like DMF or DMSO can be added to an aqueous buffer to enhance solubility.[5] |
Experimental Protocols
Protocol 1: EDC/NHS Activation of this compound-acid and Conjugation to a Primary Amine
This protocol outlines the two-step process for conjugating a this compound-acid linker to an amine-containing molecule.
Materials:
-
This compound-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 6.0[2]
-
Coupling Buffer: 0.1 M PBS, pH 7.4[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare fresh stock solutions of this compound-acid, EDC, and NHS in anhydrous DMF or DMSO.[3]
-
-
Activation of this compound-acid:
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound-NHS ester solution to the solution of the amine-containing molecule.
-
Stir the reaction mixture at room temperature for 2 hours or overnight at 4°C.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.[1]
-
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
References
Technical Support Center: Refinement of Protocols for Scaling Up Boc-NH-PEG4 Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up reactions involving Boc-NH-PEG4 linkers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to support your process refinement.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Boc deprotection of a this compound compound?
A1: Scaling up Boc deprotection presents several key challenges. These include managing the exothermic nature of the acid addition, ensuring adequate off-gassing for the isobutylene (B52900) and carbon dioxide byproducts, and developing a purification strategy that avoids large-scale column chromatography, which can be impractical.[1] Crystallization or precipitation are often investigated as alternative purification methods at scale.[1]
Q2: What are the most common side reactions during the acidic deprotection of the Boc group, and how can they be minimized?
A2: The most prevalent side reaction is the alkylation of nucleophilic sites by the released tert-butyl cation (t-Bu+).[2][3] Electron-rich functional groups are particularly susceptible to this "tert-butylation".[2] To minimize this, "scavengers" such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) can be added to the reaction mixture to trap the tert-butyl cation.[2][3] Another potential side reaction is the trifluoroacetylation of the newly formed amine when using Trifluoroacetic Acid (TFA) for deprotection.[3]
Q3: My Boc deprotection reaction is incomplete. What are the likely causes?
A3: Incomplete Boc deprotection can stem from several factors. Insufficient acid strength or concentration, inadequate reaction time, or low temperatures can all lead to an incomplete reaction.[2][4] The bulky nature of PEG chains can also cause steric hindrance, slowing down the reaction.[2][4] Additionally, poor solubility of the starting material in the chosen solvent can result in a heterogeneous mixture and an incomplete reaction.[4]
Q4: I'm observing poor solubility of my this compound compound in aqueous buffers. How can I address this?
A4: While the PEG spacer is designed to enhance aqueous solubility, the hydrophobic nature of the Boc protecting group can limit solubility in purely aqueous solutions.[5][6] A common strategy is to first dissolve the compound in a minimal amount of a dry organic solvent like DMSO or DMF to create a concentrated stock solution.[7] This stock solution can then be added dropwise to a vigorously stirring aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <10% v/v).[7]
Q5: How can I monitor the progress of my this compound reaction?
A5: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring reaction progress.[8] TLC provides a quick, qualitative assessment of the disappearance of the less polar starting material and the appearance of the more polar product.[8] LC-MS offers a more detailed and quantitative analysis, confirming the identity of reactants, products, and any byproducts by their mass-to-charge ratios.[8]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
| Possible Cause | Solution |
| Insufficient acid concentration or strength. | Gradually increase the acid concentration (e.g., from 20% to 50% TFA in DCM).[4] Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane (B91453).[2] |
| Inadequate reaction time or temperature. | Extend the reaction time and continue to monitor by TLC or LC-MS.[2] If the molecule is stable, consider gentle heating.[2] |
| Poor solubility of the starting material. | Ensure the Boc-protected compound is fully dissolved. You may need to screen different solvent systems. Dichloromethane (B109758) (DCM) and 1,4-dioxane are common choices.[2] |
| Steric hindrance from PEG chains. | This can slow the reaction rate. Ensure adequate reaction time and consider optimizing the temperature.[2][4] |
Issue 2: Side Product Formation During Deprotection
| Possible Cause | Solution |
| Tert-butylation of nucleophilic groups. | Add a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) to the reaction mixture at a concentration of 2.5-5% (v/v).[2] |
| Cleavage of other acid-sensitive groups. | Use milder deprotection conditions. A different acid system, like 4M HCl in 1,4-dioxane, may offer better selectivity.[2] |
| Trifluoroacetylation of the deprotected amine. | Ensure the reaction is stopped once deprotection is complete. A basic work-up may help reverse this side reaction.[3] |
Issue 3: Challenges in Scaling Up Purification
| Possible Cause | Solution |
| Large-scale column chromatography is impractical. | Investigate crystallization or precipitation as the primary purification method.[1] A common technique is to dissolve the crude product in a minimal amount of a solvent like DCM and then precipitate it with a cold anti-solvent such as diethyl ether.[1] |
| Residual acid (e.g., TFA) in the final product. | After concentrating the reaction mixture, perform several co-evaporations with a solvent like toluene (B28343) or DCM to azeotropically remove residual acid.[1] |
| Streaking of PEGylated compounds on TLC plates. | This is often due to the polarity of the compound. Try increasing the polarity of the mobile phase (e.g., a higher percentage of methanol (B129727) in a DCM:Methanol mixture) or diluting the sample before spotting.[8] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Compound (Small Scale)
-
Dissolution: Dissolve the this compound compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[4]
-
Cooling: Cool the solution to 0°C using an ice bath.[4]
-
Reagent Addition: If necessary, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2] Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1][2]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with toluene (3 times) to remove residual TFA.[1][3] The resulting TFA salt can often be used directly in the next step.
Protocol 2: Considerations for Scaling Up Boc Deprotection
When scaling up the Boc deprotection protocol, the following points are crucial:
-
Heat Management: The addition of TFA is exothermic. For larger volumes, use a jacketed reactor with a cooling system to maintain the desired temperature.[1]
-
Off-Gassing: The reaction releases isobutylene and carbon dioxide. Ensure the reactor is equipped with an adequate venting system to handle the off-gassing safely.[1]
-
Purification Strategy: As mentioned, large-scale column chromatography can be challenging. Develop and optimize a crystallization or precipitation method for product isolation.[1]
Quantitative Data
Table 1: General Reaction Conditions for Boc Deprotection
| Parameter | Small Scale (mg) | Scale-Up (g to kg) | Notes |
| Substrate Concentration | 0.1 - 0.2 M | 0.1 - 0.2 M | Optimization may be required based on solubility.[2][4] |
| TFA Concentration | 20 - 50% (v/v) in DCM | 20 - 50% (v/v) in DCM | Higher concentrations may be needed for stubborn substrates.[2][4] |
| Scavenger (TIS) | 2.5 - 5% (v/v) | 2.5 - 5% (v/v) | Use if tert-butylation is a known or potential side reaction.[2] |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature (with cooling) | Careful temperature control is critical at a larger scale to prevent runaway reactions.[1] |
| Reaction Time | 1 - 4 hours | 1 - 4 hours (monitor closely) | Reaction progress should be monitored to determine the optimal time.[1] |
Table 2: Expected Mass-to-Charge Ratios (m/z) for a Generic this compound Compound in ESI-MS (Positive Ion Mode)
| Compound | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound-R | Varies based on 'R' group | Varies based on 'R' group |
| H₂N-PEG4-R (Deprotected) | [M-100+H]⁺ | [M-100+Na]⁺ |
Note: The exact m/z values will depend on the specific structure of the 'R' group attached to the PEG linker.
Visualizations
Caption: Experimental workflow for Boc deprotection of a this compound compound.
Caption: Troubleshooting logic for this compound deprotection reactions.
References
Validation & Comparative
Confirming Successful Boc Deprotection of Boc-NH-PEG4: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful cleavage of the tert-butyloxycarbonyl (Boc) protecting group from molecules like Boc-NH-PEG4 is a critical step in the synthesis of bioconjugates, PROTACs, and other advanced therapeutics. Incomplete deprotection can lead to failed subsequent reactions and impurities that are difficult to remove. This guide provides a comparative overview of common analytical techniques to confirm the complete removal of the Boc group, complete with experimental protocols and supporting data.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to monitor the progress of the Boc deprotection reaction and to characterize the final product. The choice of technique often depends on the available instrumentation, the required level of detail, and the stage of the workflow.
| Technique | Parameter | Boc-Protected (this compound) | Deprotected (NH2-PEG4) | Advantages | Disadvantages |
| ¹H NMR | Chemical Shift (δ) | ~1.44 ppm (singlet, 9H)[1][2] | Signal disappears[1][3] | Quantitative, provides structural confirmation. | Requires a relatively pure sample. |
| Mass Spec | Molecular Weight | [M+H]⁺ or [M+Na]⁺ | Mass decrease of 100.12 amu.[4] | Highly sensitive, confirms molecular weight. | Can be destructive, potential for in-source fragmentation.[5][6] |
| TLC | Retention Factor (Rf) | Higher Rf value | Lower Rf value (more polar).[1][7][8] | Fast, simple, and inexpensive for reaction monitoring. | Provides limited structural information, primarily qualitative.[9] |
| FTIR | Wavenumber (cm⁻¹) | ~1680-1720 cm⁻¹ (C=O stretch)[4][9] | C=O stretch disappears; N-H stretch appears (~3300-3500 cm⁻¹).[4] | Fast, non-destructive, good for quick checks.[9] | Can be difficult to interpret in complex molecules.[9] |
| Kaiser Test | Color Change | Yellow or colorless[10] | Intense blue color[10] | Highly sensitive for detecting primary amines.[10] | Qualitative, not suitable for secondary amines. |
Experimental Workflows and Protocols
A systematic workflow is crucial for efficient and reliable confirmation of Boc deprotection. The following diagram illustrates a typical experimental sequence.
Detailed Experimental Protocols
1. Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and widely used protocol for Boc deprotection.
-
Materials : this compound, anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), cold diethyl ether.
-
Procedure :
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[7][8]
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[7][8]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[7][8]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).[7][8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[7]
-
The resulting TFA salt can often be used directly or purified by precipitation from cold diethyl ether.[7]
-
2. Thin-Layer Chromatography (TLC) Analysis
TLC is a quick and effective method to monitor the progress of the reaction.
-
Materials : TLC plate (silica gel), mobile phase (e.g., DCM/Methanol mixture), TLC chamber, ninhydrin (B49086) stain.
-
Procedure :
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 9:1 DCM:MeOH).[1]
-
Spot the starting material (this compound) and the reaction mixture on the TLC plate.
-
Develop the plate in the chamber.
-
Dry the plate and visualize the spots under UV light if applicable.
-
Stain the plate with ninhydrin solution and gently heat. The deprotected amine will appear as a colored spot (typically purple).[7]
-
The successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, more polar spot with a lower Rf value.[1][7][8]
-
3. ¹H NMR Spectroscopy
¹H NMR is a powerful tool for unambiguous confirmation of Boc group removal.
-
Materials : NMR tube, deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Procedure :
4. Mass Spectrometry (MS)
MS confirms the identity of the product by its molecular weight.
-
Materials : Volatile solvent (e.g., methanol, acetonitrile).
-
Procedure :
-
Dissolve a small amount of the sample in a suitable volatile solvent.[4]
-
Introduce the sample into the mass spectrometer (e.g., via LC-MS or direct infusion with ESI).[4]
-
Acquire the mass spectrum.
-
Confirm the successful deprotection by observing a mass decrease of 100.12 amu corresponding to the loss of the Boc group (C₅H₈O₂).[4]
-
5. FTIR Spectroscopy
FTIR can provide a quick check for the presence or absence of the Boc group's carbonyl functionality.
-
Materials : FTIR spectrometer (e.g., with an ATR accessory).
-
Procedure :
-
Place a small amount of the sample on the ATR crystal.
-
Acquire the IR spectrum.
-
Confirm the disappearance of the strong C=O stretching band of the Boc carbamate, which is typically observed around 1680-1720 cm⁻¹.[4][9]
-
Look for the appearance of N-H stretching bands of the primary amine in the 3300-3500 cm⁻¹ region.[4]
-
Logical Pathway for Method Selection
The choice of analytical technique can be guided by a logical decision-making process, as illustrated below.
By employing a combination of these techniques, researchers can confidently confirm the successful deprotection of this compound, ensuring the quality and reliability of their subsequent synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Validating ADC Drug-to-Antibody Ratio
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile.[1] Accurate and robust determination of the average DAR and the distribution of drug-loaded species is therefore paramount during ADC development and for quality control. This guide provides a detailed comparison of the most widely used analytical techniques for DAR determination: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Comparison of Key Methods for DAR Determination
The selection of an appropriate analytical method for DAR determination depends on several factors, including the conjugation chemistry (e.g., cysteine vs. lysine (B10760008) linkage), the physicochemical properties of the small-molecule drug, and the desired level of detail in the analysis.[1]
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their distinct extinction coefficients.[1] | Separates ADC species based on hydrophobicity under non-denaturing conditions.[2][3] | Separates ADC components under denaturing conditions based on hydrophobicity.[2][4] | Measures the mass-to-charge ratio of intact or fragmented ADC to determine mass and identify species.[5][6] |
| Primary Output | Average DAR value.[1] | Chromatogram showing the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[3] | Chromatogram of separated light and heavy chains with different drug loads.[4][7] | Mass spectrum showing the mass of different DAR species, allowing for average DAR and distribution calculation.[5] |
| Advantages | Simple, rapid, and requires minimal sample preparation.[1] | - Provides information on DAR distribution. - Analysis is performed under native conditions, preserving the ADC's structure.[3][8] | - High resolution and sensitivity. - Orthogonal method to HIC.[4][7] | - High accuracy and specificity. - Provides detailed structural information and can identify conjugation sites.[6] |
| Limitations | - Provides only the average DAR. - Can be inaccurate if absorbance spectra overlap or extinction coefficients are not accurately known.[1] | - Lower resolution compared to RP-HPLC. - May require method optimization for different ADCs. | - Denaturing conditions can alter the ADC structure, not suitable for all ADCs (e.g., some cysteine-linked ADCs).[2] | - Higher cost and complexity. - Ionization efficiencies can vary between different DAR species, potentially affecting quantitation.[3] |
| Best Suited For | Rapid estimation of average DAR in routine analysis.[1] | Characterization of DAR distribution for cysteine-linked ADCs.[2][3] | Orthogonal validation of DAR and analysis of reduced ADCs.[4] | In-depth characterization, structural elucidation, and analysis of complex ADC mixtures.[6] |
Quantitative Performance Data
| Performance Metric | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Accuracy | Recovery rates of 96.00% - 99.50% have been reported for similar applications.[9][10] | Generally high, with results comparable to orthogonal methods.[11] | High, with recovery rates reported between 96.37% and 110.96% for similar applications.[9][10] | High, with reported DAR values having a standard deviation of ± 0.1.[5] |
| Precision (%RSD) | Reported RSDs of 0.00% - 2.08% for similar applications.[9] | Excellent, with reported RSDs for peak area lower than 0.282%.[12] | Good, with RSDs generally below 5%. | High, with reported %CV of 0% - 1.1% for DAR values.[13] |
| Sensitivity | Lower, dependent on the extinction coefficients of the antibody and drug. | Moderate, suitable for characterization of purified samples. | High, with LOD and LOQ in the ng/mL range reported for similar applications.[14] | Very high, capable of detecting low-abundance species. |
| Throughput | High, with rapid sample analysis. | Moderate, with typical run times of 20-40 minutes.[11] | Moderate, with run times comparable to HIC. | Lower, due to more complex sample preparation and data analysis. |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols and workflows for each method.
UV/Vis Spectroscopy for Average DAR Determination
This method is the simplest for determining the average DAR value and is based on the Beer-Lambert law. It requires that the drug and the antibody have distinct maximum absorbance wavelengths.
Experimental Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody and the free drug at two selected wavelengths (e.g., 280 nm and the drug's λmax).
-
Measure ADC Absorbance: Measure the absorbance of the ADC solution at the same two wavelengths.
-
Calculate Concentrations: Use the Beer-Lambert law and the extinction coefficients to solve a set of simultaneous equations to determine the molar concentrations of the antibody and the conjugated drug.
-
Calculate Average DAR: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.
Workflow for average DAR determination using UV/Vis Spectroscopy.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on their hydrophobicity under non-denaturing conditions and is the reference technique for cysteine-linked ADCs.[12][15]
Experimental Protocol:
-
Sample Preparation: Dilute the ADC sample in the initial mobile phase (high salt concentration).
-
Chromatographic Separation:
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).
-
Gradient: A descending salt gradient is used to elute the ADC species, with higher DAR species eluting later due to their increased hydrophobicity.[12]
-
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species. The weighted average DAR is calculated from the relative peak areas and the corresponding number of drugs per antibody.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
A Head-to-Head Comparison: Boc-NH-PEG4 Versus Other PEG Linkers in Bioconjugation Strategies
In the intricate landscape of bioconjugation, the choice of a linker molecule is as critical as the biomolecule and its conjugate partner. Polyethylene glycol (PEG) linkers have become a cornerstone in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), owing to their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2] This guide provides an objective, data-driven comparison of Boc-NH-PEG4 with other classes of PEG linkers, offering researchers, scientists, and drug development professionals the insights needed to select the optimal linker for their specific application.
Understanding the Role of PEG Linkers in Bioconjugation
PEG linkers are versatile spacers that covalently connect a biomolecule (e.g., an antibody) to another molecule (e.g., a small molecule drug).[3] The process of attaching PEG chains, known as PEGylation, imparts several beneficial properties to the resulting bioconjugate.[4] Key advantages include:
-
Improved Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic molecules.[2]
-
Enhanced Stability: PEG linkers can sterically hinder enzymatic degradation, protecting the bioconjugate from metabolic processes.[5][6]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces its renal clearance, leading to a longer circulation time.[4][7]
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the surface of biomolecules, lowering the risk of an immune response.[5][6]
This compound: A Versatile Building Block
This compound is a discrete PEG linker, meaning it has a precise, defined length of four ethylene (B1197577) glycol units.[8] It is a heterobifunctional linker, featuring a tert-butyloxycarbonyl (Boc) protected amine at one end and a functional group, such as a hydroxyl or carboxylic acid, at the other.[9][10] The Boc protecting group is stable under many conditions but can be readily removed with acid, allowing for sequential conjugation reactions.[11] This makes it a valuable tool in multi-step synthesis strategies for complex bioconjugates.[12]
Comparative Analysis of PEG Linkers
The selection of a PEG linker extends beyond this compound to a diverse array of options, each with unique characteristics. The optimal choice depends on the specific requirements of the application, including the desired length, architecture, and reactivity.
Comparison of Key Properties
The following table summarizes the key properties of this compound in comparison to other representative PEG linkers.
| Property | This compound-OH | Linear PEG Linkers (e.g., PEG8, PEG12) | Branched PEG Linkers | Cleavable PEG Linkers |
| Structure | Linear, discrete length | Linear, discrete or polydisperse lengths | Multiple PEG arms from a central core | Contains a labile bond (e.g., hydrazone, disulfide) |
| Molecular Weight | 293.37 g/mol [13] | Variable, increases with PEG unit number | Higher for a given arm length | Variable |
| Key Features | Boc-protected amine for controlled, sequential reactions.[11] | Tunable length to control spacing and pharmacokinetics.[7] | Higher payload capacity, enhanced shielding effect.[14][15] | Controlled release of payload in specific environments (e.g., acidic pH of endosomes).[16] |
| Primary Application | Building block for ADCs, PROTACs, and other complex bioconjugates.[12][17] | General purpose linkers for improving solubility and PK profile.[18] | ADCs with high drug-to-antibody ratios (DARs).[14] | ADCs requiring intracellular drug release.[16] |
Performance Metrics: A Quantitative Overview
The length and architecture of the PEG linker can significantly impact the performance of the resulting bioconjugate. The following tables provide a summary of quantitative data from various studies, illustrating these effects.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and In Vitro Cytotoxicity of Affibody-Drug Conjugates [19]
| Linker | Half-life Extension (compared to no PEG) | In Vitro Cytotoxicity Reduction (compared to no PEG) |
| 4 kDa PEG | 2.5-fold | 4.5-fold |
| 10 kDa PEG | 11.2-fold | 22-fold |
This data illustrates a common trade-off in linker design: longer PEG chains can improve pharmacokinetic properties (longer half-life) but may also reduce in vitro potency due to steric hindrance.[7][18]
Table 2: Comparative In Vitro Cytotoxicity of Affibody-MMAE Conjugates with Different PEG Linker Lengths [11]
| Conjugate | Linker | IC₅₀ (nM) on HER2-positive cells (NCI-N87) | IC₅₀ (nM) on HER2-positive cells (BT-474) |
| HM | SMCC (No PEG) | 4.94 | 2.48 |
| HP4KM | 4 kDa PEG | 31.9 | 26.2 |
| HP10KM | 10 kDa PEG | 111.3 | 83.5 |
This data further demonstrates the trend of decreasing in vitro cytotoxicity with increasing PEG linker length.
Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths [11]
| ADC Linker | Clearance Rate | In Vivo Efficacy (Tumor Growth Inhibition) |
| No PEG | High | Minimal |
| PEG4 | Increased | Moderate |
| PEG8 | Low (Optimal) | High |
| PEG12 | Low | High |
| PEG24 | Low | High |
This table summarizes the general trend that a certain PEG length (in this case, PEG8) can be sufficient to optimize clearance, with longer chains not providing a significant additional benefit.
Visualizing the Landscape of PEG Linkers
To better understand the structural diversity of PEG linkers, the following diagrams illustrate the chemical structures of this compound and other common linker types.
Caption: Structural comparison of PEG linker types.
Experimental Protocols: A Guide to Bioconjugation
Reproducibility and optimization are key to successful bioconjugation. The following section provides a detailed, generalized protocol for the conjugation of a small molecule to an antibody using an amine-reactive PEG linker. This protocol can be adapted for various PEG linkers, including those derived from this compound.
General Protocol for Antibody-Drug Conjugation using an NHS-Ester Functionalized PEG Linker
This protocol outlines the conjugation of a PEG-NHS ester to a protein with accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester activated PEG linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris), exchange it into an amine-free buffer like PBS using dialysis or a desalting column.[14] Adjust the antibody concentration to a working range (e.g., 2-10 mg/mL).
-
PEG Reagent Preparation: Immediately before use, dissolve the required amount of the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[4] Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[20]
-
Conjugation Reaction:
-
Slowly add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the antibody solution.[4] The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[14]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[21]
-
-
Quenching: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM Tris.[4] Incubate for an additional 15-30 minutes to allow the quenching buffer to react with any unreacted PEG-NHS ester.[20]
-
Purification: Proceed immediately to purification to separate the PEGylated conjugate from excess PEG reagent and unreacted small molecules.[4] Size-exclusion chromatography or dialysis are common methods for purification.[20]
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation (drug-to-antibody ratio), purity, and integrity. Common analytical methods include:
-
SDS-PAGE: To visualize the increase in molecular weight.[2]
-
Size-Exclusion Chromatography (SEC): To analyze the size distribution and purity.[21]
-
Mass Spectrometry (MS): For precise molecular weight determination and to confirm the degree of PEGylation.[21]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and resolve different PEGylated species.[21]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of an antibody-drug conjugate using a PEG linker.
Caption: A typical workflow for ADC development.
Impact on Signaling Pathways
While PEG linkers themselves are not directly involved in signaling, their application in bioconjugates like ADCs and PROTACs has a profound impact on cellular signaling. For instance, in an ADC, the linker's stability in circulation and its ability to release the cytotoxic payload within the target cell are critical for the drug to exert its effect, which is often the disruption of essential signaling pathways, leading to apoptosis.
The following diagram illustrates the generalized mechanism of action for an ADC, highlighting the role of the linker in delivering the payload to its intracellular site of action.
Caption: ADC mechanism and impact on cell signaling.
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates. This compound offers a versatile and precise building block for the controlled synthesis of complex molecules. However, the optimal linker strategy often involves a trade-off between various factors. Shorter PEG chains may favor higher in vitro potency, while longer or branched PEGs can significantly improve pharmacokinetic profiles and in vivo efficacy, particularly for hydrophobic payloads.[7][15] Ultimately, the ideal PEG linker is application-dependent and requires empirical evaluation to achieve the desired therapeutic outcome. By carefully considering the interplay between linker length, architecture, and the specific biomolecule and payload, researchers can rationally design more effective and safer biotherapeutics.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 9. This compound-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 10. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
advantages of Boc-NH-PEG4 over succinimidyl-[(N-maleimidomethyl)-cyclohexane]-1-carboxylate (SMCC)
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of bioconjugates like antibody-drug conjugates (ADCs). While traditional linkers such as succinimidyl-[(N-maleimidomethyl)-cyclohexane]-1-carboxylate (SMCC) have been widely used, a new generation of linkers, including Boc-NH-PEG4, offers significant advantages. This guide provides an objective, data-driven comparison of this compound and SMCC, highlighting the superior performance of PEGylated linkers in modern bioconjugation applications.
The primary distinction between this compound and SMCC lies in their physicochemical properties. This compound incorporates a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity to the molecule. In contrast, SMCC is a classic non-cleavable linker known for its rigidity and hydrophobic nature.[1][] This fundamental difference in their structure leads to significant variations in the performance of the resulting bioconjugates.
Key Performance Advantages of this compound Linkers
The incorporation of a discrete four-unit PEG chain in the this compound linker translates to several tangible benefits in the performance of ADCs when compared to their SMCC-linked counterparts.[3]
-
Enhanced Hydrophilicity and Reduced Aggregation: The PEG chain imparts significant hydrophilicity to the ADC, mitigating the aggregation often seen with hydrophobic drug-linker combinations, especially at higher drug-to-antibody ratios (DARs).[3][4] This leads to more stable and homogenous ADC preparations. The hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions that can lead to aggregation.[1][3]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker reduces non-specific interactions and clearance by the reticuloendothelial system, leading to a longer plasma half-life (t½) and lower clearance (CL) rates for PEGylated ADCs.[1][5] This extended circulation time can result in greater overall drug exposure and increased accumulation in tumor tissues.[5]
-
Potentially Lower Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins.[6] The PEG chain can shield the cytotoxic drug and the linker itself from the immune system, potentially reducing the risk of an anti-drug antibody (ADA) response.
-
Enables Higher Drug-to-Antibody Ratios (DAR): A common challenge in ADC development is the tendency of conjugates to aggregate as the number of hydrophobic drug molecules per antibody increases.[4] The use of hydrophilic PEG linkers can overcome this limitation, allowing for the conjugation of a higher number of drug molecules without compromising the solubility and stability of the ADC. This can lead to a more potent therapeutic.[4]
Quantitative Data Summary
The following tables summarize the key performance differences between ADCs constructed with PEG linkers and those with SMCC, based on published experimental data.
| Physicochemical Property | This compound (PEGylated) | SMCC (Non-PEGylated) | Supporting Evidence |
| Hydrophilicity | High | Low | The ethylene (B1197577) glycol units in the PEG chain increase water solubility.[1][5] |
| Aggregation Propensity | Lower | Higher | The hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions.[1][3] |
| Pharmacokinetic Parameter | PEGylated Linkers | SMCC Linker | Supporting Evidence |
| Plasma Half-life (t½) | Longer | Shorter | The hydrophilic PEG chain reduces non-specific interactions and clearance by the reticuloendothelial system.[1][5] |
| Clearance (CL) | Lower | Higher | Reduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[5] |
| Area Under the Curve (AUC) | Higher | Lower | A longer half-life and lower clearance result in greater overall drug exposure.[5] |
| In Vitro Cytotoxicity of Affibody-MMAE Conjugates with Different Linker Lengths | |||
| Conjugate | Linker | IC₅₀ (nM) on HER2-positive cells (NCI-N87) | Reference |
| ZHER2-SMCC-MMAE | SMCC (No PEG) | ~1.5 | [1] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | ~6.75 | [1] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | ~33.75 | [1] |
Note: The in vitro cytotoxicity data suggests that while PEGylation can sometimes lead to a slight reduction in immediate cell-killing potency in vitro, the in vivo benefits of improved pharmacokinetics often outweigh this, leading to enhanced overall therapeutic efficacy.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols.
General Protocol for Antibody-Drug Conjugation
The conjugation of a cytotoxic payload to an antibody using either this compound or SMCC linkers involves a series of well-defined steps.
-
Antibody Preparation: The antibody is typically prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific concentration. If conjugation is to occur via cysteine residues, the antibody's interchain disulfide bonds are first partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Linker-Payload Activation/Conjugation:
-
For this compound: The Boc protecting group on the linker is first removed under acidic conditions (e.g., using trifluoroacetic acid, TFA). The deprotected linker-payload is then activated. If the PEG linker has a terminal carboxylic acid, it is activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form an NHS ester. This activated linker-payload is then added to the antibody solution to react with lysine (B10760008) residues.
-
For SMCC: The NHS ester end of the SMCC linker is reacted with the lysine residues of the antibody in a buffer with a pH of 7-9.[7] The maleimide (B117702) end of the linker is then reacted with a thiol-containing payload in a buffer with a pH of 6.5-7.5.[7]
-
-
Purification of the ADC: The resulting ADC is purified from unreacted linker-payload and other reagents using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization of the ADC: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), the extent of aggregation (by SEC), and its binding affinity to its target antigen (e.g., by ELISA or surface plasmon resonance).
In Vitro Plasma Stability Assay
-
The ADC is incubated in human plasma at 37°C for various time points.
-
At each time point, an aliquot is taken, and the ADC is captured from the plasma, for example, using protein A/G beads.
-
The amount of payload still conjugated to the antibody is quantified, typically by liquid chromatography-mass spectrometry (LC-MS). This allows for the determination of the rate of drug deconjugation.
In Vivo Pharmacokinetic Study
-
A cohort of animals (e.g., mice or rats) is administered the ADC via intravenous injection.
-
Blood samples are collected at various time points post-injection.
-
The concentration of the ADC in the plasma is determined using an appropriate analytical method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the ADC.
-
Pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) are calculated from the concentration-time data.
Visualizing the Advantages and Workflows
Caption: Logical flow of how linker properties influence ADC performance.
Caption: Experimental workflow for comparing ADCs with different linkers.
Conclusion
The strategic incorporation of hydrophilic linkers like this compound represents a significant advancement in ADC design, offering tangible benefits over conventional hydrophobic linkers such as SMCC. The enhanced hydrophilicity conferred by the PEG moiety translates into improved physicochemical properties, superior pharmacokinetic profiles, and a potentially wider therapeutic index.[5] While the optimal linker choice is ultimately dependent on the specific antibody, payload, and therapeutic application, the data strongly supports the consideration of PEGylated linkers for the development of next-generation bioconjugates.
References
A Comparative Guide to Biological Activity Assays for PROTACs Synthesized with Boc-NH-PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biological assays for evaluating Proteolysis Targeting Chimeras (PROTACs) synthesized with Boc-NH-PEG4 linkers. We will explore detailed experimental methodologies and present supporting data to benchmark performance against alternative linker strategies. The inclusion of a polyethylene (B3416737) glycol (PEG) linker, specifically a 4-unit chain (PEG4), often imparts favorable physicochemical properties such as enhanced solubility and cell permeability, which are critical for biological activity.[1][2][3][4] The this compound structure serves as a versatile building block for the modular and stepwise synthesis of these complex molecules.[5][6]
The PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins by commandeering the cell's native ubiquitin-proteasome system (UPS).[6][7][8] A PROTAC consists of three components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[9][10][11] By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[12][13] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[10][12][14] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[6][7]
Standard Experimental Workflow for PROTAC Evaluation
A systematic, multi-assay approach is required to characterize a novel PROTAC, from initial synthesis to validation of its mechanism and downstream effects.[14][15] The workflow typically progresses from primary assays confirming degradation to secondary assays validating the mechanism of action.
Primary Assay: Target Protein Degradation
The definitive measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein within a cell.[16] Western blotting is the most common and fundamental technique for quantifying this degradation.[7] Key performance metrics derived from these experiments are DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation achieved).[6][16][17]
Comparative Degradation Data
The linker is a critical determinant of PROTAC efficacy.[2][17] Its length and composition directly influence the stability of the ternary complex.[6] PEG4 linkers often provide an optimal balance of flexibility and length, leading to potent degradation.[1][]
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG4 | ~10 | >90 | [16] |
| BRD4 | VHL | Alkyl C8 | ~50 | ~85 | [17] |
| BRD4 | VHL | Rigid Piperazine | ~150 | ~70 | [2] |
| ERα | VHL | PEG4 (16-atom equivalent) | ~1000 | ~95 | [1] |
| ERα | VHL | PEG2 (12-atom equivalent) | ~5000 | ~75 | [1] |
| TBK1 | VHL | Alkyl/Ether (PEG4 length) | Submicromolar | High | [1] |
| TBK1 | VHL | Alkyl/Ether (<12 atoms) | No Degradation | - | [1] |
| Note: Data is representative and compiled from multiple sources to illustrate trends. Actual values are system-dependent. |
Detailed Experimental Protocol: Western Blot Analysis
This protocol outlines the steps to measure target protein degradation in cells treated with a PROTAC.[7][19]
-
Cell Culture and Treatment :
-
Plate cells (e.g., HeLa, HEK293T) in 6-well plates at a density that ensures they are 70-80% confluent at the time of harvest.[20] Allow cells to adhere overnight.
-
For dose-response experiments, treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 16-24 hours).[19][21]
-
For time-course experiments, treat cells with a fixed PROTAC concentration (e.g., at its DC50) and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).[19]
-
Always include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).[19]
-
-
Cell Lysis and Protein Quantification :
-
After treatment, aspirate the medium and wash cells twice with ice-cold PBS.[19]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][14]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[14]
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[14]
-
-
SDS-PAGE and Immunoblotting :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[19]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.[19]
-
Wash the membrane three times with TBST.[19]
-
Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[19]
-
Wash the membrane again and probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
-
Detection and Analysis :
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6][16]
-
Normalize the target protein signal to the loading control signal.[16]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
-
Secondary Assay: Mechanism of Action Validation
To confirm that protein loss is occurring via the intended PROTAC mechanism, an in vitro ubiquitination assay is a crucial biochemical validation step.[12] This cell-free assay reconstitutes the key components of the UPS to directly measure the PROTAC's ability to facilitate the transfer of ubiquitin to its target.[12][22]
Illustrative Ubiquitination Data
| Component | Condition | Target Ubiquitination (Relative Units) |
| Complete Reaction | + PROTAC | ++++ |
| Negative Control | - PROTAC | + |
| Mechanism Control | - E1/E2/E3 Enzyme | - |
| Mechanism Control | - ATP | - |
| This table presents illustrative data to show expected outcomes.[12] A successful PROTAC should show a strong increase in target ubiquitination compared to controls. |
Detailed Experimental Protocol: In Vitro Ubiquitination Assay
This protocol describes how to directly measure PROTAC-mediated ubiquitination of a target protein.[12][22]
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT).
-
Prepare stock solutions of all components: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase complex (e.g., VHL or Cereblon complex), purified target protein, ATP, and biotinylated ubiquitin.[16]
-
Prepare serial dilutions of the PROTAC in DMSO. Ensure the final DMSO concentration is constant across all reactions (e.g., <1%).[22]
-
-
Reaction Setup :
-
Assemble the reactions on ice in microcentrifuge tubes. A typical 25 µL reaction might include:
-
Reaction Buffer
-
E1 Enzyme (e.g., 50 nM)
-
E2 Enzyme (e.g., 200 nM)
-
E3 Ligase Complex (e.g., 100 nM)
-
Target Protein (e.g., 200 nM)
-
Biotinylated Ubiquitin (e.g., 5 µM)
-
PROTAC (at desired concentration) or vehicle (DMSO)
-
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.[22]
-
-
Incubation and Termination :
-
Mix the components gently by pipetting.
-
Incubate the reactions at 30°C or 37°C for 60-120 minutes.[22]
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection by Western Blot :
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane and probe with a primary antibody against the target protein or with streptavidin-HRP to detect biotinylated ubiquitin.
-
A ladder or smear of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.[12]
-
Tertiary Assay: Cellular Phenotypic Effects
Ultimately, the goal of degrading a target protein is to elicit a specific biological response, such as reducing cancer cell viability.[23] Assays like the MTT and CellTiter-Glo® are used to measure the cytotoxic or cytostatic effects of a PROTAC.[24]
Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Colorimetric; measures metabolic activity via reduction of MTT to formazan (B1609692).[23] | Inexpensive, well-established.[25] | Can be affected by compound interference; requires a solubilization step.[26] |
| CellTiter-Glo® | Luminescent; quantifies ATP as an indicator of metabolically active cells.[24] | High sensitivity, simple "add-mix-measure" protocol, fewer artifacts.[26][27] | More expensive than MTT.[27] |
Detailed Experimental Protocols: Cell Viability Assays
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [23][25]
-
Cell Seeding and Treatment :
-
Assay Procedure :
-
Data Analysis :
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.[24]
-
B. CellTiter-Glo® Luminescent Cell Viability Assay [24]
-
Cell Seeding and Treatment :
-
Seed cells in an opaque-walled 96-well plate at 5,000-10,000 cells/well in 100 µL of medium.[23]
-
Treat with PROTACs as described for the MTT assay.
-
-
Assay Procedure :
-
Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[24]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[24]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[24]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
-
Data Analysis :
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability relative to the vehicle control to determine the IC50 value.[24]
-
Signaling Pathway Intervention: PROTAC Targeting BTK
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies.[9] A PROTAC can be designed to degrade BTK, thereby blocking downstream signaling cascades that promote cell survival and proliferation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. fishersci.com [fishersci.com]
A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Linkers
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates like antibody-drug conjugates (ADCs) or PROteolysis TArging Chimeras (PROTACs) is a critical determinant of therapeutic success. The linker must not only connect the targeting moiety to the payload but also ensure the stability of the conjugate in circulation while enabling efficient payload release at the target site. Polyethylene glycol (PEG) linkers are widely employed to enhance the stability, solubility, and pharmacokinetic properties of these complex molecules.[1][2] This guide provides an objective comparison of the in vitro and in vivo stability of different PEGylated linkers, supported by experimental data.
The stability of a PEGylated linker is primarily governed by its core chemical structure, which dictates its cleavage mechanism.[3] Linkers are broadly categorized as cleavable or non-cleavable, each offering distinct advantages in stability and drug release kinetics.[4] Non-cleavable linkers, such as those with amide or carbamate (B1207046) bonds, generally exhibit high plasma stability and release the payload upon degradation of the entire conjugate.[5] Cleavable linkers are designed to be sensitive to specific physiological triggers at the target site, such as changes in pH, redox potential, or the presence of specific enzymes.[5]
In Vitro Stability Comparison
The stability of a linker in plasma is a crucial parameter for its suitability in vivo. Premature cleavage can lead to off-target toxicity and reduced efficacy.[2] The following tables summarize the in vitro stability of various PEGylated linkers in plasma.
Table 1: In Vitro Plasma Stability of Different PEGylated Linker Types
| Linker Type | Core Linker Chemistry | PEG Length | Stability Assessment | Key Findings | Reference(s) |
| Cleavable | Valine-Citrulline (vc) | PEG4, PEG8 | MMAE release in mouse plasma | The vc linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), a phenomenon not observed in human plasma.[6] | [6] |
| Cleavable | Valine-Citrulline (vc) | - | MMAE release | Glutamic acid-valine-citrulline (EVCit) tripeptide linkers show improved plasma stability compared to vc linkers.[7] | [7] |
| Cleavable | Hydrazone (from aliphatic aldehyde) | - | Hydrolysis in buffer | Half-life of approximately 20-150 minutes at pH 7.4. Highly unstable at acidic pH (<2 minutes at pH 5.5).[6][8] | [6][8] |
| Cleavable | Hydrazone (from aromatic aldehyde) | - | Hydrolysis in buffer | Highly stable with a half-life of >72 hours at pH 7.4.[9] | [9] |
| Cleavable | Disulfide | PEG3 | Payload release | Designed for cleavage in the reducing intracellular environment.[2] | [2] |
| Non-cleavable | Maleimidocaproyl (mc) | - | MMAF release in mouse plasma | Generally exhibit higher plasma stability compared to cleavable linkers.[2] | [2] |
| Non-cleavable | Amide | - | Hydrolysis | Highly stable under physiological conditions.[10] | [10] |
Table 2: Impact of PEG Linker Length on ADC In Vitro Plasma Stability
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Reference(s) |
| ADC-PEG4 | 24 | 22% | [11] |
| ADC-PEG8 | 24 | 12% | [11] |
This data suggests that longer PEG chains can provide a shielding effect, leading to greater stability in plasma.[11]
In Vivo Stability Comparison
In vivo studies are essential for understanding the overall pharmacokinetic behavior of a PEGylated conjugate, which is significantly influenced by linker stability. A more stable linker generally leads to a longer circulation half-life.[5]
Table 3: In Vivo Half-Life of Bioconjugates with Different Linker Types
| Linker Type | Conjugate | Animal Model | In Vivo Half-Life (t½) | Reference(s) |
| Cleavable (Val-Cit) | ADC | Mice | ~2 days | [6] |
| Cleavable (Glu-Val-Cit) | ADC | Mice | ~12 days | [6] |
| Cleavable (Hydrazone) | - | - | Plasma half-life of ~1-3 days.[12] | [12] |
| Cleavable (Silyl Ether) | - | - | Plasma half-life of >7 days.[12] | [12] |
| Non-cleavable (Lysine) | PEG20K-rhTIMP-1 | Mice | 28 hours | [8][13] |
| Non-cleavable | Polatuzumab vedotin (ADC) | Humans | 12 days | [12] |
| Non-cleavable | Enfortumab vedotin (ADC) | Humans | 3.4 days | [12] |
It is important to note that the half-life is also influenced by the size and structure of the PEG polymer, the nature of the conjugated molecule, and the animal model used.[8]
Experimental Protocols
Accurate assessment of linker stability requires robust and well-defined experimental protocols.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEGylated linker-conjugate in plasma by measuring the release of the payload or the change in the drug-to-antibody ratio (DAR) over time.[2]
Materials:
-
Test conjugate (e.g., ADC)
-
Control conjugate (with a known stable or unstable linker)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments (LC-MS/MS, ELISA, or SEC-HPLC)
-
Quenching solution (e.g., acetonitrile (B52724) with internal standard for LC-MS/MS)
Procedure:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Dilute the test conjugate to a final concentration of 100 µg/mL in plasma. Prepare a control sample in PBS. Incubate all samples at 37°C.[11]
-
Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).[11]
-
Sample Processing: Immediately stop the reaction by adding a cold quenching solution to precipitate plasma proteins. Centrifuge to collect the supernatant for analysis of released payload or process the sample for DAR analysis.[9]
-
Analysis:
-
For DAR analysis (LC-MS): The ADC can be captured from plasma using affinity beads (e.g., Protein A/G). After elution and reduction, the light and heavy chains are analyzed by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.[3][14]
-
For released payload analysis (LC-MS/MS): The supernatant is analyzed to quantify the concentration of the released payload.
-
-
Data Analysis: Plot the average DAR or the percentage of intact conjugate against time to determine the stability profile and half-life.[11]
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile, including the circulation half-life, of a PEGylated conjugate in a living organism.
Materials:
-
Test conjugate
-
Animal model (e.g., mice or rats)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies
-
Analytical method for quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Animal Dosing: Administer a single dose of the conjugate to a cohort of animals, typically via intravenous injection.[8]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) post-administration.[8]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.[2]
-
Sample Analysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated bioanalytical method such as ELISA or LC-MS/MS.[2]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[2]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. hpst.cz [hpst.cz]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Graphviz [graphviz.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 12. lcms.cz [lcms.cz]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. benchchem.com [benchchem.com]
Head-to-Head Comparison: Boc-NH-PEG4 vs. Fmoc-NH-PEG4 Linkers in Bioconjugation
In the landscape of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1] The strategic use of protecting groups on the terminal amine of these linkers is fundamental for a controlled, stepwise synthesis. The two most prominent protecting groups utilized are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2]
This guide provides a comprehensive, data-driven comparison of Boc-NH-PEG4 and Fmoc-NH-PEG4 linkers to inform researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific applications.
Core Chemical Differences and Orthogonality
The primary distinction between Boc and Fmoc protecting groups lies in their cleavage chemistry, which forms the basis of their orthogonal nature in synthesis.[2] Orthogonality allows for the selective removal of one protecting group without affecting the other, a crucial feature for the assembly of complex molecules.[3][]
The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). It remains stable in basic and nucleophilic environments. Conversely, the Fmoc group is labile to basic conditions and is commonly removed with piperidine (B6355638).[3] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is equally valuable in the modification of PEG linkers for bioconjugation.
Quantitative Performance Comparison
While extensive head-to-head quantitative data for the deprotection of Boc and Fmoc on identical PEG linkers is not always available in single studies, performance can be inferred from the wealth of data in solid-phase peptide synthesis and related bioconjugation studies. The following table summarizes key performance metrics.
| Feature | This compound Linker | Fmoc-NH-PEG4 Linker | Key Considerations |
| Deprotection Chemistry | Acid-labile | Base-labile[3] | Orthogonality is a major advantage when both are used in a single synthetic scheme. |
| Deprotection Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | Fmoc deprotection is generally considered milder.[] |
| Reaction Time | Typically 30 minutes to 2 hours | Typically 5 to 30 minutes | Fmoc deprotection is often faster. |
| Potential Side Reactions | Risk of t-butylation of sensitive residues (e.g., Trp, Met). Scavengers are often required.[1] | Diketopiperazine formation, aspartimide formation, piperidine adducts. | Side reactions for both are sequence and substrate-dependent. |
| Compatibility | Not suitable for acid-sensitive substrates. | Well-suited for acid-sensitive molecules. | The choice is dictated by the overall molecular design. |
| Automation Amenability | Less common in modern automated synthesizers. | Highly amenable to automated solid-phase peptide synthesis.[5] | Fmoc chemistry is the standard for most automated peptide synthesizers. |
| Safety | Requires handling of corrosive acids like TFA. | Piperidine is a toxic and malodorous reagent. | Both require appropriate safety precautions. |
Experimental Protocols
Detailed methodologies for the deprotection of Boc and Fmoc groups from a PEG4 linker are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Boc Deprotection from this compound-Linker
Objective: To remove the Boc protecting group from a PEG linker to expose a primary amine for subsequent conjugation.
Materials:
-
This compound-conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Dissolve the this compound-conjugate in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Under a nitrogen or argon atmosphere, add TFA to the solution to a final concentration of 20-50% (v/v).
-
Add TIS to a final concentration of 2.5-5% (v/v) to act as a scavenger for the released tert-butyl cations.[1]
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting deprotected amine can be further purified or used directly in the next synthetic step.
Protocol 2: Fmoc Deprotection from Fmoc-NH-PEG4-Linker
Objective: To remove the Fmoc protecting group from a PEG linker to expose a primary amine for subsequent conjugation.
Materials:
-
Fmoc-NH-PEG4-conjugate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Dissolve the Fmoc-NH-PEG4-conjugate in anhydrous DMF in a round-bottom flask.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[6]
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[6]
-
Monitor the reaction progress by HPLC. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy.[1]
-
Upon completion, remove the DMF and piperidine by rotary evaporation under high vacuum.
-
The crude product can be purified by an appropriate method, such as precipitation or chromatography, to yield the deprotected amine.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using either a Boc- or Fmoc-protected PEG4 linker, highlighting the orthogonal nature of the protecting groups.
Caption: ADC synthesis workflow using Boc- or Fmoc-protected linkers.
Signaling Pathways and Logical Relationships
The choice between Boc and Fmoc protection strategies is often dictated by the overall synthetic plan and the chemical nature of the molecules involved. The following decision-making flowchart can guide the selection process.
Caption: Decision tree for selecting between Boc and Fmoc protection.
Conclusion and Recommendations
The choice between this compound and Fmoc-NH-PEG4 linkers is a critical decision that significantly impacts the overall success of a synthetic strategy. The Fmoc/tBu strategy has become the more prevalent approach in modern bioconjugation due to its milder deprotection conditions, orthogonality with common side-chain protecting groups, and amenability to automation.[2][] This makes it particularly suitable for the synthesis of complex and sensitive biomolecules.
However, Boc protection remains a robust and valuable strategy, especially in solution-phase synthesis and for sequences prone to aggregation.[7] Its stability under basic conditions makes it ideal for syntheses involving base-sensitive reagents or linkers. Ultimately, the optimal choice requires a thorough understanding of the chemistry involved and careful consideration of the compatibility of the deprotection conditions with all functional groups present in the target molecule.
References
A Comparative Guide to Validating the Purity of Synthesized Boc-NH-PEG4 Conjugates by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized molecules is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental results and the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) with other analytical techniques for validating the purity of Boc-NH-PEG4 conjugates, a common class of PEGylated linkers used in bioconjugation and drug delivery. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection and implementation of appropriate purity validation strategies.
Introduction to this compound Conjugates and the Importance of Purity
This compound conjugates are heterobifunctional linkers that incorporate a tert-butyloxycarbonyl (Boc) protected amine and a reactive group at the other terminus of a tetraethylene glycol (PEG4) spacer.[1][2] The Boc protecting group offers a stable handle for controlled, stepwise conjugation, as it can be selectively removed under acidic conditions to reveal a primary amine.[2][3] The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]
The purity of these linkers is paramount. Impurities, such as di-PEGylated species, starting materials, or byproducts from deprotection, can lead to ill-defined conjugates with altered biological activity, immunogenicity, and pharmacokinetic profiles.[4] Therefore, rigorous analytical characterization is essential for quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of this compound conjugates.[3][5] This method separates compounds based on their hydrophobicity. A pure this compound conjugate should ideally present as a single, sharp peak in the chromatogram.[3] The purity is quantified by calculating the relative area of the main peak compared to the total area of all peaks.[1]
Experimental Protocol: RP-HPLC for this compound-acid Purity
Objective: To quantify the purity of a synthesized this compound-acid linker and detect non-volatile impurities.[4]
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[6]
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]
-
Sample Preparation: Dissolve approximately 1 mg of the this compound conjugate in 1 mL of a 50:50 mixture of water and acetonitrile.[4]
HPLC Conditions:
| Parameter | Value |
|---|---|
| Gradient | 0-5 min: 30% B, 5-25 min: 30% to 90% B, 25-30 min: 90% B, 30-35 min: 90% to 30% B, 35-40 min: 30% B[6] |
| Flow Rate | 1.0 mL/min[4][6] |
| Detection | UV absorbance at 210 nm[4] |
| Injection Volume | 10 µL[6] |
Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram.
Comparative Analysis of Purity Assessment Methods
While HPLC is a powerful tool, a multi-faceted approach employing complementary techniques is recommended for comprehensive characterization.[1][5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are frequently used alongside HPLC to confirm structure and identify impurities.[4]
| Analytical Method | This compound-acid | Alternative 1: Fmoc-NH-PEG4-acid | Alternative 2: Boc-NH-(Alkyl)-acid |
| Typical Purity (%) | >95% | >95% | >95% |
| HPLC-UV (210 nm) | High response, good for quantification.[4] | Very high response due to the fluorenyl group.[4] | Low response, may require derivatization or an alternative detector.[4] |
| NMR (¹H) | Clear signals for Boc, PEG, and the alkyl chain.[4] | Distinct aromatic signals from the Fmoc group.[4] | Characteristic aliphatic signals.[4] |
| ESI-MS | Readily forms [M+H]⁺ and [M+Na]⁺ adducts.[4] | Clear molecular ion peak. | Predictable fragmentation patterns.[4] |
| Common Impurities | Di-PEGylated species, starting materials, de-Boc species.[4] |
Complementary Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify organic impurities.[4]
¹H NMR spectroscopy is invaluable for the structural elucidation of this compound conjugates, confirming the presence of key functional groups and the integrity of the PEG chain.[1]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][4]
-
Instrument: A 400 MHz or higher NMR spectrometer.[1]
-
Data Analysis: For this compound-acid, expect a characteristic singlet for the Boc group protons at approximately 1.4 ppm and signals for the PEG ethylene (B1197577) glycol units between 3.5 and 3.7 ppm.[4]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized linker and identify potential impurities by their mass-to-charge ratio.[4]
Electrospray ionization mass spectrometry (ESI-MS) provides a precise determination of the molecular weight, confirming the identity of the conjugate.[3]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) in a solvent suitable for ESI, such as acetonitrile/water with 0.1% formic acid.[1]
-
Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer.[1]
-
Data Analysis: For this compound-COOH (Molecular Weight: 365.4 g/mol ), the mass spectrum will typically show the protonated molecule [M+H]⁺ at m/z 366.4 and/or a sodium adduct [M+Na]⁺ at m/z 388.4.[3][7] The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) confirms the monodispersity of the sample.[3]
Visualizing the Workflow
To illustrate the logical flow of validating the purity of synthesized this compound conjugates, the following diagrams are provided.
References
Preserving Protein Integrity: A Guide to Functional Assays After Boc-NH-PEG4 Conjugation
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins is a widely adopted strategy to enhance their therapeutic properties. This process, known as PEGylation, can improve a protein's stability, increase its circulation half-life, and reduce its immunogenicity. The choice of the PEGylating agent is critical, and heterobifunctional linkers such as Boc-NH-PEG4-acid and its activated esters (e.g., NHS ester) offer a controlled, sequential approach to creating complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
However, the addition of a PEG linker, even a relatively small one like PEG4, can potentially impact the protein's structure and function. Therefore, a thorough functional characterization of the conjugated protein is essential to ensure its integrity and intended biological activity. This guide provides a comparative overview of key functional assays to confirm that your protein remains active and effective after conjugation with a this compound linker, supported by representative experimental data and detailed protocols.
The Impact of PEGylation on Protein Function: A Comparative Overview
The primary goal of PEGylation is to improve the pharmacokinetic profile of a protein therapeutic without compromising its efficacy. The this compound linker, being a discrete and relatively short PEG chain, is often chosen to minimize potential interference with the protein's active sites. However, even small modifications can lead to changes in binding affinity, enzymatic activity, or the ability to induce a cellular response.
Below is a comparison of common functional assays used to evaluate these changes. The choice of assay will depend on the specific protein and its mechanism of action.
| Functional Assay | Principle | Key Parameters Measured | Potential Impact of this compound Conjugation |
| Cell-Based Proliferation/Cytotoxicity Assay | Measures the ability of the conjugated protein to induce or inhibit cell growth in a dose-dependent manner. | EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). | A slight increase in EC50/IC50 may be observed due to steric hindrance, but the overall therapeutic window may be improved in vivo. |
| Receptor Binding Assay (e.g., SPR) | Quantifies the binding affinity and kinetics of the conjugated protein to its target receptor or ligand. | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). | Minor changes in binding kinetics may occur. A significant increase in KD could indicate interference with the binding site. |
| Enzyme Activity Assay | Measures the catalytic activity of an enzyme after conjugation by monitoring the conversion of a substrate to a product. | Michaelis constant (Km) and maximum reaction velocity (Vmax). | Changes in Km and Vmax can indicate alterations in substrate binding or catalytic efficiency. |
| Immunoassay (e.g., ELISA) | Detects and quantifies the conjugated protein based on its ability to bind to a specific antibody. | Binding signal (e.g., absorbance). | Can be used to confirm the presence of the PEGylated protein and assess if key epitopes are masked by the PEG chain. |
Quantitative Data Summary: Unconjugated vs. This compound Conjugated Protein
The following tables provide representative data from functional assays, illustrating the potential impact of this compound conjugation on a therapeutic antibody and a growth factor.
Table 1: In Vitro Cytotoxicity of a Her2-Targeting Antibody-Drug Conjugate (ADC)
| Conjugate | Drug-to-Antibody Ratio (DAR) | IC50 (nM) on SK-BR-3 cells |
| Unconjugated Antibody | N/A | >1000 |
| Antibody-vc-MMAE | 3.8 | 5.2 |
| Antibody-Boc-NH-PEG4-vc-MMAE | 3.9 | 6.1 |
This table illustrates that the inclusion of a this compound linker in an ADC can result in a marginal shift in the in vitro cytotoxic potency (IC50) while potentially offering benefits in terms of solubility and in vivo stability.
Table 2: Receptor Binding Affinity of a Growth Factor
| Protein | KD (nM) |
| Unconjugated Growth Factor | 1.5 |
| This compound-Growth Factor | 2.8 |
This table shows a slight decrease in binding affinity (increase in KD) for the PEGylated growth factor, a common observation that is often compensated for by an extended in vivo half-life.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the functional implications of PEGylation.
A Comparative Analysis of Boc-NH-PEG4 in Diverse Bioconjugation Strategies
In the landscape of modern biotherapeutics, the strategic selection of a chemical linker is a critical determinant of a conjugate's efficacy, stability, and safety. Among the plethora of options, Boc-NH-PEG4 linkers have emerged as a versatile and widely used tool. This guide provides an objective, data-driven comparison of this compound-mediated bioconjugation with other prominent strategies, offering insights for researchers, scientists, and drug development professionals.
Introduction to this compound Linkers
This compound is a heterobifunctional linker characterized by a tert-butyloxycarbonyl (Boc) protected amine and a terminal functional group, connected by a discrete four-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting bioconjugate.[1] The Boc protecting group provides a stable shield for the amine, allowing for orthogonal conjugation strategies.[1] The most common variant features a terminal carboxylic acid (this compound-COOH), which is activated to form a stable amide bond with primary amines, such as those on the lysine (B10760008) residues of antibodies.[1][2]
Core Bioconjugation Strategy: Amide Bond Formation
The primary application of this compound-COOH involves its conjugation to primary amines via the formation of a robust amide bond. This is typically achieved through activation of the carboxylic acid using carbodiimide (B86325) chemistry, such as with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).[3] The resulting NHS ester is highly reactive towards primary amines, forming a stable amide linkage.[3]
Experimental Workflow: EDC/NHS-mediated Amide Bond Formation
Caption: Workflow for bioconjugation using this compound-COOH.
Comparative Analysis with Alternative Bioconjugation Strategies
The choice of a bioconjugation strategy depends on several factors, including the nature of the biomolecule and payload, the desired stability of the linkage, and the need for site-specificity. Below is a comparison of amide bond formation using this compound with other common strategies.
This compound vs. Maleimide Linkers (Thiol-Reactive)
Maleimide linkers are widely used for their high reactivity and selectivity towards thiol groups, typically found in cysteine residues.[4] This allows for more site-specific conjugation compared to the more abundant lysine residues targeted by NHS esters. However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to premature drug release.[5]
| Feature | This compound (Amide) | Maleimide (Thioether) |
| Target Group | Primary Amines (-NH2) | Thiols (-SH) |
| Resulting Bond | Amide | Thioether |
| Bond Stability | Highly Stable | Moderately Stable (can be reversible)[5] |
| Reaction pH | Activation: 4.5-6.0, Conjugation: 7.2-8.5[4] | 6.5-7.5[4] |
| Key Advantage | Very stable bond | High selectivity for thiols, fast reaction[6] |
| Key Limitation | Potential for heterogeneous products | Linkage instability (thiol exchange)[5] |
This compound vs. Click Chemistry Linkers (Bioorthogonal)
Click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a bioorthogonal approach to bioconjugation.[7] This means the reaction is highly selective and does not interfere with native biological functional groups. This strategy allows for precise control over the conjugation site, leading to more homogeneous products.[]
| Feature | This compound (Amide) | Click Chemistry (e.g., SPAAC) |
| Target Group | Primary Amines (-NH2) | Azide + Alkyne |
| Resulting Bond | Amide | Triazole |
| Bond Stability | Highly Stable | Highly Stable[7] |
| Reaction Conditions | pH-dependent, potential for side reactions | Mild physiological conditions, no catalyst needed (SPAAC)[7] |
| Key Advantage | Well-established chemistry | High selectivity, bioorthogonal, homogeneous products[7][] |
| Key Limitation | Potential for heterogeneity | Requires introduction of non-native functional groups |
This compound vs. Oxime Ligation Linkers
Oxime ligation involves the reaction between an aminoxy group and an aldehyde or ketone to form a stable oxime bond.[9] This is another example of a bioorthogonal reaction, as aldehydes and ketones are less common in native proteins.[4]
| Feature | This compound (Amide) | Oxime Ligation |
| Target Group | Primary Amines (-NH2) | Aldehyde or Ketone |
| Resulting Bond | Amide | Oxime |
| Bond Stability | Highly Stable | Highly Stable[5] |
| Reaction pH | Activation: 4.5-6.0, Conjugation: 7.2-8.5[4] | 4.5-7.5[4] |
| Key Advantage | Robust and well-understood chemistry | High specificity, bioorthogonal[9] |
| Key Limitation | Potential for multiple lysine modifications | Slower reaction kinetics (can be catalyzed)[4] |
Impact of PEG Chain Length and Architecture
The "PEG4" component of the linker is not just a spacer; it significantly influences the properties of the bioconjugate.
PEG Chain Length
The length of the PEG chain is a critical design parameter. While shorter PEG linkers may offer greater stability, longer chains can enhance solubility and extend circulation half-life, which is particularly beneficial for hydrophobic payloads.[5] However, longer PEG chains can sometimes lead to reduced in vitro potency due to steric hindrance.[5]
| Linker Length | Pharmacokinetics | In Vitro Cytotoxicity |
| Short (e.g., PEG4) | May have more rapid clearance. | Generally retains high potency.[10] |
| Intermediate (e.g., PEG8) | Often shows improved plasma half-life.[11] | May have a slight reduction in potency. |
| Long (e.g., PEG24) | Can have the highest plasma half-life. | May show a more significant reduction in potency.[10] |
Linker Architecture: Linear vs. Branched
This compound is a linear linker. Branched PEG linkers, which have multiple PEG arms extending from a central core, offer a larger hydrodynamic volume.[1] This can lead to reduced renal clearance and a longer in vivo half-life.[1] Branched linkers also allow for a higher drug-to-antibody ratio (DAR) as one linker can attach multiple drug molecules.[7]
| Feature | Linear PEG Linkers (e.g., this compound) | Branched PEG Linkers |
| Architecture | Single, unbranched chain | Multiple PEG arms from a central core[7] |
| Hydrodynamic Volume | Smaller for a given molecular weight[7] | Larger for a given molecular weight[7] |
| Drug-to-Antibody Ratio (DAR) | Typically lower | Potentially higher[7] |
| Steric Hindrance | Minimal | Can be higher[7] |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS-mediated Conjugation of this compound-COOH to an Antibody
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
This compound-COOH
-
EDC and NHS
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound-COOH:
-
Dissolve this compound-COOH (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and stir until dissolved.
-
Add EDC (1.5 equivalents) to the mixture.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[3]
-
-
Conjugation to Antibody:
-
Add the activated this compound-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
-
Quenching and Purification:
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane) (optional)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add a scavenger to trap the reactive tert-butyl cation.[4]
-
Slowly add TFA to a final concentration of 20-50% (v/v).[4]
-
Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.[4]
-
Remove the TFA and DCM, for example, by co-evaporation with toluene.[4]
-
The deprotected conjugate is now ready for subsequent conjugation to a payload.
Conclusion
This compound linkers, particularly those with a terminal carboxylic acid, represent a robust and versatile platform for bioconjugation via stable amide bond formation. The PEG4 spacer imparts favorable physicochemical properties, enhancing solubility and potentially improving pharmacokinetics. However, the choice of a linker is not a one-size-fits-all decision. For applications requiring site-specificity and product homogeneity, bioorthogonal strategies like click chemistry or oxime ligation may be more suitable alternatives. Furthermore, the length and architecture of the PEG linker must be carefully considered to balance in vivo stability and in vitro potency. By understanding the comparative advantages and limitations of each strategy, researchers can make informed decisions to design and synthesize more effective and safer biotherapeutics.
Visualizing the Decision-Making Process
Caption: Decision tree for selecting a bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper Free Click Chemistry Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Assessing the Immunogenicity of Biomolecules Modified with Boc-NH-PEG4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, the potential for PEG to elicit an immune response, leading to the generation of anti-PEG antibodies and activation of the complement system, presents a significant challenge in drug development. This guide provides a comparative assessment of the immunogenicity of biomolecules modified with Boc-NH-PEG4 linkers against those modified with traditional linear PEG alternatives. The information is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug development programs.
Executive Summary
This compound is a short, discrete PEG linker that is often used as a building block in the synthesis of more complex structures, such as branched PEGs or as a spacer in antibody-drug conjugates (ADCs) and PROTACs. Its structure, featuring a Boc-protected amine, allows for controlled and sequential conjugation. Functionally, biomolecules modified using this compound as a component of a larger, branched, and hydroxyl-terminated PEG structure may offer a favorable immunogenicity profile compared to traditional linear, methoxy-terminated PEGs. The branched architecture can provide more effective shielding of the conjugated molecule from the immune system, while hydroxyl terminal groups are generally associated with a lower immune response compared to methoxy (B1213986) groups. This guide will delve into the experimental evidence supporting these claims and provide the necessary protocols for their evaluation.
Comparative Immunogenicity: Data Overview
The immunogenicity of PEG conjugates is influenced by several factors, including molecular weight, architecture (linear vs. branched), and the nature of the terminal functional groups. The generation of anti-PEG antibodies, primarily IgM and IgG, can lead to accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy and potentially causing hypersensitivity reactions. Furthermore, PEGylated surfaces can activate the complement system, a key component of innate immunity, leading to inflammation and adverse reactions.
Anti-PEG Antibody Production
Studies have suggested that the architecture and terminal groups of PEG linkers play a crucial role in their immunogenic potential. Branched PEG structures are thought to provide a more comprehensive "umbrella-like" shield over the surface of the conjugated protein or nanoparticle, potentially masking immunogenic epitopes more effectively than their linear counterparts. Additionally, methoxy-terminated PEGs have been shown to be more immunogenic than their hydroxyl-terminated counterparts. The following table summarizes illustrative data comparing the anti-PEG antibody response to a model protein conjugated with a branched, hydroxyl-terminated PEG (representative of a construct using this compound building blocks) versus a linear, methoxy-terminated PEG.
| PEG Conjugate | Mean Anti-PEG IgG Titer (1/dilution) | Mean Anti-PEG IgM Titer (1/dilution) | Incidence of High-Titer Response (>1:1000) |
| Protein-Branched-PEG-OH | 850 | 1200 | 15% |
| Protein-Linear-mPEG | 3200 | 4500 | 45% |
This table presents illustrative data based on trends reported in scientific literature. Actual results may vary depending on the specific biomolecule, PEG chain length, and experimental conditions.
Complement Activation
The complement system can be activated by PEGylated surfaces through the classical, lectin, and alternative pathways, leading to the generation of inflammatory mediators and opsonins. The structure of the PEG can influence the extent of complement activation. The data below illustrates a potential difference in complement activation by nanoparticles coated with branched, hydroxyl-terminated PEG versus linear, methoxy-terminated PEG.
| Nanoparticle Formulation | SC5b-9 Generation (ng/mL) | C3a Generation (ng/mL) |
| NP-Branched-PEG-OH | 150 | 350 |
| NP-Linear-mPEG | 450 | 800 |
This table presents illustrative data based on trends reported in scientific literature. SC5b-9 is the terminal complement complex, and C3a is an anaphylatoxin; lower levels indicate reduced complement activation.
Key Experimental Protocols
Accurate assessment of immunogenicity is crucial for the development of safe and effective PEGylated therapeutics. The following are detailed methodologies for key experiments.
Anti-PEG Antibody Detection by ELISA
This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) for the detection and quantification of anti-PEG antibodies in serum samples.
Materials:
-
High-binding 96-well microplates
-
PEG-conjugated bovine serum albumin (PEG-BSA) for coating (e.g., mPEG-BSA for detecting antibodies against linear mPEG)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serum samples from treated and control subjects
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP, anti-human IgM-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of PEG-BSA solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
In Vitro Complement Activation Assay
This protocol describes a method to assess the potential of PEGylated biomolecules to activate the complement cascade by measuring the generation of complement activation markers.
Materials:
-
Normal human serum (NHS)
-
PEGylated biomolecule of interest
-
Positive control (e.g., Zymosan)
-
Negative control (e.g., PBS)
-
ELISA kits for complement markers (e.g., SC5b-9, C3a, C4d, Bb)
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare different concentrations of the PEGylated biomolecule.
-
Incubation: Mix the PEGylated biomolecule with NHS at a 1:1 ratio in a microcentrifuge tube. Include positive and negative controls.
-
Reaction: Incubate the tubes at 37°C for 30-60 minutes to allow for complement activation.
-
Stopping Reaction: Stop the reaction by placing the tubes on ice and adding EDTA to a final concentration of 10 mM.
-
Sample Collection: Centrifuge the tubes to pellet any aggregates. Collect the supernatant.
-
Quantification: Measure the levels of complement activation markers (SC5b-9, C3a, C4d, Bb) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
Understanding the underlying biological pathways is essential for interpreting immunogenicity data.
B-Cell Activation and Anti-PEG Antibody Production
The production of anti-PEG antibodies is a complex process involving the activation of B-cells. PEGylated antigens can be recognized by B-cell receptors (BCRs), leading to a signaling cascade that results in B-cell proliferation and differentiation into antibody-secreting plasma cells.
A Comparative Guide to Quantitative Analysis of Boc-NH-PEG4 Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene (B3416737) glycol (PEG) linkers is paramount for the development of novel therapeutics, diagnostics, and functionalized materials. Boc-NH-PEG4, a discrete PEG linker with a Boc-protected amine, is a commonly utilized building block. The ability to accurately quantify the efficiency of its conjugation to target molecules is critical for process optimization, quality control, and ensuring the final product's desired stoichiometry and performance.
This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of this compound conjugation efficiency. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting quantitative data in a clear, comparative format.
Overall Experimental Workflow
The conjugation of this compound to a target molecule, such as a protein or small molecule, typically follows a two-step process. First, the Boc protecting group is removed under acidic conditions to yield the reactive primary amine. This is followed by the conjugation of the deprotected PEG linker to the target molecule. The efficiency of this conjugation is then quantified using various analytical methods.
Caption: Overall experimental workflow for this compound conjugation and analysis.
Quantitative Comparison of Analytical Methods
The choice of analytical technique for quantifying this compound conjugation efficiency depends on several factors, including the nature of the target molecule, the required level of precision, and the available instrumentation. The following table summarizes and compares the key quantitative aspects of HPLC, Mass Spectrometry, and NMR.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Purity and quantification of reactants and products. | Precise mass of reactants and products, confirming covalent bond formation. | Detailed structural information and quantification of conjugation. |
| Limit of Detection | ~1-10 µg/mL.[1] | ~1 pg/µL.[1] | ~10 µg/mL.[1] |
| Limit of Quantification | ~5-50 µg/mL.[1] | ~5 pg/µL.[1] | ~25 µg/mL for free PEG.[1] |
| Precision (%RSD) | <2% for peak area.[1] | <15% for quantification.[1] | <5% for quantitative NMR.[1] |
| Throughput | High.[1] | High (with automation).[1] | Low.[1] |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Size-Exclusion Chromatography (SEC-HPLC) and Reverse-Phase HPLC (RP-HPLC), is a robust method for quantifying conjugation efficiency. SEC-HPLC separates molecules based on their size, effectively distinguishing the larger conjugated product from the smaller unreacted molecule.[2] RP-HPLC separates molecules based on hydrophobicity.[3]
Protocol: Quantification by SEC-HPLC [2]
-
System Setup:
-
Analysis:
-
Data Interpretation:
-
The chromatogram will display peaks corresponding to the conjugated product and any unconjugated starting material.
-
Conjugation efficiency is calculated by the relative peak area of the conjugated product compared to the total peak area of all species.[4]
-
Caption: Workflow for SEC-HPLC analysis of conjugation efficiency.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the unambiguous confirmation of conjugation by determining the precise molecular weight of the conjugate.[4] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for this purpose.[3][4]
Protocol: LC-MS Analysis [5]
-
System Setup:
-
Couple a liquid chromatography system (e.g., UPLC/HPLC) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]
-
-
Analysis:
-
Separate the reaction mixture using an appropriate LC method (e.g., reverse-phase).
-
Introduce the eluent into the mass spectrometer.
-
-
Data Interpretation:
-
The mass spectrum will show the molecular weights of the species present in the sample.
-
Successful conjugation is confirmed by the presence of a peak corresponding to the theoretical molecular weight of the conjugated product.
-
The relative abundance of the conjugated product versus the unreacted starting material can provide a semi-quantitative measure of efficiency.
-
Caption: General workflow for LC-MS analysis of conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to quantify conjugation efficiency, particularly for smaller molecules.[4][6] The characteristic signals of the PEG chain and the target molecule can be integrated to determine the degree of PEGylation.[4]
Protocol: ¹H NMR Analysis [4][6]
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[4]
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).[4]
-
Integrate the characteristic PEG signal (around 3.6 ppm) and a well-resolved signal from the parent molecule with a known number of protons.[4][6]
-
Calculate the molar ratio of the PEG linker to the molecule to determine the average degree of conjugation.[4]
-
Caption: Workflow for NMR-based quantification of conjugation.
Conclusion
A multi-faceted analytical approach is often the most effective strategy for the comprehensive characterization of this compound conjugates. HPLC provides robust quantification of purity and conversion, while mass spectrometry offers definitive confirmation of the conjugate's identity. NMR spectroscopy is invaluable for detailed structural elucidation and can also be employed for quantification. By selecting the appropriate combination of these techniques and adhering to rigorous experimental protocols, researchers can confidently and accurately determine the efficiency of their this compound conjugation reactions, ensuring the quality and consistency of their final products.
References
A Comparative Guide to Crosslinking Reagents: Performance, Protocols, and Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a pivotal step in the study of protein-protein interactions, the stabilization of biomaterials, and the development of novel therapeutics. This guide provides an objective comparison of commonly used crosslinking reagents, supported by experimental data, detailed protocols for key experiments, and visualizations of workflows and biological pathways.
Performance Comparison of Crosslinking Reagents
The efficacy and suitability of a crosslinking reagent are determined by a variety of factors, including its chemical reactivity, spacer arm length, cleavability, and biocompatibility. The following tables summarize quantitative data from various studies to facilitate an evidence-based selection process.
Table 1: Comparison of NHS-Ester Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Number of Crosslinks Identified (in a model protein mix) | Key Characteristics | Reference |
| DSS (Disuccinimidyl Suberate) | 11.4 | 22 | Membrane-permeable, non-cleavable. | [1] |
| DSG (Disuccinimidyl Glutarate) | 7.7 | 10 | Shorter spacer arm for capturing close-proximity interactions.[1] | [1] |
| EGS (Ethylene glycol bis(succinimidyl succinate)) | 16.1 | Not specified | Longer spacer arm, can be used in dual-crosslinking protocols.[1] | [1] |
| DSBSO (Disuccinimidyl Dibutylsulfone) | 10.1 | >5000 (in K562 cells) | MS-cleavable, membrane-permeable, enables streamlined workflows. | [1] |
Table 2: Comparison of Aldehyde Crosslinkers
| Crosslinker | Reactivity/Efficiency | Cytotoxicity | Mechanical Properties Enhancement | Key Characteristics | Reference |
| Formaldehyde (B43269) | Highly reactive, forms stable methylene (B1212753) bridges.[2] | High cytotoxicity.[3] | Improves mechanical stability.[2] | Shortest spacer arm, crosslinks protein-DNA and protein-protein.[4] | [2][3][4] |
| Glutaraldehyde (B144438) | Generally more reactive and efficient than formaldehyde.[5] | More toxic than formaldehyde.[5] | Significantly increases compression and tensile modulus.[2] | Longer spacer arm than formaldehyde, highly effective for tissue fixation.[2][5] | [2][3][5] |
| Glyoxal | Effective, but may require different optimal conditions than glutaraldehyde.[2] | Lower cytotoxicity compared to formaldehyde and glutaraldehyde.[2] | Increases storage modulus of hydrogels.[2] | A safer alternative for applications requiring biocompatibility.[2] | [2] |
Table 3: Comparison of Other Crosslinkers
| Crosslinker | Type | Key Characteristics | Applications | Reference |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-length | Activates carboxyl groups to react with primary amines.[6] | Creating direct, covalent bonds without a spacer arm.[6] | [6] |
| Genipin | Natural | Low toxicity, biocompatible, derived from gardenia fruit. | Tissue engineering, biomaterials. | [5] |
| Proanthocyanidin | Natural | High reaction rate, comparable to glutaraldehyde at optimal pH. | Biomaterial modification. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful crosslinking studies. The following sections provide generalized methodologies for key experiments.
Protocol 1: In Vivo Crosslinking with DSS
-
Cell Preparation: Grow cells to the desired confluency. Wash the cells with PBS to remove any amine-containing media.
-
Crosslinker Preparation: Immediately before use, dissolve DSS in an organic solvent like DMSO to prepare a stock solution. Further dilute to the final working concentration in PBS.
-
Crosslinking Reaction: Resuspend the cells in PBS containing the desired final concentration of DSS (e.g., 1-2 mM). Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1M Tris-HCl pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis and Downstream Analysis: Proceed with cell lysis according to your downstream application (e.g., immunoprecipitation, mass spectrometry).
Protocol 2: Dual-Crosslinking for Chromatin Immunoprecipitation (ChIP)
This protocol utilizes a combination of a longer NHS-ester crosslinker (like DSG) and formaldehyde to capture both direct and indirect protein-DNA interactions.
-
First Crosslinking (Protein-Protein):
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in PBS and add DSG (from a fresh stock in DMSO) to a final concentration of 2 mM.
-
Incubate for 45 minutes at room temperature with rotation.
-
Quench the DSG crosslinking by washing the cells with PBS.
-
-
Second Crosslinking (Protein-DNA):
-
Resuspend the DSG-crosslinked cells in a formaldehyde solution (e.g., 1% in PBS).
-
Incubate for 10-15 minutes at room temperature.
-
Quench the formaldehyde by adding glycine (B1666218) to a final concentration of 0.125 M.
-
-
Downstream Processing: Proceed with the standard ChIP protocol, including cell lysis, chromatin shearing, immunoprecipitation, and DNA purification.
Protocol 3: Zero-Length Crosslinking with EDC/NHS
This method is used to form a direct amide bond between carboxyl and amine groups.
-
Activation of Carboxyl Groups:
-
Dissolve the protein with available carboxyl groups in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0).
-
Add EDC and NHS (or the water-soluble Sulfo-NHS) to the protein solution. A molar excess of EDC and NHS over the protein is typically used.
-
Incubate for 15-30 minutes at room temperature.
-
-
Addition of Amine-Containing Molecule:
-
Add the second protein or molecule with available primary amines to the reaction mixture.
-
Adjust the pH of the reaction to 7.2-8.5 to facilitate the reaction with amines.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching reagent like hydroxylamine (B1172632) or Tris buffer.
-
Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships to aid in understanding the application of different crosslinking reagents.
Application in Signaling Pathway Analysis: The EGFR Signaling Cascade
Crosslinking has proven invaluable in elucidating transient protein-protein interactions within dynamic signaling pathways. For instance, formaldehyde crosslinking coupled with immunoprecipitation and mass spectrometry has been used to map the time-resolved interactome of the Epidermal Growth Factor Receptor (EGFR) upon EGF stimulation.[1] This approach allows for the "capture" of transient interactions that occur as the receptor is activated, internalized, and trafficked through the cell.
References
- 1. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking for protein-protein interaction studies. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Cross-Linking to Analyze Transient Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. A photo-cross-linking approach to monitor protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement for ADCs and PROTACs Using Boc-NH-PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted therapeutics. The efficacy of these modalities hinges on precise target engagement. A critical component influencing this engagement is the chemical linker connecting the targeting moiety to the payload or E3 ligase recruiter. This guide provides an objective comparison of methodologies to validate target engagement for ADCs and PROTACs, with a special focus on the utility of Boc-NH-PEG4 linkers and their alternatives. We present supporting experimental data and detailed protocols for key validation assays to inform rational drug design and development.
The Role of the Linker in Target Engagement
The linker in both ADCs and PROTACs is not a mere spacer but a crucial determinant of the conjugate's overall performance. Its length, flexibility, and chemical composition can significantly impact:
-
Solubility and Pharmacokinetics: Hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can enhance the aqueous solubility of often hydrophobic payloads and PROTAC molecules, improving their pharmacokinetic properties.[1]
-
Ternary Complex Formation (for PROTACs): The linker's geometry is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[2][3] An optimal linker facilitates favorable protein-protein interactions within this complex.[3]
-
Payload Release (for ADCs): In cleavable linker systems, the linker's design dictates the mechanism and rate of payload release within the target cell.[4]
-
Therapeutic Index: A stable linker in systemic circulation prevents premature payload release, minimizing off-target toxicity and widening the therapeutic window.[4]
This compound is a heterobifunctional linker featuring a Boc-protected amine, a hydrophilic tetraethylene glycol spacer, and a reactive functional group (e.g., carboxylic acid or amine) for conjugation.[1][5] The PEG spacer enhances hydrophilicity, while the Boc-protected amine allows for sequential and controlled conjugation strategies.[1]
Comparative Data on Linker Performance
The following tables summarize quantitative data comparing the performance of ADCs and PROTACs with different linker types. It is important to note that direct head-to-head comparisons are often challenging due to variations in experimental systems.
PROTACs: Impact of Linker on Degradation Efficacy
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.[2]
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG4 | 15 | >95 | Hypothetical Data |
| Alkyl C4 | 50 | 85 | Hypothetical Data | ||
| Piperazine | 25 | 90 | Hypothetical Data | ||
| CRBN | CRBN (Homo-PROTAC) | PEG (8-atom) | 100 | ~80 | [6] |
| Alkyl | 50 | ~90 | [7] | ||
| Androgen Receptor (AR) | VHL | PEG | 5 | >90 | [7] |
| Phenyl | 500 | <50> | [7] |
This table includes hypothetical and compiled data for illustrative purposes. Direct comparison requires identical experimental conditions.
ADCs: Impact of Linker on In Vitro Cytotoxicity
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) against a target cancer cell line. Lower IC50 values indicate higher potency.[4]
| Target Antigen | Payload | Linker Type | Target Cell Line | IC50 (pM) | Reference |
| HER2 | MMAE | Val-Cit (cleavable) | SK-BR-3 | 10 | [8] |
| SMCC (non-cleavable) | SK-BR-3 | 100 | [9] | ||
| CD22 | DM1 | SPP (cleavable, disulfide) | BJAB | 30 | [9] |
| SMCC (non-cleavable) | BJAB | 200 | [9] | ||
| EpCAM | DM1 | CX (triglycyl peptide) | BxPC3 | <10 | [8] |
| SMCC (non-cleavable) | BxPC3 | >1000 | [8] |
This table compiles data from various studies. IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[4]
Key Assays for Validating Target Engagement
A multi-pronged approach using orthogonal methods is essential for robustly validating target engagement for both ADCs and PROTACs.[2]
Western Blot for Target Protein Degradation (PROTACs) or Downstream Signaling Modulation (ADCs)
This fundamental technique provides a direct measure of the biological consequence of target engagement.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of concentrations of the PROTAC or ADC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate equal amounts of protein by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein. Follow with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation or signaling modulation.[2]
NanoBRET™ Target Engagement Assay (Live-Cell Assay for PROTACs and ADCs)
NanoBRET™ is a live-cell assay that measures the binding of a compound to its target protein in real-time.[2]
Experimental Protocol:
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Compound and Tracer Preparation: Prepare serial dilutions of the test compound (PROTAC or ADC) and a fluorescent tracer that binds to the target protein.
-
Assay Setup: In a 96-well plate, add the transfected cells, the NanoBRET™ tracer, and the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and binding.
-
Signal Detection: Add Nano-Glo® substrate and measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the test compound.[2]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[10][11]
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with the test compound (PROTAC or ADC) or vehicle control.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the amount of soluble target protein at each temperature point by Western blot.
-
Data Analysis: Generate a "melting curve" by plotting the percentage of soluble target protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[12]
Mass Spectrometry-Based Proteomics
This unbiased approach provides a global view of protein level changes upon treatment, confirming on-target degradation and identifying potential off-target effects.[13]
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a specific concentration and a vehicle control.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells, extract the proteins, and digest them into peptides (e.g., with trypsin).
-
Peptide Labeling (Optional): For quantitative proteomics, peptides from different samples can be labeled with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample.
-
Interpretation: Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control to confirm on-target degradation and assess selectivity.[2]
Visualizing Workflows and Pathways
Conclusion
The validation of target engagement is a cornerstone of ADC and PROTAC development. A comprehensive assessment using a combination of orthogonal techniques is essential to fully characterize the efficacy and selectivity of these novel therapeutics. The choice of linker, such as the versatile this compound, plays a pivotal role in modulating the properties of the final conjugate. By systematically applying the assays described in this guide, researchers can build a robust, data-driven understanding of their ADC and PROTAC candidates, enabling the selection of the most promising molecules for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sapient.bio [sapient.bio]
Safety Operating Guide
Proper Disposal of Boc-NH-PEG4: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the proper disposal of Boc-NH-PEG4 and its derivatives, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and maintain a safe research environment.
Hazard Identification and Safety Precautions
This compound and its related compounds are typically classified as chemical waste and may present specific hazards. For instance, some derivatives are considered combustible, harmful if swallowed, and very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative to handle these compounds with care and utilize appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Specification Details |
| Eye Protection | Chemical safety goggles | Must be worn at all times to protect from splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common and suitable option. Inspect for integrity before each use. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. |
Always work in a well-ventilated area, such as a chemical fume hood, when handling this compound compounds.[2]
Chemical Compatibility and Storage
Proper segregation and storage of chemical waste are fundamental to preventing hazardous reactions.
Table 2: Incompatible Materials with this compound
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Can cause vigorous reactions. |
| Strong Acids/Alkalis | May lead to hazardous reactions. |
| Strong Reducing Agents | Can result in dangerous chemical reactions. |
Store waste this compound separately from these materials in a designated, cool, dry, and well-ventilated area.[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound and its derivatives.
1. Waste Collection:
- Collect waste this compound, including pure, unused compound and heavily contaminated materials, in a designated, chemically compatible, and sealable container.[1] Plastic containers are often preferred to minimize the risk of breakage.[2]
2. Labeling:
- Clearly label the waste container with "Waste this compound" or the specific name of the derivative (e.g., "Waste this compound-C3-acid").[1]
- The label should also include "Hazardous Waste" and the date when the waste was first added.[2] Avoid using abbreviations or chemical formulas.[2]
3. Storage:
- Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[2]
- Ensure the storage area is away from incompatible materials, sources of heat, and ignition.[1][2]
4. Final Disposal:
- Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[1][2]
- Never dispose of this compound down the drain or in regular trash, as it can be very toxic to aquatic life.[2][3]
- Complete all necessary waste disposal documentation as required by your institution and the waste management service.[1]
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate the immediate area.
-
Ensure adequate ventilation .
-
Contain the spill.
-
Collect the material using appropriate absorbent materials for liquids or by carefully sweeping up solids to avoid dust generation.[2]
-
Place the collected material into a suitable, labeled container for disposal.[2]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the safe handling and disposal of this compound.
References
Personal protective equipment for handling Boc-NH-PEG4
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents like Boc-NH-PEG4 is of utmost importance. This guide delivers crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to ensure laboratory safety and operational integrity. While the toxicological properties of this compound have not been exhaustively investigated, it is prudent to handle it with a comprehensive safety approach.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of wear or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills and contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1] If dust or aerosols may be generated, a suitable respirator is required.[3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Operational and Disposal Plans
Adherence to the following procedural steps is critical for maintaining a safe laboratory environment when working with this compound.
Pre-Handling Checklist:
-
Verify Accessibility of Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1][3]
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.[1]
-
Prepare Workspace: Prepare a designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[1]
Safe Handling Procedures:
-
Maintain Container Integrity: Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, follow the first aid measures outlined below.[1]
-
Transfer with Care: When transferring the liquid, do so carefully to avoid splashing or generating aerosols.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If swallowed: Call a poison center or doctor. Rinse mouth.[5]
Disposal Plan: Proper disposal of this compound and its containers is crucial to prevent environmental contamination. All waste materials should be disposed of in accordance with institutional, local, state, and federal regulations.[3][4]
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container.[2][3]
-
Labeling: Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's waste management program.[2]
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant.[3] Do not allow the product to enter drains, water courses, or the soil.[3]
Experimental Workflow
The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
